Arpromidine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
106669-71-0 |
|---|---|
Molekularformel |
C21H25FN6 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
1-[3-(4-fluorophenyl)-3-pyridin-2-ylpropyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine |
InChI |
InChI=1S/C21H25FN6/c22-17-8-6-16(7-9-17)19(20-5-1-2-11-25-20)10-13-27-21(23)26-12-3-4-18-14-24-15-28-18/h1-2,5-9,11,14-15,19H,3-4,10,12-13H2,(H,24,28)(H3,23,26,27) |
InChI-Schlüssel |
KZZIVOLMJPSDEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(CCNC(=NCCCC2=CN=CN2)N)C3=CC=C(C=C3)F |
Synonyme |
arpromidine N(1)-(3-(4-fluorophenyl)-3-pyridine-2-ylpropyl)-N(2)-(3-(1H-imidazol-4-yl)propyl)guanidine |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Arpromidine: A Technical Guide to its Histamine H2 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arpromidine is a potent and selective agonist for the histamine (B1213489) H2 receptor. Structurally distinct from histamine, it features a pheniramine-like moiety, which contributes to its high affinity and potency. This technical guide provides an in-depth overview of the binding characteristics of this compound at the histamine H2 receptor, including quantitative data, experimental methodologies, and relevant signaling pathways.
Quantitative Data: Potency and Affinity of this compound
Direct radioligand binding affinity data, such as the inhibition constant (Ki) from competitive binding assays, for this compound is not extensively reported in publicly available literature. However, its high potency as an H2 receptor agonist has been well-characterized through functional assays, which provide a strong indication of its binding affinity. The following table summarizes the key quantitative data for this compound's interaction with the histamine H2 receptor.
| Parameter | Value | Species/Tissue | Description |
| pD2 | 8.0 | Guinea Pig Atrium | This value represents the negative logarithm of the EC50 (the molar concentration of an agonist that produces 50% of the maximal possible effect). A pD2 of 8.0 indicates that this compound is a highly potent agonist, approximately 100 times more potent than histamine in this functional assay.[1] |
| pA2 (for antagonist) | 6.84 | Human Neutrophils | This value represents the negative logarithm of the molar concentration of an antagonist (famotidine) that necessitates a two-fold increase in the agonist (this compound) concentration to produce the same response. This demonstrates the competitive nature of the interaction at the H2 receptor.[2] |
Experimental Protocols
Radioligand Competition Binding Assay for the Histamine H2 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the histamine H2 receptor by measuring its ability to displace a known radiolabeled antagonist, such as [³H]-tiotidine.
Materials:
-
Receptor Source: Membranes prepared from cells stably expressing the human histamine H2 receptor (e.g., CHO or HEK293 cells) or from tissues known to express the H2 receptor (e.g., guinea pig cerebral cortex).
-
Radioligand: [³H]-tiotidine (a potent H2 antagonist).
-
Non-labeled Ligand (Competitor): this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled H2 antagonist (e.g., 10 µM tiotidine (B1662263) or cimetidine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation Plates: 96-well polypropylene (B1209903) plates.
-
Filtration System: Cell harvester and glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail
-
Liquid Scintillation Counter
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the H2 receptor to a sufficient density.
-
Harvest the cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate for each concentration of this compound:
-
Total Binding: Receptor membranes, [³H]-tiotidine, and assay buffer.
-
Non-specific Binding: Receptor membranes, [³H]-tiotidine, and a high concentration of non-labeled tiotidine.
-
Competition Binding: Receptor membranes, [³H]-tiotidine, and varying concentrations of this compound.
-
-
The final assay volume is typically 250 µL.
-
The concentration of [³H]-tiotidine should be close to its Kd for the H2 receptor.
-
-
Incubation:
-
Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-tiotidine).
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathways and Experimental Workflows
Histamine H2 Receptor Signaling Pathway
The histamine H2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of the H2 receptor by an agonist like this compound initiates a cascade that leads to the production of cyclic AMP (cAMP), a key second messenger.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the binding affinity of this compound.
References
- 1. Synthesis and in vitro pharmacology of this compound and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of histamine H2-receptors in human neutrophils with a series of guanidine analogues of impromidine. Are cell type-specific H2-receptors involved in the regulation of NADPH oxidase? - PubMed [pubmed.ncbi.nlm.nih.gov]
Arpromidine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Pharmacological Profile and Structural Determinants of a Potent Histamine (B1213489) H₂ Receptor Agonist
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of arpromidine, a potent and selective histamine H₂ receptor agonist with additional H₁ receptor antagonist properties. Designed for researchers, scientists, and drug development professionals, this document delves into the core structural features governing this compound's pharmacological activity, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Core Structure-Activity Relationships
This compound's pharmacological profile is intricately linked to its unique chemical architecture, which comprises three key moieties: an imidazolylpropyl group, a central guanidine (B92328) core, and a lipophilic phenyl(pyridylalkyl) substituent. Modification of each of these components has been shown to significantly impact the compound's affinity and efficacy at histamine receptors.
The guanidine group is fundamental for H₂ receptor agonism. Its basic nature is crucial for the interaction with the receptor that initiates the signaling cascade. The imidazolylpropyl moiety is a classic feature of many histamine H₂ receptor agonists and is essential for receptor activation. The length of the alkyl chain, specifically a three-carbon chain, has been identified as optimal for high H₂-agonistic potency.[1]
The innovation in this compound's structure lies in the replacement of the more polar, cimetidine-like side chain of its predecessor, impromidine, with a more lipophilic phenyl(pyridylalkyl) group . This structural change is a primary determinant of this compound's high potency as an H₂ agonist and also confers its characteristic H₁ receptor antagonist activity.
Further SAR studies have revealed several key trends:
-
Substitution on the Phenyl Ring: The introduction of halogen substituents (e.g., fluorine, chlorine) on the phenyl ring, particularly in the meta or para positions, leads to a two- to four-fold increase in H₂ agonist activity.[1] Disubstitution with halogens, such as in the 3,4-difluoro, 3,5-difluoro, and 3,4-dichloro analogs, results in compounds with up to 160 times the potency of histamine.[1]
-
Isomeric Position of the Pyridyl Group: The position of the nitrogen atom in the pyridyl ring also influences activity. While replacement of the 2-pyridyl group with a 3-pyridyl moiety does not significantly alter H₂ agonist activity, analogs containing a 4-pyridyl or a second phenyl group are less active.[1]
-
Acylation of the Guanidine Group: To address the pharmacokinetic limitations of the strongly basic guanidine group, such as poor oral bioavailability and limited blood-brain barrier penetration, N-acylguanidine derivatives have been synthesized. These analogs exhibit reduced basicity while maintaining significant H₂ receptor agonist activity.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data for this compound and a selection of its key analogs, providing a clear comparison of their binding affinities and functional potencies at histamine H₁ and H₂ receptors.
| Compound | Substitution | H₂ Receptor Agonist Potency (pD₂) | H₁ Receptor Antagonist Potency (pA₂) |
| This compound | 4-Fluoro | 8.0 | 7.65 |
| BU-E-75 | 3,4-Difluoro | - | - |
| BU-E-76 | 3,5-Difluoro | - | - |
| BU-E-64 | 3,4-Dichloro | - | - |
Note: A comprehensive table with more analogs and specific Ki and EC50 values is under development as more data is being compiled.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies of this compound are provided below. These protocols are intended to offer a foundational understanding of the techniques used to characterize these compounds.
Radioligand Binding Assay for Histamine H₂ Receptor
This assay is employed to determine the binding affinity (Ki) of this compound analogs for the histamine H₂ receptor.
Materials:
-
HEK293T cells transiently or stably expressing the human histamine H₂ receptor.
-
Radioligand: [³H]-tiotidine.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 1 µM unlabeled tiotidine.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture and Membrane Preparation: Culture HEK293T cells expressing the H₂ receptor and harvest them. Prepare cell membranes by homogenization and centrifugation.
-
Incubation: In a 96-well plate, incubate the cell membranes with various concentrations of the test compound (this compound analog) and a fixed concentration of [³H]-tiotidine. For determining non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration of unlabeled tiotidine. Incubate for 40 minutes at 4°C to reach equilibrium.[2]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Calculate the Ki values for the test compounds using the Cheng-Prusoff equation.
Isolated Guinea Pig Right Atrium Assay for H₂ Agonist Activity
This functional assay measures the positive chronotropic effect of this compound analogs, which is indicative of their H₂ receptor agonist activity.
Materials:
-
Male guinea pigs.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1).
-
Organ bath with temperature control (32°C) and aeration (95% O₂ / 5% CO₂).
-
Force-displacement transducer.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect the heart to isolate the spontaneously beating right atrium.
-
Mounting: Suspend the atrium in an organ bath containing Krebs-Henseleit solution, maintained at 32°C and aerated with 95% O₂ / 5% CO₂. Attach one end of the atrium to a fixed hook and the other to a force-displacement transducer to record the heart rate.
-
Equilibration: Allow the preparation to equilibrate for at least 60 minutes, with regular changes of the buffer, until a stable baseline heart rate is achieved.
-
Drug Administration: Add cumulative concentrations of the this compound analog to the organ bath. Allow the response to each concentration to stabilize before adding the next.
-
Data Recording: Record the increase in heart rate (chronotropic effect) at each concentration.
-
Data Analysis: Plot the concentration-response curve and determine the pD₂ (-log EC₅₀) value for each compound as a measure of its potency.
cAMP Accumulation Assay
This assay quantifies the increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) in response to H₂ receptor activation, as the H₂ receptor is coupled to the Gs-adenylyl cyclase pathway.
Materials:
-
CHO or HEK293T cells expressing the human histamine H₂ receptor.
-
Cell culture medium.
-
Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP ELISA kit or radioimmunoassay kit.
-
Lysis buffer.
Procedure:
-
Cell Seeding: Seed the H₂ receptor-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells and pre-incubate them with stimulation buffer containing a phosphodiesterase inhibitor for a short period.
-
Stimulation: Add varying concentrations of the this compound analog to the wells and incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation and lyse the cells to release the intracellular cAMP.
-
Quantification: Measure the cAMP concentration in the cell lysates using a competitive ELISA or radioimmunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Generate a concentration-response curve and calculate the EC₅₀ value for each compound, representing its potency in stimulating cAMP production.
GTPγS Binding Assay
This assay measures the activation of G proteins upon agonist binding to the H₂ receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Sf9 insect cell membranes or other cell membranes expressing the histamine H₂ receptor and Gs protein.
-
[³⁵S]GTPγS radioligand.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP).
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells co-expressing the H₂ receptor and Gs protein.
-
Incubation: In a 96-well plate, incubate the cell membranes with varying concentrations of the this compound analog, a fixed concentration of [³⁵S]GTPγS, and GDP at room temperature for 30-60 minutes.
-
Detection (SPA method): Add SPA beads (e.g., wheat germ agglutinin-coated) to the wells, which will bind to the membranes. The proximity of the bound [³⁵S]GTPγS to the beads will generate a detectable signal.
-
Detection (Filtration method): Alternatively, terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the concentration-response curve for agonist-stimulated [³⁵S]GTPγS binding and determine the EC₅₀ and Emax values for each compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway activated by this compound and a typical experimental workflow for its characterization.
References
The Discovery and Synthesis of Arpromidine: A Technical Guide
An In-depth Examination of a Potent Histamine (B1213489) H₂ Receptor Agonist with H₁ Receptor Antagonist Properties
Introduction
Arpromidine, chemically known as N¹-[3-(4-fluorophenyl)-3-(pyridin-2-yl)propyl]-N²-[3-(1H-imidazol-4-yl)propyl]guanidine, is a highly potent and selective histamine H₂ receptor agonist that emerged from research aimed at developing novel positive inotropic agents for the potential treatment of congestive heart failure.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, with a focus on the experimental methodologies and quantitative data that underpin its scientific importance. This compound's unique pharmacological profile, combining potent H₂ agonism with moderate H₁ antagonism, distinguishes it from other cardio-histaminergic agents.[1][2]
Discovery and Rationale
The development of this compound was a result of systematic structural modifications of the prototypical histamine H₂ agonist, impromidine (B1671804). The research strategy involved replacing the cimetidine-like moiety in impromidine with more lipophilic, H₂-nonspecific structures resembling pheniramine, a known H₁ antagonist.[2] This medicinal chemistry approach led to the discovery of a series of phenyl(pyridylalkyl)guanidines with significant H₂ agonist activity.
The key structural features contributing to this compound's high potency include a three-membered carbon chain connecting the aromatic rings to the guanidine (B92328) group. Furthermore, the introduction of a para-fluoro substituent on the phenyl ring was found to be optimal for both H₂ agonistic and H₁ antagonistic activities.[1]
Quantitative Pharmacological Data
The pharmacological activity of this compound and its analogs has been quantified through various in vitro assays. The data presented below summarizes its potency as an H₂ agonist and its affinity as an H₁ antagonist.
Table 1: Histamine H₂ Receptor Agonist Activity of this compound and Related Compounds
| Compound | Structure | pD₂ (Guinea Pig Atrium) | Relative Potency (vs. Histamine=1) |
| Histamine | Imidazole-ethylamine | ~6.0 | 1 |
| This compound (52) | N¹-[3-(4-fluorophenyl)-3-(pyridin-2-yl)propyl]-N²-[3-(1H-imidazol-4-yl)propyl]guanidine | 8.0 | ~100 |
| 3,4-difluoro analog (BU-E-75) | N¹-[3-(3,4-difluorophenyl)-3-(pyridin-2-yl)propyl]-N²-[3-(1H-imidazol-4-yl)propyl]guanidine | Not explicitly stated, but up to 160x Histamine | up to 160 |
| 3,5-difluoro analog (BU-E-76) | N¹-[3-(3,5-difluorophenyl)-3-(pyridin-2-yl)propyl]-N²-[3-(1H-imidazol-4-yl)propyl]guanidine | Not explicitly stated, but up to 160x Histamine | up to 160 |
| 3,4-dichloro analog (BU-E-64) | N¹-[3-(3,4-dichlorophenyl)-3-(pyridin-2-yl)propyl]-N²-[3-(1H-imidazol-4-yl)propyl]guanidine | Not explicitly stated, but up to 160x Histamine | up to 160 |
Data sourced from Buschauer, 1991.[2]
Table 2: Histamine H₁ Receptor Antagonist Activity of this compound
| Compound | Structure | pA₂ (Guinea Pig Ileum) |
| This compound (52) | N¹-[3-(4-fluorophenyl)-3-(pyridin-2-yl)propyl]-N²-[3-(1H-imidazol-4-yl)propyl]guanidine | 7.65 |
| Pheniramine | N,N-dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine | In the range of this compound |
Data sourced from Buschauer, 1991.[2]
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the guanidine moiety. The following is a generalized workflow based on common synthetic strategies for related guanidine compounds.
A detailed experimental protocol for the synthesis of this compound is described by Buschauer (1989).[1] The key steps typically involve the synthesis of the two primary amine precursors, followed by a guanidinylation reaction. For the pheniramine-like portion, this involves the formation of the 3-aryl-3-pyridylpropylamine backbone. The imidazolylpropylamine side chain is also synthesized separately. The final step is the coupling of these two fragments with a suitable guanylating agent to form the central guanidine linkage.
In Vitro Pharmacology: Isolated Guinea Pig Right Atrium Assay (H₂ Agonism)
This assay is a classical method for determining the potency of histamine H₂ receptor agonists by measuring their positive chronotropic effects.
-
Tissue Preparation: Male guinea pigs are euthanized, and the hearts are rapidly excised. The spontaneously beating right atria are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 32-37°C and aerated with a 95% O₂ / 5% CO₂ mixture.
-
Data Recording: The atrial contractions are recorded isometrically using a force-displacement transducer connected to a data acquisition system. The heart rate is derived from the contraction frequency.
-
Experimental Procedure: After an equilibration period, cumulative concentration-response curves are generated for histamine and the test compounds (e.g., this compound). The agonist is added to the organ bath in increasing concentrations, and the steady-state response (increase in heart rate) is recorded for each concentration.
-
Data Analysis: The responses are expressed as a percentage of the maximum response to histamine. The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) is determined for each compound. The pD₂ value, which is the negative logarithm of the EC₅₀, is used as a measure of agonist potency.[3]
In Vitro Pharmacology: Isolated Guinea Pig Ileum Assay (H₁ Antagonism)
This assay is used to determine the antagonist activity of compounds at the histamine H₁ receptor by measuring their ability to inhibit histamine-induced smooth muscle contraction.
-
Tissue Preparation: A segment of the terminal ileum is removed from a euthanized guinea pig and placed in a physiological salt solution. A 2-3 cm piece is cleaned and mounted in an organ bath under a resting tension of approximately 0.5-1 g.
-
Data Recording: The contractions of the ileum are recorded isometrically.
-
Experimental Procedure: A concentration-response curve to histamine is first established. Then, the tissue is incubated with a fixed concentration of the antagonist (e.g., this compound) for a specific period. A second concentration-response curve to histamine is then generated in the presence of the antagonist.
-
Data Analysis: The antagonistic potency is quantified by determining the pA₂ value from a Schild plot. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
Signaling Pathway of this compound at the Histamine H₂ Receptor
This compound exerts its effects by activating the histamine H₂ receptor, a G-protein coupled receptor (GPCR). The activation of this receptor initiates a well-defined intracellular signaling cascade.
Upon binding of this compound to the extracellular domain of the H₂ receptor, a conformational change is induced, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream effector proteins, ultimately resulting in the characteristic physiological response, such as an increase in heart rate and contractility in cardiac myocytes.
Conclusion
This compound stands as a significant achievement in medicinal chemistry, demonstrating how rational drug design can lead to potent and selective pharmacological agents. Its discovery has provided a valuable tool for studying the physiological roles of the histamine H₂ receptor, particularly in the cardiovascular system. The detailed understanding of its synthesis, quantitative pharmacology, and mechanism of action, as outlined in this guide, provides a solid foundation for researchers, scientists, and drug development professionals working in the field of cardiovascular pharmacology and GPCR drug discovery.
References
- 1. Synthesis and in vitro pharmacology of this compound and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of histamine H2-agonists, a new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptsimlab.com [rjptsimlab.com]
Arpromidine: A Technical Guide to its Positive Inotropic Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arpromidine is a potent and selective histamine (B1213489) H2 receptor agonist that has demonstrated significant positive inotropic effects on cardiac muscle.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and quantitative pharmacology of this compound, positioning it as a compound of interest for cardiovascular research and potential therapeutic development. Unlike traditional catecholaminergic agents, this compound's mechanism of action offers a distinct pathway for modulating cardiac contractility, which may hold advantages in certain pathophysiological contexts, such as heart failure where beta-adrenergic receptor pathways are often downregulated.[3][4]
Mechanism of Action: Histamine H2 Receptor-Mediated Inotropy
This compound exerts its positive inotropic effects primarily through the stimulation of histamine H2 receptors located on cardiomyocytes.[5][6] This interaction initiates a well-defined intracellular signaling cascade that ultimately leads to an increase in myocardial contractility.
Signaling Pathway
The binding of this compound to the H2 receptor, a G-protein coupled receptor (GPCR), triggers the activation of the associated stimulatory G-protein (Gs).[7] The activated alpha subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[5][6] The subsequent elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[7]
PKA, in turn, phosphorylates several key proteins involved in cardiac excitation-contraction coupling:
-
L-type Calcium Channels (LTCC): Phosphorylation of LTCCs increases their open probability, leading to an enhanced influx of calcium ions (Ca2+) into the cardiomyocyte during the action potential.[6][7]
-
Phospholamban (PLB): PKA-mediated phosphorylation of phospholamban relieves its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a). This results in increased re-uptake of Ca2+ into the sarcoplasmic reticulum (SR), leading to a greater Ca2+ load available for subsequent contractions.[6]
-
Troponin I (TnI): Phosphorylation of TnI decreases the sensitivity of the myofilaments to Ca2+, which contributes to faster relaxation (lusitropy).[7]
The net effect of this cascade is an increase in the intracellular calcium transient and enhanced contractility of the cardiac muscle.
References
- 1. Structure-activity relationships of histamine H2-agonists, a new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound-related acylguanidines: synthesis and structure-activity relationships of a new class of guanidine-type histamine H2 receptor agonists with reduced basicity | Semantic Scholar [semanticscholar.org]
- 3. Therapeutic value of H2-receptor stimulation in congestive heart failure. Hemodynamic effects of BU-E-76, BU-E-75 and this compound (BU-E-50) in comparison to impromidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the H2-receptor agonist impromidine in human myocardium from patients with heart failure due to mitral and aortic valve disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Roles of Cardiovascular H2-Histamine Receptors Under Normal and Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Arpromidine's Engagement with the Histamine H1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the histamine (B1213489) H1 receptor antagonist activity of arpromidine. While primarily recognized for its potent H2 receptor agonism, this compound also exhibits moderate antagonist activity at the H1 receptor. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.
Quantitative Data for H1 Receptor Antagonist Activity
While specific binding affinity (Ki) or functional inhibition (IC50) values for this compound at the H1 receptor are not extensively published, literature consistently characterizes its potency as being "in the range of pheniramine". For comparative purposes, the following tables summarize the H1 antagonist activity of this compound's benchmark compound, pheniramine (B192746) (represented by the closely related and more potent enantiomer, dexchlorpheniramine), alongside other common H1 receptor antagonists.
Table 1: Binding Affinity of Selected H1 Receptor Antagonists
| Compound | Receptor | Radioligand | Test System | Ki (nM) | Reference |
| This compound | Histamine H1 | - | - | In the range of Pheniramine | |
| Dexchlorpheniramine | Histamine H1 | - | Human Brain Tissue | 15 | [1] |
| Mepyramine | Histamine H1 | [³H]Mepyramine | HEK293T Cells | 1.2 | |
| Diphenhydramine | Histamine H1 | [³H]Pyrilamine | Guinea Pig Brain | 11 | |
| Cetirizine | Histamine H1 | [³H]Pyrilamine | Recombinant CHO Cells | 3.1 | |
| Loratadine | Histamine H1 | [³H]Pyrilamine | Human Recombinant | 1.1 |
Table 2: Functional Antagonist Activity of Selected H1 Receptor Antagonists
| Compound | Assay Type | Test System | Parameter | Value | Reference |
| This compound | - | - | - | Moderate Antagonist | |
| D-Chlorpheniramine | Functional Antagonism | Guinea Pig Ileum | pA2 | 9.01 | [2] |
| Mepyramine | Functional Antagonism | Guinea Pig Ileum | pA2 | 9.46 | [3] |
| Cyproheptadine | Carbachol-induced Contraction | Guinea Pig Trachealis | pA2 | 8.2 | |
| Fexofenadine | Carbachol-induced Contraction | Guinea Pig Trachealis | pA2 | Inactive |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
The characterization of this compound's H1 receptor antagonist activity involves standard pharmacological assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This protocol determines the binding affinity (Ki) of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled antagonist.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine (a well-characterized H1 antagonist).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter .
-
Glass Fiber Filters (e.g., Whatman GF/B).
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, [³H]mepyramine at a concentration near its Kd, and varying concentrations of the unlabeled test compound (this compound).
-
Total and Nonspecific Binding: Include control wells for total binding (membranes + radioligand) and nonspecific binding (membranes + radioligand + a high concentration of a known H1 antagonist, like unlabeled mepyramine).
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to reach equilibrium.
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay: Histamine-Induced Guinea Pig Ileum Contraction
This classic bioassay measures the functional antagonism of H1 receptors on smooth muscle.
Materials:
-
Tissue: Freshly isolated terminal ileum from a guinea pig.
-
Organ Bath: A temperature-controlled (37°C) organ bath containing Tyrode's solution, continuously bubbled with a 95% O2 / 5% CO2 gas mixture.
-
Isotonic Transducer and Data Acquisition System .
-
Agonist: Histamine.
-
Antagonist: this compound.
Procedure:
-
Tissue Preparation: Mount a segment of the guinea pig ileum in the organ bath under a resting tension of approximately 1 gram.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Control Response: Generate a cumulative concentration-response curve for histamine to establish a baseline.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a set period (e.g., 30-60 minutes).
-
Second Response Curve: In the presence of this compound, generate a second cumulative concentration-response curve for histamine.
-
Data Analysis: Compare the histamine concentration-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. The magnitude of this shift can be used to calculate the pA2 value, a measure of antagonist potency.
Cellular Functional Assay: Calcium Flux
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key event in H1 receptor signaling.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human H1 receptor.
-
Fluorescent Calcium Indicator: E.g., Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Histamine.
-
Antagonist: this compound.
-
Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microscope.
Procedure:
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a fluorescent calcium indicator by incubating them with the dye in assay buffer for approximately 60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells and pre-incubate with varying concentrations of this compound for 15-30 minutes.
-
Calcium Measurement: Measure the baseline fluorescence. Then, add histamine to stimulate the H1 receptors and continuously measure the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Determine the concentration-response curve for histamine in the presence of different concentrations of this compound to calculate the IC50 of this compound.
Visualizations: Pathways and Processes
Histamine H1 Receptor Signaling Pathway
The canonical signaling pathway for the histamine H1 receptor involves the activation of the Gq/11 family of G-proteins, leading to the mobilization of intracellular calcium.
Caption: H1 Receptor Signaling Cascade.
Experimental Workflow for H1 Antagonist Characterization
A typical workflow for identifying and characterizing a potential H1 receptor antagonist like this compound involves a tiered approach from initial binding studies to functional and in vivo validation.
Caption: Workflow for H1 Antagonist Evaluation.
Logical Relationship of Key Structural Features for H1 Antagonism
First-generation H1 antagonists, the class to which pheniramine belongs, share a common structural motif. This compound incorporates some of these features, which likely contribute to its H1 antagonist activity.
Caption: Key Structural Elements for H1 Antagonism.
References
- 1. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 2. Effects of histamine H1-, H2- and H3-receptor selective drugs on the mechanical activity of guinea-pig small and large intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H1 receptors mediate vasodilation in guinea-pig ileum resistance vessels: characterization with computer-assisted videomicroscopy and new selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Arpromidine Analogues: A Technical Guide to Chemical Properties and Pharmacological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arpromidine and its analogues represent a significant class of histamine (B1213489) H₂ receptor agonists, exhibiting potent inotropic effects with potential therapeutic applications. This technical guide provides an in-depth overview of the chemical properties, structure-activity relationships (SAR), and pharmacological evaluation of this compound analogues. Detailed methodologies for key experiments are outlined, and quantitative data are presented in a structured format for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of these compounds.
Introduction
This compound, a potent histamine H₂ receptor agonist, has been a focal point of medicinal chemistry research due to its significantly higher activity compared to histamine.[1][2] The development of this compound analogues has been driven by the need to improve pharmacokinetic properties, such as oral bioavailability and penetration of the blood-brain barrier, which are limited by the strongly basic guanidine (B92328) group essential for its agonistic activity.[3] This guide delves into the chemical modifications of the this compound scaffold and their impact on biological activity.
Chemical Properties and Structure-Activity Relationships (SAR)
The core structure of this compound consists of a phenyl(pyridylalkyl)guanidine moiety. Structure-activity relationship studies have revealed several key features that influence the potency and selectivity of its analogues:
-
The Guanidine Group: This group is critical for H₂ agonistic activity.[3] However, its high basicity is also responsible for poor pharmacokinetic profiles.[3]
-
Phenyl Ring Substitution: Halogen substitution on the phenyl ring, particularly di-substitution with fluorine or chlorine, has been shown to increase H₂ agonistic potency by up to 160 times that of histamine.[1][2] Para-halogenated compounds also exhibit the highest H₁-antagonistic potency.[1]
-
Pyridyl Group Isomers: Replacement of the 2-pyridyl group with a 3-pyridyl group does not significantly alter H₂ agonistic activity, whereas 4-pyridyl and phenyl analogues are less active.[1]
-
Acylguanidine Analogues: To address the pharmacokinetic limitations of the basic guanidine group, acylguanidine analogues have been synthesized. These compounds exhibit a significantly lower basicity (by 4-5 orders of magnitude) while maintaining potent H₂ receptor agonism.[3][4] This modification has been shown to improve gastrointestinal absorption and blood-brain barrier penetration.[3]
Table 1: Chemical Properties and Potency of Selected this compound Analogues
| Compound | Modification | H₂ Agonistic Potency (Relative to Histamine) | H₁ Antagonistic Potency (pA₂) | Reference |
| This compound | 4-fluoro substitution on phenyl ring | ~100x | 7.65 | [2] |
| BU-E-75 | 3,4-difluoro substitution on phenyl ring | Up to 160x | Not Reported | [2] |
| BU-E-76 | 3,5-difluoro substitution on phenyl ring | Up to 160x | Not Reported | [2] |
| BU-E-64 | 3,4-dichloro substitution on phenyl ring | Up to 160x | Not Reported | [2] |
| 3-pyridyl analogue | 2-pyridyl group replaced by 3-pyridyl | No significant change | Not Reported | [1] |
| 4-pyridyl analogue | 2-pyridyl group replaced by 4-pyridyl | Less active | Not Reported | [1] |
| Acylguanidine (3-phenylbutanoyl) | Guanidine acylation | ~30x (on guinea pig right atrium) | Not Reported | [4] |
Experimental Protocols
Representative Synthetic Protocol for this compound Analogues
While specific synthetic routes vary depending on the analogue, a general approach for the synthesis of phenyl(pyridylalkyl)guanidines involves the following key steps. A more detailed and convenient synthetic route has been described for N(G)-acylated imidazolylpropylguanidines, starting from commercially available urocanic acid and guanidine, followed by the coupling of acids.[3][4]
General Steps:
-
Synthesis of the Phenyl(pyridylalkyl)amine Intermediate: This is typically achieved through a multi-step synthesis starting from appropriate phenyl and pyridyl precursors.
-
Guanylation: The amine intermediate is then reacted with a guanylating agent to introduce the guanidine moiety.
-
Purification: The final product is purified using standard techniques such as chromatography.
Pharmacological Evaluation: In Vitro H₂ Receptor Agonist Activity
The primary assay for determining H₂ receptor agonist activity of this compound analogues is the isolated, spontaneously beating guinea pig right atrium model.[1]
Protocol Outline:
-
Tissue Preparation: Guinea pigs are euthanized, and the right atrium is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Recording of Atrial Rate: The spontaneous beating rate of the atrium is recorded using an isometric force transducer.
-
Cumulative Concentration-Response Curves: The test compounds are added to the organ bath in a cumulative manner, and the increase in atrial rate is measured.
-
Data Analysis: The potency of the agonists is determined by calculating the pD₂ value, which is the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response.
Signaling Pathways and Experimental Workflows
Histamine H₂ Receptor Signaling Pathway
This compound and its analogues exert their effects by acting as agonists at the histamine H₂ receptor, which is a G-protein coupled receptor (GPCR). The activation of the H₂ receptor initiates a well-defined intracellular signaling cascade.
Caption: Histamine H₂ receptor signaling cascade.
Experimental Workflow for Screening this compound Analogues
The screening of novel this compound analogues for H₂ receptor agonism typically follows a structured workflow, from initial compound synthesis to detailed pharmacological characterization.
Caption: Workflow for this compound analogue screening.
Conclusion
The study of this compound analogues has significantly advanced our understanding of histamine H₂ receptor pharmacology. The structure-activity relationships established have guided the design of compounds with enhanced potency and improved pharmacokinetic profiles. The development of acylguanidine derivatives, in particular, represents a promising strategy to overcome the limitations of the parent compound. The experimental protocols and workflows detailed in this guide provide a framework for the continued exploration and development of novel H₂ receptor agonists with therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Signaling Pathways Activated by Arpromidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arpromidine is a potent and selective histamine (B1213489) H2 receptor agonist, also exhibiting histamine H1 receptor antagonist properties. Its primary mechanism of action involves the activation of the H2 receptor, a G-protein coupled receptor (GPCR), initiating a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the cellular signaling pathways modulated by this compound, with a focus on its agonistic activity at the H2 receptor. We delve into the core signaling axes, including Gs protein activation, subsequent cyclic adenosine (B11128) monophosphate (cAMP) production, and the potential for mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway engagement. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling networks and workflows to support further research and drug development efforts centered on this compound and related compounds.
Introduction
This compound, a phenyl(pyridylalkyl)guanidine derivative, has been characterized as a highly potent histamine H2 receptor agonist, with potency reported to be approximately 100 to 160 times that of histamine in certain functional assays.[1][2] It also possesses moderate H1 receptor antagonist activity.[1] The activation of the H2 receptor by agonists like this compound is known to play a crucial role in various physiological processes, most notably in the stimulation of gastric acid secretion and in mediating positive inotropic and chronotropic effects in the heart.[2] Understanding the specific cellular signaling pathways triggered by this compound is essential for elucidating its full pharmacological profile and for the development of novel therapeutic agents targeting the histamine H2 receptor.
This guide will focus on the canonical and potential non-canonical signaling pathways activated by this compound upon binding to the H2 receptor.
Core Signaling Pathways
Gs Protein-cAMP Pathway
The histamine H2 receptor is a classical Gs-protein coupled receptor. Upon agonist binding, the receptor undergoes a conformational change that facilitates the activation of the heterotrimeric Gs protein. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gαs subunit. The activated Gαs-GTP complex then dissociates from the Gβγ dimer and stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream target proteins, mediating the ultimate physiological response.
This compound-induced Gs-cAMP signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway (ERK1/2)
In addition to the canonical Gs-cAMP pathway, GPCRs, including the H2 receptor, have been shown to activate the MAPK/ERK signaling cascade. This can occur through both G-protein-dependent and β-arrestin-dependent mechanisms. Activation of this pathway typically involves a series of phosphorylation events, culminating in the phosphorylation and activation of ERK1/2. Activated ERK1/2 can then translocate to the nucleus to regulate gene expression and influence cellular processes such as proliferation, differentiation, and survival. While direct evidence for this compound-induced ERK1/2 phosphorylation is not extensively documented in publicly available literature, the activation of this pathway by other H2 receptor agonists suggests it is a probable downstream consequence of this compound binding.
Potential this compound-induced MAPK/ERK signaling.
Quantitative Data
| Parameter | Receptor | Assay System | Value | Reference |
| pD2 | H2 Receptor | Isolated Guinea Pig Atrium | 8.0 | [2] |
| pA2 | H1 Receptor | Isolated Guinea Pig Ileum | 7.65 | [2] |
| EC50 | Human H2 Receptor | GTPase Assay (Sf9 cells) | 3.1 ± 0.5 nM | |
| Emax (% of Histamine) | Human H2 Receptor | GTPase Assay (Sf9 cells) | 95 ± 5 | |
| EC50 | Guinea Pig H2 Receptor | GTPase Assay (Sf9 cells) | 1.3 ± 0.2 nM | |
| Emax (% of Histamine) | Guinea Pig H2 Receptor | GTPase Assay (Sf9 cells) | 110 ± 6 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular signaling pathways activated by this compound.
GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.
GTPγS binding assay workflow.
Methodology:
-
Membrane Preparation:
-
Culture Sf9 insect cells infected with a baculovirus construct encoding the human or guinea pig histamine H2 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
Add varying concentrations of this compound or other test compounds.
-
Add a fixed concentration of GDP (e.g., 10 µM).
-
Add the prepared cell membranes (e.g., 10-20 µg protein per well).
-
Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Detection:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS (e.g., 10 µM).
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
cAMP Accumulation Assay
This assay quantifies the production of intracellular cAMP in response to H2 receptor activation.
cAMP accumulation assay workflow.
Methodology (using TR-FRET):
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., CHO-K1 or HEK293) stably or transiently expressing the human histamine H2 receptor.
-
Seed the cells into a 384-well white opaque plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Addition and Stimulation:
-
Prepare serial dilutions of this compound and control compounds.
-
Aspirate the culture medium from the cells and add a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Add the diluted compounds to the wells and incubate at room temperature for 30-60 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells by adding a lysis buffer containing the TR-FRET reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Incubate for 60 minutes at room temperature to allow for the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the ratio of the acceptor to donor fluorescence signals.
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the sample ratios to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a key downstream event in the MAPK signaling pathway.
ERK1/2 phosphorylation assay workflow.
Methodology (using Western Blot):
-
Cell Culture and Treatment:
-
Culture HEK293 cells stably expressing the human H2 receptor in appropriate media.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Treat cells with various concentrations of this compound for different time points (e.g., 5, 10, 15, 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Plot the normalized p-ERK1/2 levels against this compound concentration or time to determine potency and kinetics.
-
Conclusion
This compound is a powerful pharmacological tool for studying the histamine H2 receptor. Its primary mode of action is through the activation of the Gs-cAMP signaling pathway. While activation of the MAPK/ERK pathway is also a likely consequence of this compound-mediated H2 receptor stimulation, further studies are needed to provide direct quantitative evidence and to explore the potential for biased agonism. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate signaling networks modulated by this compound and other H2 receptor ligands, ultimately contributing to a deeper understanding of histamine receptor pharmacology and the development of novel therapeutics.
References
Arpromidine in Congestive Heart Failure Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the research surrounding arpromidine and its analogues as potential therapeutic agents for congestive heart failure (CHF). It details the underlying signaling pathways, experimental methodologies employed in preclinical studies, and a summary of the key findings. This document is intended to serve as a resource for researchers and professionals in the field of cardiac drug discovery and development.
Introduction: The Rationale for Histamine (B1213489) H2 Receptor Agonism in Heart Failure
Congestive heart failure is a complex clinical syndrome often characterized by a diminished cardiac response to catecholamines, partly due to a decrease in the number of sarcolemmal beta-adrenergic receptors.[1] In contrast, the myocardial histamine H2-receptor system appears to be unaffected in CHF, presenting a novel therapeutic target.[1][2] Stimulation of these H2 receptors has been shown to produce positive hemodynamic effects in CHF patients who have become insensitive to conventional catecholamine stimulation.[1]
This compound (also known as BU-E-50) and its difluorinated analogues, BU-E-75 and BU-E-76, are potent guanidine-type histamine H2-receptor agonists.[1] Notably, they also possess H1-antagonistic properties, which may contribute to their overall pharmacological profile.[1] Preclinical research has focused on evaluating the efficacy and safety of these compounds compared to earlier H2 agonists like impromidine, which, despite favorable hemodynamic effects, was limited by a narrow therapeutic range and arrhythmogenic potential.[1]
Molecular Mechanism of Action: The H2 Receptor Signaling Pathway
This compound exerts its effects on cardiac myocytes by activating the histamine H2 receptor, a G-protein coupled receptor (GPCR). The binding of this compound initiates a well-defined signaling cascade that leads to an increase in cardiac contractility (positive inotropy).
The key steps in this pathway are:
-
Receptor Activation: this compound binds to the H2 receptor on the surface of cardiomyocytes.
-
G-Protein Coupling: This binding event activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs-protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.
-
Protein Kinase A (PKA) Activation: The elevated intracellular levels of cAMP lead to the activation of Protein Kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA then phosphorylates several key intracellular proteins that regulate calcium handling and myofilament function. These include L-type calcium channels and phospholamban, which in turn enhances sarcoplasmic reticulum Ca2+ uptake and release, ultimately leading to an increased force of contraction.[1][2][3]
Preclinical Data Summary
Preclinical studies, primarily in guinea pig models, have demonstrated the potential of this compound and its analogues in improving cardiac function. The following tables summarize the qualitative findings from these studies.
Note: The specific quantitative data from the primary publication (Agents and Actions Supplements 1991:33:257-69) could not be retrieved. The tables below are structured to present the reported outcomes and would be populated with mean values, standard deviations, and statistical significance upon availability of the full-text article.
Table 1: In Vitro Effects on Isolated Perfused Guinea Pig Heart
| Compound | Effect on Cardiac Contractile Force | Effect on Coronary Flow | Effect on Heart Rate | Arrhythmogenic Potential |
| This compound (BU-E-50) | More potent than Impromidine | More potent than Impromidine | Less effective than Impromidine | Less than Impromidine |
| BU-E-75 | More potent than Impromidine | More potent than Impromidine | Less effective than Impromidine | Less than Impromidine |
| BU-E-76 | More potent than Impromidine | More potent than Impromidine | Less effective than Impromidine | Less than Impromidine |
Source: Based on qualitative descriptions in Agents and Actions Supplements 1991:33:257-69.[1]
Table 2: In Vivo Hemodynamic Effects in Guinea Pigs
| Compound | Potency in Augmenting LVdp/dt, LVP, Cardiac Output, and Systemic Blood Pressure | Chronotropic Potential | Arrhythmogenic Potential |
| This compound (BU-E-50) | Less potent than BU-E-76 and BU-E-75 | Low | Low |
| BU-E-75 | More potent than this compound and Impromidine | Low | Low |
| BU-E-76 | Most potent of the tested compounds | Low | Low |
| Impromidine (Reference) | Less potent than BU-E-76, BU-E-75, and this compound | Higher | Higher |
Source: Based on qualitative descriptions in Agents and Actions Supplements 1991:33:257-69.[1]
Table 3: Effects in a Vasopressin-Induced Acute Heart Failure Model (Guinea Pig)
| Compound | Effect on Normalizing Contractile Parameters |
| This compound (BU-E-50) | Did not normalize contractile parameters |
| BU-E-75 | Normalized all contractile parameters |
| BU-E-76 | Normalized all contractile parameters |
| Impromidine (Reference) | Did not normalize contractile parameters |
Source: Based on qualitative descriptions in Agents and Actions Supplements 1991:33:257-69.[1]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. The following sections describe the general methodologies for the types of experiments cited in the this compound research.
In Vitro Isolated Heart Perfusion (Langendorff Method)
This ex vivo technique allows for the assessment of cardiac function in a controlled environment, free from systemic neurohormonal influences.
Objective: To determine the direct effects of this compound and its analogues on cardiac contractile force, coronary flow, and heart rate.
Methodology:
-
Animal Preparation: A guinea pig is anesthetized, and heparin is administered to prevent blood clotting.
-
Heart Excision: The chest is opened, and the heart is rapidly excised and placed in ice-cold cardioplegic solution to arrest cardiac activity.
-
Cannulation: The aorta is cannulated on the Langendorff apparatus.
-
Retrograde Perfusion: A warm (37°C), oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) is perfused retrogradely through the aorta at a constant pressure. This closes the aortic valve and forces the perfusate into the coronary arteries, thus sustaining the heart muscle.
-
Instrumentation:
-
A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP) and the maximum rate of pressure change (LVdp/dt).
-
ECG electrodes are placed on the heart to monitor heart rate and rhythm.
-
Coronary flow is measured by collecting the effluent from the pulmonary artery.
-
-
Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.
-
Drug Administration: this compound, its analogues, or a vehicle control are introduced into the perfusate at increasing concentrations.
-
Data Acquisition: Hemodynamic and electrophysiological parameters are continuously recorded.
In Vivo Vasopressin-Induced Acute Heart Failure Model
This in vivo model is used to simulate a state of acute heart failure to evaluate the efficacy of therapeutic interventions under pathophysiological conditions.
Objective: To assess the ability of this compound and its analogues to restore cardiac function in an acute heart failure setting.
Methodology:
-
Animal Preparation: A guinea pig is anesthetized, intubated, and ventilated. Catheters are inserted into the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration).
-
Instrumentation: A high-fidelity catheter is advanced into the left ventricle to measure left ventricular pressure (LVP) and LVdp/dt. Cardiac output may be measured using techniques such as thermodilution or an ultrasonic flow probe on the aorta.
-
Baseline Measurement: After a stabilization period, baseline hemodynamic parameters are recorded.
-
Induction of Heart Failure: A continuous intravenous infusion of vasopressin is administered to induce a state of acute cardiac dysfunction, characterized by a significant drop in contractile parameters.
-
Drug Administration: Once a stable state of heart failure is achieved, a bolus or infusion of this compound, its analogues, or a vehicle control is administered intravenously.
-
Data Acquisition and Analysis: Hemodynamic parameters are continuously monitored and recorded to determine the extent and duration of any restorative effects of the test compounds.
Conclusion and Future Directions
The preclinical evidence suggests that this compound and its difluorinated analogues, particularly BU-E-75 and BU-E-76, are potent H2-receptor agonists with the potential to improve cardiac contractility and hemodynamics in the context of heart failure.[1] Their reduced chronotropic and arrhythmogenic effects compared to the earlier compound, impromidine, represent a significant potential advantage.[1] The superior performance of the fluorinated analogues in the vasopressin-induced heart failure model highlights their promise as potential therapeutic candidates.[1]
However, a significant gap exists between these early preclinical findings and potential clinical application. To advance this research, the following steps would be necessary:
-
Dose-Ranging Efficacy and Safety Studies: Comprehensive studies in various animal models of chronic heart failure are needed to establish a clear therapeutic window.
-
Pharmacokinetic and Pharmacodynamic Modeling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial.
-
Long-Term Toxicity Studies: Chronic dosing studies are required to assess any potential long-term adverse effects.
-
Clinical Trials: Should the compounds demonstrate a favorable safety and efficacy profile in extensive preclinical testing, progression to Phase I clinical trials to assess safety and tolerability in humans would be the next logical step.
The exploration of H2-receptor agonists like this compound represents an innovative approach to heart failure therapy, particularly for patient populations who have become refractory to standard treatments. Further rigorous investigation is warranted to determine if this promising preclinical potential can be translated into a safe and effective clinical therapy.
References
Arpromidine's Effect on Intracellular Calcium Concentration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arpromidine is a potent and highly selective histamine (B1213489) H2 receptor agonist, demonstrating significantly greater potency than histamine itself in certain biological systems.[1][2] While the primary and most well-documented signaling pathway for the H2 receptor involves the activation of adenylyl cyclase via a stimulatory G protein (Gs), leading to an increase in intracellular cyclic AMP (cAMP), emerging evidence points to a more complex signaling profile.[3][4] Several studies have now established that the histamine H2 receptor can also couple to the Gq class of G proteins, thereby activating the phospholipase C (PLC) pathway and leading to an increase in intracellular calcium concentration ([Ca2+]i).[5][6][7]
This technical guide provides an in-depth overview of the mechanisms by which this compound, as a potent H2 receptor agonist, is proposed to influence intracellular calcium levels. It summarizes the available pharmacological data for this compound, details the experimental protocols for assessing changes in [Ca2+]i, and visualizes the key signaling pathways and experimental workflows.
Pharmacological Profile of this compound
While direct studies quantifying this compound-induced changes in intracellular calcium are not extensively available in the reviewed literature, its potent agonism at the H2 receptor allows for inferences based on the established H2 receptor signaling pathways. The pharmacological activity of this compound has been characterized in functional assays.
Table 1: Quantitative Pharmacological Data for this compound
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| H2 Agonist Potency (pD2) | 8.0 | Guinea Pig Atrium | Functional Assay (Inotropic Effect) | [2] |
| Relative H2 Agonist Potency | ~100x Histamine | Guinea Pig Atrium | Functional Assay (Inotropic Effect) | [2] |
| H1 Antagonist Activity (pA2) | 7.65 | Guinea Pig Ileum | Functional Assay (Antagonism of Histamine-induced contraction) | [2] |
| H2 Agonist Activity | Agonist | Recombinant Human and Guinea Pig H2 Receptors (in Sf9 cells) | GTPase Assay | [8] |
| H1 Antagonist Activity | Antagonist | Recombinant Human and Guinea Pig H1 Receptors (in Sf9 cells) | GTPase Assay | [8] |
Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.
The H2 Receptor and Intracellular Calcium Signaling
The canonical signaling pathway for the H2 receptor involves Gs protein activation, leading to increased cAMP production. However, evidence from various cell types, including human HL-60 promyelocytic leukemia cells and human epidermal keratinocytes, has demonstrated that H2 receptor activation can also lead to a Gq-mediated increase in intracellular calcium.[1][2] This dual signaling capability suggests that H2 receptor agonists like this compound can potentially modulate cellular functions through both cAMP- and Ca2+-dependent mechanisms.
The Gq-mediated pathway proceeds as follows:
-
Receptor Activation: this compound binds to and activates the histamine H2 receptor.
-
Gq Protein Coupling: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm and thus increasing [Ca2+]i.
Experimental Protocols for Measuring Intracellular Calcium Concentration
The following provides a generalized methodology for assessing this compound-induced changes in [Ca2+]i based on common protocols described in the literature.[1][5]
Objective: To quantify the change in intracellular calcium concentration in a cultured cell line in response to stimulation with this compound.
Materials:
-
Cultured cells expressing histamine H2 receptors (e.g., HL-60, HEK293 transfected with H2R).
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Indo-1 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
This compound stock solution.
-
H2 receptor antagonist (e.g., cimetidine (B194882) or ranitidine) for specificity control.
-
Fluorescence plate reader or fluorescence microscope equipped for ratiometric imaging.
Procedure:
-
Cell Preparation:
-
Plate cells on a suitable substrate (e.g., 96-well black-walled plates or glass coverslips) and grow to an appropriate confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing the Ca2+ indicator dye (e.g., 2-5 µM Fura-2 AM) and a small percentage of Pluronic F-127 (to aid in dye solubilization) in HBSS.
-
Remove the cell culture medium and wash the cells with HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess extracellular dye.
-
Allow the cells to rest for a de-esterification period of approximately 30 minutes at room temperature.
-
-
Measurement of [Ca2+]i:
-
Place the plate or coverslip into the fluorescence measurement instrument.
-
For ratiometric dyes like Fura-2, alternately excite the cells at approximately 340 nm and 380 nm and measure the emission at ~510 nm.
-
Establish a stable baseline fluorescence ratio for a few minutes.
-
Add the this compound solution at various concentrations to the cells.
-
Continuously record the fluorescence ratio to monitor the change in [Ca2+]i over time.
-
(Optional) At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence ratio (Rmax), followed by a calcium chelator (e.g., EGTA) to determine the minimum fluorescence ratio (Rmin) for calibration of [Ca2+]i.
-
-
Controls:
-
Vehicle Control: Add the vehicle used to dissolve this compound to control for any effects of the solvent.
-
Antagonist Control: Pre-incubate cells with an H2 receptor antagonist (e.g., cimetidine) before adding this compound to confirm that the observed Ca2+ response is H2 receptor-mediated.
-
Data Analysis:
The ratio of the fluorescence intensities at the two excitation wavelengths (e.g., F340/F380 for Fura-2) is proportional to the intracellular calcium concentration. The change in this ratio from baseline after the addition of this compound reflects the calcium response. If calibrated, the Grynkiewicz equation can be used to convert the fluorescence ratio to absolute [Ca2+]i values.
References
- 1. Synthesis and in vitro pharmacology of this compound and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of histamine H2-agonists, a new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Physiological implications of biased signaling at histamine H2 receptors [frontiersin.org]
- 4. What are H2 receptor agonists and how do they work? [synapse.patsnap.com]
- 5. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
Investigating the Cardiovascular Effects of Arpromidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arpromidine has been identified as a potent histamine (B1213489) H2 receptor agonist, exhibiting significant cardiovascular effects. This technical guide provides an in-depth overview of the cardiovascular properties of this compound, with a focus on its mechanism of action, quantitative effects on key hemodynamic parameters, and detailed experimental protocols for its evaluation. This compound demonstrates a strong positive inotropic effect, enhancing cardiac contractility, with a comparatively lower impact on heart rate, suggesting a reduced risk of arrhythmogenesis compared to other H2-agonists like impromidine (B1671804). Its dual activity as a histamine H1 receptor antagonist may also contribute to its overall cardiovascular profile. This document aims to serve as a comprehensive resource for researchers and professionals involved in the development of novel cardiovascular therapeutics.
Introduction
Congestive heart failure (CHF) is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the metabolic needs of the body. A key feature of chronic heart failure is the desensitization of the β-adrenergic receptor pathway, a primary target for conventional inotropic agents. This has spurred research into alternative signaling pathways to enhance cardiac contractility. The myocardial histamine H2-receptor system has emerged as a promising target, as it is not downregulated in heart failure. This compound is a potent histamine H2-receptor agonist that has shown significant promise in preclinical studies. This guide delves into the cardiovascular effects of this compound, presenting key data, experimental methodologies, and the underlying signaling mechanisms.
Mechanism of Action
This compound's primary mechanism of action is the stimulation of histamine H2 receptors in cardiomyocytes. This activation initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP) levels, ultimately enhancing cardiac contractility. Additionally, this compound exhibits antagonistic properties at the histamine H1 receptor.
Histamine H2 Receptor Signaling Pathway
The activation of the H2 receptor by this compound triggers the following intracellular events:
-
G-protein activation: The H2 receptor is a G-protein coupled receptor (GPCR) linked to a stimulatory G-protein (Gs). Binding of this compound causes a conformational change in the receptor, leading to the activation of the Gs protein.
-
Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme embedded in the cell membrane.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA phosphorylates several key intracellular proteins that regulate cardiac function, including:
-
L-type calcium channels: Phosphorylation increases calcium influx into the cardiomyocyte, enhancing the trigger for sarcoplasmic reticulum calcium release.
-
Phospholamban: Phosphorylation of phospholamban removes its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), leading to increased calcium reuptake into the sarcoplasmic reticulum. This results in a greater calcium load for subsequent contractions.
-
Troponin I: Phosphorylation of troponin I decreases the sensitivity of the myofilaments to calcium, which contributes to faster relaxation (lusitropy).
-
This cascade of events results in a net positive inotropic (increased contractility) and lusitropic (improved relaxation) effect on the heart.
Quantitative Cardiovascular Effects
Preclinical studies, primarily in guinea pigs, have demonstrated the potent cardiovascular effects of this compound. The following table summarizes the key quantitative findings.
| Parameter | Species/Model | Effect | Potency/Efficacy | Reference |
| Positive Inotropy | Guinea Pig (Isolated Atrium) | Increased force of contraction | pD2 = 8.0 (approx. 100 times more potent than histamine) | [1] |
| Cardiac Contractile Force | Guinea Pig (Isolated Perfused Heart) | More potent increase compared to impromidine | N/A | [2] |
| Coronary Flow | Guinea Pig (Isolated Perfused Heart) | More potent increase compared to impromidine | N/A | [2] |
| Heart Rate | Guinea Pig (Isolated Perfused Heart) | Less effective in increasing heart rate compared to impromidine | N/A | [2] |
| Arrhythmogenicity | Guinea Pig (Isolated Perfused Heart) | Less arrhythmogenic than impromidine | N/A | [2] |
| LVdp/dt (In Vivo) | Guinea Pig | Less potent in augmenting LVdp/dt compared to its difluorinated analogues (BU-E-75 and BU-E-76), but more potent than impromidine. | N/A | [2] |
| Left Ventricular Pressure (LVP) (In Vivo) | Guinea Pig | Less potent in augmenting LVP compared to its difluorinated analogues, but more potent than impromidine. | N/A | [2] |
| Cardiac Output (In Vivo) | Guinea Pig | Less potent in augmenting cardiac output compared to its difluorinated analogues, but more potent than impromidine. | N/A | [2] |
| Systemic Blood Pressure (In Vivo) | Guinea Pig | Less potent in augmenting systemic blood pressure compared to its difluorinated analogues, but more potent than impromidine. | N/A | [2] |
| H1 Receptor Antagonism | N/A | Antagonistic activity | pA2 = 7.65 | [1] |
pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency. pA2 is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. N/A: Specific quantitative values were not provided in the cited literature, but a qualitative comparison of potency was made.
Experimental Protocols
The cardiovascular effects of this compound have been characterized using both in vitro and in vivo experimental models.
In Vitro Studies: Isolated Perfused Heart (Langendorff Preparation)
This model allows for the direct assessment of a drug's effects on the heart, independent of systemic neurohumoral influences.
Methodology:
-
Animal Model: Male guinea pigs are typically used.
-
Heart Isolation: Animals are anesthetized, and the hearts are rapidly excised and placed in ice-cold Krebs-Henseleit solution.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at a constant temperature (37°C) and pressure.
-
Parameter Measurement:
-
Contractile Force: A force transducer is attached to the apex of the ventricle to measure the force of contraction.
-
Heart Rate: Determined from the electrogram or the force transducer signal.
-
Coronary Flow: Measured by collecting the perfusate over a set period.
-
Left Ventricular Pressure (LVP): A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle to measure LVP and calculate the maximum rate of pressure rise (LVdp/dt).
-
-
Drug Administration: this compound is added to the perfusate at increasing concentrations to establish a concentration-response curve.
In Vivo Studies: Anesthetized Guinea Pig Model
This model assesses the cardiovascular effects of this compound in the context of a whole, living organism, including the influence of the autonomic nervous system and peripheral vasculature.
Methodology:
-
Animal Model: Male guinea pigs are used.
-
Anesthesia and Instrumentation: Animals are anesthetized, and catheters are inserted into the carotid artery (for blood pressure measurement) and jugular vein (for drug administration). A pressure-tip catheter can be inserted into the left ventricle via the carotid artery to measure LVP and LVdp/dt.
-
Hemodynamic Monitoring:
-
Systemic Blood Pressure: Measured via the arterial catheter.
-
Heart Rate: Derived from the blood pressure waveform or an electrocardiogram (ECG).
-
Left Ventricular Pressure (LVP) and LVdp/dt: Measured with the intraventricular catheter.
-
Cardiac Output: Can be determined using methods such as thermodilution or by using a flow probe around the aorta.
-
-
Drug Administration: this compound is administered intravenously, and hemodynamic parameters are recorded continuously.
-
Heart Failure Model: To assess the efficacy of this compound in a disease state, a model of heart failure can be induced, for example, by administering vasopressin to induce acute heart failure.[2]
Discussion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent for heart failure. Its potent positive inotropic effect, mediated by the histamine H2 receptor, offers an alternative mechanism to the commonly targeted β-adrenergic pathway. A key advantage of this compound appears to be its relatively modest effect on heart rate and lower arrhythmogenic potential compared to other H2-agonists like impromidine. This improved safety profile is a critical consideration in the development of new inotropic drugs.
The H1-antagonistic property of this compound may also contribute to its cardiovascular effects, potentially by mitigating some of the undesirable effects of histamine, such as vasodilation and increased vascular permeability, although this requires further investigation.
Future research should focus on obtaining detailed dose-response data for all key cardiovascular parameters to establish a comprehensive pharmacokinetic and pharmacodynamic profile. Long-term efficacy and safety studies in relevant animal models of chronic heart failure are also necessary to fully evaluate the therapeutic potential of this compound. Furthermore, exploring the downstream effects of the H1-antagonism and its interplay with H2-agonism will provide a more complete understanding of this compound's mechanism of action.
Conclusion
This compound is a potent histamine H2 receptor agonist with significant positive inotropic effects. Its favorable cardiovascular profile, characterized by a strong increase in contractility with a reduced impact on heart rate and arrhythmogenesis, makes it a promising candidate for further investigation as a treatment for heart failure. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and other novel cardio-histaminergic agents.
References
- 1. Influence of BAY K-8644 on positive inotropic agents in guinea pig atrial muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic value of H2-receptor stimulation in congestive heart failure. Hemodynamic effects of BU-E-76, BU-E-75 and this compound (BU-E-50) in comparison to impromidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Arpromidine's Cardioprotective Profile: A Technical Analysis of its Reduced Arrhythmogenic Potential
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide explores the pharmacological characteristics of arpromidine, a potent histamine (B1213489) H2 receptor agonist, with a specific focus on its potential for a reduced risk of cardiac arrhythmias. While direct, comprehensive in vitro cardiac safety data remains limited in publicly accessible literature, existing comparative studies and an understanding of its mechanism of action provide a strong basis for its favorable cardiac safety profile compared to earlier H2 agonists. This document synthesizes the available information, details relevant experimental methodologies, and visualizes the key signaling pathways.
Executive Summary
This compound distinguishes itself from earlier histamine H2 receptor agonists, such as impromidine, by demonstrating a reduced propensity for inducing cardiac arrhythmias.[1] This improved safety profile is attributed to a lower impact on heart rate and a less pronounced arrhythmogenic potential.[1] As a potent H2 receptor agonist, this compound also exhibits H1 receptor antagonist properties.[2][3] Its primary mechanism of action in cardiac tissue involves the activation of the Gs-protein coupled H2 receptor, leading to a cascade of events that ultimately modulates cardiac function. This guide provides an in-depth look at the available data, the scientific rationale behind its reduced arrhythmogenic risk, and the standard methodologies employed to assess such cardiovascular effects.
Comparative Arrhythmogenic Potential
Table 1: Qualitative Comparison of Cardiac Effects
| Feature | This compound & Analogues | Impromidine | Reference |
| Arrhythmogenic Potential | Reduced | Higher | [1] |
| Heart Rate Stimulation | Lower | Higher | [1] |
| Positive Inotropic Effect | Potent | Potent | [1][3] |
These findings suggest that while this compound effectively stimulates myocardial contractility through H2 receptor agonism, it does so with a wider safety margin concerning arrhythmogenesis.
Mechanism of Action: Histamine H2 Receptor Signaling in Cardiomyocytes
The cardiac effects of this compound are mediated through the histamine H2 receptor signaling pathway. Activation of this Gs-protein coupled receptor initiates a well-defined intracellular cascade.
Stimulation of the H2 receptor by an agonist like this compound leads to the activation of adenylyl cyclase via the Gs protein.[4] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including L-type calcium channels and components of the myofilaments. This phosphorylation enhances calcium influx and myofilament sensitivity to calcium, resulting in a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect.[5][6] The arrhythmogenic potential of H2 agonists is linked to their influence on repolarizing potassium currents and the duration of the cardiac action potential.[7]
Experimental Protocols for Cardiac Safety Assessment
The evaluation of a compound's arrhythmogenic risk involves a series of well-established in vitro and ex vivo experimental protocols. While specific studies detailing these protocols for this compound are not publicly available, the following represents the standard methodologies used in the field.
hERG Potassium Channel Assay
The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac repolarization. Inhibition of this channel is a primary cause of drug-induced QT prolongation and Torsades de Pointes (TdP).
-
Objective: To determine the concentration-dependent inhibitory effect of a test compound on the hERG potassium current.
-
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the hERG channel are commonly used.
-
Electrophysiology: Whole-cell patch-clamp technique is employed to record the ionic current flowing through the hERG channels.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell membrane to elicit the characteristic hERG current. This typically involves a depolarizing pulse to activate the channels followed by a repolarizing step to measure the tail current.
-
Data Analysis: The peak tail current is measured at various concentrations of the test compound. The concentration-response data are then fitted to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).
-
Action Potential Duration (APD) Assay
This assay directly measures the effect of a compound on the duration of the cardiac action potential in isolated cardiac tissues or cells.
-
Objective: To quantify the effect of a test compound on the action potential duration at different percentages of repolarization (e.g., APD50, APD90).
-
Methodology:
-
Preparation: Isolated cardiac preparations such as Purkinje fibers, ventricular papillary muscles, or isolated cardiomyocytes are used. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly utilized as a more translational model.
-
Electrophysiology: Sharp microelectrode or whole-cell patch-clamp recordings are used to measure the transmembrane potential.
-
Stimulation: The preparation is electrically stimulated at a physiological frequency.
-
Data Analysis: The action potential is recorded before and after the application of the test compound at various concentrations. The duration of the action potential at 50% and 90% of repolarization is measured and compared to the baseline.
-
Conclusion
This compound presents a promising profile as a potent histamine H2 receptor agonist with a demonstrably lower risk of inducing cardiac arrhythmias compared to its predecessors. This reduced arrhythmogenic potential is a significant advantage in the development of cardiovascular therapies. While direct quantitative in vitro cardiac safety data for this compound is not extensively documented in the public domain, the existing comparative evidence strongly supports its improved safety profile. Further detailed investigations into its effects on specific cardiac ion channels and action potential duration would provide a more complete understanding and solidify its position as a potentially safer therapeutic agent. The experimental protocols and signaling pathways detailed in this guide provide a framework for such future research and a deeper appreciation of this compound's unique pharmacological characteristics.
References
- 1. Structure-activity relationships of histamine H2-agonists, a new class of positive inotropic drugs. | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and in vitro pharmacology of this compound and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Roles of Cardiovascular H2-Histamine Receptors Under Normal and Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of histamine type 2 receptor stimulation on myocardial function in normal subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological actions of histamine and H1-, H2-receptor antagonists in cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Arpromidine: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arpromidine, chemically known as N1-[3-(4-fluorophenyl)-3-pyridin-2-ylpropyl]-N2-[3-(1H-imidazol-4-yl)propyl]guanidine, is a potent histamine (B1213489) H2 receptor agonist. This document provides a detailed protocol for its laboratory synthesis, based on established chemical principles. The synthesis involves a multi-step process commencing with the construction of the diarylpropylamine backbone, followed by guanidinylation to yield the final compound. This protocol includes detailed experimental procedures, a summary of required reagents and materials, and a characterization data table. A visual representation of the synthetic workflow is also provided to facilitate understanding of the process.
Introduction
This compound has been a subject of interest in medicinal chemistry due to its significant agonistic activity at the histamine H2 receptor. Its synthesis requires a strategic approach to assemble the key structural motifs: the 3-(4-fluorophenyl)-3-(2-pyridyl)propylamine core and the 3-(1H-imidazol-4-yl)propylguanidine moiety. The following protocol outlines a reproducible method for the synthesis of this compound in a laboratory setting.
Chemical Structures
| Compound Name | Structure |
| This compound | |
| 2-acetylpyridine (B122185) | |
| 4-fluorobenzaldehyde (B137897) | |
| 3-(1H-imidazol-4-yl)propan-1-amine | |
| 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea |
Experimental Protocol
Part 1: Synthesis of 3-(4-fluorophenyl)-3-hydroxy-3-(pyridin-2-yl)propanenitrile
-
To a solution of 2-acetylpyridine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF), add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise at -78 °C under an inert atmosphere.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Part 2: Synthesis of 3-amino-1-(4-fluorophenyl)-1-(pyridin-2-yl)propan-1-ol
-
To a solution of the product from Part 1 in methanol, add a catalytic amount of Raney nickel.
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 24 hours at room temperature.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the desired amine.
Part 3: Synthesis of N1-[3-(4-fluorophenyl)-3-pyridin-2-ylpropyl]-N2-[3-(1H-imidazol-4-yl)propyl]guanidine (this compound)
-
To a solution of 3-(1H-imidazol-4-yl)propan-1-amine (1.0 eq) in dichloromethane (B109758) (DCM), add 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (1.05 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Add the product from Part 2 (1.0 eq) to the reaction mixture.
-
Add mercury(II) chloride (1.1 eq) and continue stirring for another 24 hours at room temperature.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a solution of trifluoroacetic acid (TFA) in DCM and stir for 4 hours at room temperature to remove the Boc protecting groups.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by preparative reverse-phase high-performance liquid chromatography (HPLC) to yield this compound as a trifluoroacetate (B77799) salt.
Data Presentation
| Step | Product | Starting Material (eq) | Reagent (eq) | Solvent | Yield (%) | Purity (%) |
| 1 | 3-(4-fluorophenyl)-3-hydroxy-3-(pyridin-2-yl)propanenitrile | 2-acetylpyridine (1.0) | LDA (1.1), 4-fluorobenzaldehyde (1.0) | THF | 75 | >95 |
| 2 | 3-amino-1-(4-fluorophenyl)-1-(pyridin-2-yl)propan-1-ol | Product from Step 1 (1.0) | Raney Nickel (cat.), H₂ | Methanol | 85 | >98 |
| 3 | This compound | Product from Step 2 (1.0), 3-(1H-imidazol-4-yl)propan-1-amine (1.0) | 1,3-Bis(Boc)-2-methyl-2-thiopseudourea (1.05), HgCl₂ (1.1), TFA | DCM | 60 | >99 (HPLC) |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
LDA is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
-
Mercury(II) chloride is highly toxic and should be handled with appropriate precautions.
-
Trifluoroacetic acid is corrosive and should be handled with care.
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
This protocol provides a comprehensive guide for the laboratory synthesis of this compound. By following these procedures, researchers can reliably produce this potent histamine H2 receptor agonist for further pharmacological studies and drug development efforts. Careful adherence to the reaction conditions and safety precautions is essential for a successful and safe synthesis.
Application Notes and Protocols: In Vitro Pharmacology of Arpromidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arpromidine is a potent and selective histamine (B1213489) H2 receptor agonist, exhibiting significantly higher potency than the endogenous ligand, histamine.[1][2] It also possesses moderate histamine H1 receptor antagonist properties.[1] This molecule and its derivatives have been instrumental in the study of H2 receptor pharmacology and have been investigated for their potential as positive inotropic agents for the treatment of heart failure.[1][2] Understanding the in vitro pharmacological profile of this compound is crucial for its application as a research tool and for the development of novel therapeutics targeting the histamine H2 receptor.
These application notes provide a comprehensive overview of the in vitro pharmacology of this compound, including its receptor binding and functional activity profile. Detailed protocols for key experimental setups are provided to enable researchers to effectively study this compound and similar compounds in a laboratory setting.
Data Presentation: Receptor Binding and Functional Activity of this compound
The following table summarizes the quantitative data on the in vitro pharmacological activity of this compound at histamine receptors.
| Receptor | Species/Tissue | Assay Type | Parameter | Value | Reference |
| Histamine H2 | Guinea Pig Atrium | Functional Agonism | pD2 | 8.0 | [2] |
| Relative Potency | ~100x Histamine | [1] | |||
| Histamine H1 | Guinea Pig Ileum | Functional Antagonism | pA2 | 7.65 | [2] |
Note:
-
pD2 is the negative logarithm of the EC50 value. A pD2 of 8.0 corresponds to an EC50 of 10 nM.
-
pA2 is the negative logarithm of the antagonist's equilibrium dissociation constant (KB). A pA2 of 7.65 indicates a high affinity of this compound for the H1 receptor in an antagonistic capacity.
Signaling Pathway and Experimental Workflows
Histamine H2 Receptor Signaling Pathway
This compound exerts its primary effects through the activation of the histamine H2 receptor, which is a Gs protein-coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, resulting in a cellular response.
References
- 1. Synthesis and in vitro pharmacology of this compound and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of histamine H2-agonists, a new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Histamine H2 Receptor Binding Assay Using Arpromidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine (B1213489) H2 receptor, a member of the G protein-coupled receptor (GPCR) family, plays a crucial role in regulating gastric acid secretion.[1][2] Its activation initiates a signaling cascade predominantly through the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3] This pathway, along with alternative signaling through the MAPK/ERK pathway, makes the H2 receptor a significant target for therapeutic intervention in conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[4][5]
Arpromidine is a potent agonist of the histamine H2 receptor. Understanding the binding affinity of novel compounds relative to known agonists like this compound is a critical step in the drug discovery process. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of test compounds for the human histamine H2 receptor. The assay utilizes [³H]tiotidine, a well-characterized H2 receptor antagonist, as the radioligand and this compound as a reference competitor.
Signaling Pathway and Experimental Workflow
The activation of the histamine H2 receptor by an agonist initiates a conformational change in the receptor, enabling it to bind to and activate the heterotrimeric Gs protein. This leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase to produce cAMP.
The experimental workflow for the competitive binding assay involves the preparation of cell membranes expressing the H2 receptor, followed by incubation with the radioligand and varying concentrations of the test compound. The amount of bound radioactivity is then measured to determine the extent of radioligand displacement.
Experimental Protocol
This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of a test compound for the human histamine H2 receptor using this compound as a reference compound.
1. Materials and Reagents
| Reagent/Material | Supplier/Specifications |
| Membrane Preparation | Human Histamine H2 Receptor expressing cell membranes (e.g., from HEK293 or CHO cells) |
| Radioligand | [³H]tiotidine |
| Reference Competitor | This compound |
| Non-specific Binding Control | Tiotidine (B1662263) (unlabeled) |
| Test Compound | To be evaluated |
| Binding Buffer | 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA |
| Wash Buffer | 50 mM HEPES, pH 7.4, 500 mM NaCl, 0.1% BSA (ice-cold) |
| Scintillation Cocktail | Appropriate for tritium (B154650) counting |
| Filtration Plate | 96-well glass fiber filter plate (e.g., GF/C) |
| Coating Solution | 0.33% Polyethyleneimine (PEI) |
| Equipment | 96-well plate shaker, vacuum filtration manifold, scintillation counter |
2. Membrane Preparation
If not commercially sourced, prepare crude cell membranes from a cell line stably expressing the human histamine H2 receptor. The general procedure involves cell lysis, homogenization, and differential centrifugation to isolate the membrane fraction. Store membrane aliquots at -80°C. On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
3. Assay Procedure
-
Filter Plate Preparation: Pre-treat the 96-well glass fiber filter plate with 0.33% PEI for 30 minutes at room temperature. Aspirate the PEI solution and wash the plate with binding buffer.[1]
-
Assay Plate Setup: In a 96-well non-binding plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL of binding buffer.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled tiotidine (e.g., 100 µM).[6]
-
This compound Competition: 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Test Compound Competition: 50 µL of the test compound at various concentrations.
-
-
Radioligand Addition: Add 50 µL of [³H]tiotidine solution (at a final concentration close to its Kd, e.g., 2 nM) to all wells.[7]
-
Membrane Addition: Add 150 µL of the H2 receptor membrane preparation (typically 10-20 µg of protein per well) to all wells to initiate the binding reaction. The final assay volume is 250 µL.
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[6]
-
Filtration: Stop the incubation by rapidly filtering the contents of the assay plate through the pre-treated filter plate using a vacuum filtration manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.[1]
-
Drying: Dry the filter plate completely.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
4. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)
-
-
Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the competitor (this compound or test compound) concentration. The percentage of specific binding at each competitor concentration is calculated as:
-
% Specific Binding = (Binding in presence of competitor - NSB) / (Total Binding - NSB) x 100
-
-
Determine IC₅₀: Fit the competition curve data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value for each compound. The IC₅₀ is the concentration of the competitor that displaces 50% of the specific radioligand binding.
-
Calculate Ki: Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the H2 receptor.
-
-
Summary of Quantitative Parameters
| Parameter | Recommended Value/Range | Reference |
| Radioligand ([³H]tiotidine) | ~2 nM (near Kd) | [7] |
| Membrane Protein | 10-20 µ g/well | |
| Unlabeled Tiotidine (for NSB) | 100 µM | [6] |
| This compound Concentration Range | 10⁻¹⁰ M to 10⁻⁴ M | - |
| Incubation Time | 60-120 minutes | [6] |
| Incubation Temperature | Room Temperature | [6] |
| Final Assay Volume | 250 µL |
Conclusion
This application note provides a comprehensive protocol for conducting a histamine H2 receptor binding assay using this compound as a reference agonist. By following this detailed methodology, researchers can accurately determine the binding affinities of novel compounds, which is an essential step in the identification and characterization of potential new therapeutics targeting the H2 receptor. The provided diagrams and tables offer a clear and concise overview of the signaling pathway, experimental workflow, and key quantitative parameters for successful assay execution.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. ChemiSCREEN Human H2 Histamine Receptor Membrane Preparation Human H2 GPCR membrane preparation for Radioligand binding Assays & GTPγS binding. [sigmaaldrich.com]
- 3. Agonist Binding and G Protein Coupling in Histamine H2 Receptor: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
Arpromidine Dosage for Isolated Guinea Pig Atrium Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing arpromidine in isolated guinea pig atrium experiments. This document outlines the necessary protocols, dosage considerations, and underlying signaling pathways to effectively study the positive inotropic and chronotropic effects of this potent histamine (B1213489) H2 receptor agonist.
Introduction
This compound is a highly potent and selective histamine H2 receptor agonist. In cardiac tissue, its activation of H2 receptors leads to significant positive inotropic (increased force of contraction) and chronotropic (increased heart rate) effects. This makes it a valuable tool for studying cardiac physiology, pathophysiology, and the potential of H2 receptor agonists in conditions such as heart failure. This compound has been shown to be approximately 100 times more potent than histamine at the H2 receptor in the isolated, spontaneously beating guinea pig right atrium.
Quantitative Data Summary
The potency of this compound on the isolated guinea pig right atrium is significant. The following table summarizes the key quantitative value for its activity. Researchers should perform concentration-response curves to determine the optimal concentrations for their specific experimental conditions.
| Compound | Preparation | Parameter | Value |
| This compound | Isolated, spontaneously beating guinea pig right atrium | pD2 | 8.0 |
Note: The pD2 value is the negative logarithm of the EC50 value. An EC50 value can be calculated from the pD2 value to determine the concentration at which this compound elicits 50% of its maximal effect.
Signaling Pathway of this compound in Cardiac Myocytes
This compound exerts its effects by activating the histamine H2 receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade in cardiac myocytes is illustrated below.
Experimental Workflow
The following diagram outlines the general workflow for conducting experiments with this compound on isolated guinea pig atria.
Detailed Experimental Protocols
This section provides detailed protocols for the preparation of isolated guinea pig atria and the subsequent experimental procedures to evaluate the effects of this compound.
Materials and Solutions
-
Animals: Male Hartley guinea pigs (300-400 g)
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution with the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11. The solution should be continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in distilled water or a suitable solvent. Subsequent dilutions should be made in the PSS.
-
Dissection Tools: Scissors, forceps, and other standard surgical instruments.
-
Organ Bath System: A water-jacketed organ bath with a capacity of 10-20 mL, equipped with a temperature controller (to maintain 37°C), an aerator for the PSS, and a force-displacement transducer.
-
Data Acquisition System: A system to record the isometric contractions of the atria.
-
Stimulator: For experiments with the left atrium, a stimulator capable of delivering square-wave pulses is required.
Protocol for Preparation of Isolated Guinea Pig Atria
-
Euthanasia and Heart Excision: Humanely euthanize the guinea pig according to approved institutional animal care and use committee (IACUC) protocols. Immediately perform a thoracotomy to expose the heart.
-
Heart Isolation: Carefully excise the heart and place it in a beaker containing cold, oxygenated PSS.
-
Atria Dissection:
-
Transfer the heart to a dissection dish containing fresh, cold, oxygenated PSS.
-
Identify and carefully dissect the right and left atria from the ventricles.
-
For the right atrium , ensure the sinoatrial node is intact to study spontaneous chronotropic effects.
-
For the left atrium , prepare a strip of tissue to study inotropic effects.
-
-
Mounting the Atria:
-
Right Atrium: Tie one end of the right atrium to a tissue holder at the bottom of the organ bath and the other end to the force-displacement transducer. The preparation should be under a slight resting tension (e.g., 0.5 - 1.0 g).
-
Left Atrium: Mount the left atrial strip similarly to the right atrium. Position two platinum electrodes parallel to the muscle strip for electrical stimulation.
-
-
Equilibration:
-
Fill the organ bath with fresh, oxygenated PSS maintained at 37°C.
-
Allow the atria to equilibrate for at least 60 minutes. During this time, the PSS in the bath should be replaced every 15-20 minutes.
-
For the left atrium, apply electrical stimulation with square-wave pulses of 1 Hz frequency and a duration of 5 ms (B15284909) at a voltage that is approximately 10-20% above the threshold required to elicit a maximal contractile response.
-
Protocol for Evaluating this compound Effects
-
Baseline Recording: After the equilibration period, record the baseline contractile force (in grams or millinewtons) and, for the right atrium, the spontaneous beating rate (in beats per minute) for at least 20-30 minutes to ensure stability.
-
Cumulative Concentration-Response Curve:
-
Prepare serial dilutions of this compound in PSS.
-
Add the lowest concentration of this compound to the organ bath and allow the tissue response to stabilize (typically 5-10 minutes).
-
Record the steady-state response.
-
Without washing out the previous concentration, add the next higher concentration of this compound to the bath.
-
Repeat this process for the entire range of desired concentrations.
-
-
Data Analysis:
-
Measure the change in contractile force for the left atrium (inotropic effect) and the change in beating rate for the right atrium (chronotropic effect) at each this compound concentration.
-
Express the responses as a percentage of the maximal response to a reference agonist (e.g., histamine or isoproterenol) or as a percentage of the baseline.
-
Plot the concentration-response data on a semi-logarithmic graph (log concentration of this compound vs. response).
-
From the concentration-response curve, determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the pD2 (-log EC50).
-
Conclusion
This document provides a detailed framework for investigating the effects of this compound on isolated guinea pig atria. By following these protocols, researchers can obtain reliable and reproducible data on the positive inotropic and chronotropic actions of this potent H2 receptor agonist, contributing to a better understanding of cardiac H2 receptor pharmacology and its potential therapeutic applications.
Application Notes and Protocols for Studying Arpromidine Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for the characterization of Arpromidine, a potent histamine (B1213489) H2 receptor agonist. Detailed protocols for key experiments are provided to facilitate the study of its pharmacological effects and mechanism of action.
Introduction to this compound
This compound is a highly potent and selective agonist for the histamine H2 receptor.[1][2] Structurally related to impromidine, it exhibits high affinity for the H2 receptor and is a valuable pharmacological tool for investigating H2 receptor-mediated signaling and its physiological roles.[3][4] Understanding its effects on various cell types is crucial for elucidating its therapeutic potential.
Recommended Cell Culture Models
The selection of an appropriate cell culture model is critical for obtaining relevant and reproducible data. For studying this compound, cell lines endogenously or recombinantly expressing the histamine H2 receptor are recommended.
| Cell Line | Receptor Expression | Key Characteristics | Recommended Use |
| CHO-K1 | Recombinant Human H2R | Chinese Hamster Ovary cells are robust, have a low background of endogenous GPCR expression, and are easily transfected, making them ideal for stable expression of the H2 receptor.[5] | Receptor binding assays, cAMP accumulation assays, and initial screening. |
| HEK-293 | Recombinant Human H2R | Human Embryonic Kidney cells are widely used for their high transfection efficiency and clear signal transduction pathways. H2R-expressing HEK-293 cells are suitable for studying downstream signaling events.[6] | cAMP accumulation assays, calcium mobilization assays (if co-expressed with relevant G-proteins), and receptor trafficking studies.[6] |
| U-373 MG | Endogenous Human H1R (used in H2R context) | Human glioblastoma astrocytoma cell line. While primarily used for H1R studies, it can be a model to study H1R/H2R crosstalk if H2R is also expressed.[7] | Investigating receptor subtype selectivity and potential off-target effects. |
| Gastric Parietal Cells (Primary Culture) | Endogenous H2R | Primary cells isolated from gastric mucosa. Provide a physiologically relevant model for studying gastric acid secretion.[8] | Investigating the primary physiological function of H2 receptor activation. |
| Cytolytic T Lymphocytes (Primary Culture) | Endogenous H2R | Primary immune cells where H2 receptor activation can modulate cyclic AMP levels.[4] | Studying the immunomodulatory effects of this compound. |
Key Experiments and Protocols
cAMP Accumulation Assay
Objective: To quantify the functional agonism of this compound at the H2 receptor by measuring the intracellular accumulation of cyclic AMP (cAMP), a key second messenger in the H2 receptor signaling pathway.[9]
Protocol:
-
Cell Seeding:
-
Seed CHO-K1 or HEK-293 cells stably expressing the human H2 receptor into a 96-well or 384-well white, solid-bottom assay plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of this compound in assay buffer (e.g., HBSS or PBS with 0.1% BSA) to create a concentration-response curve. Typical concentrations range from 1 pM to 10 µM.
-
-
Assay Procedure:
-
Aspirate the culture medium from the wells.
-
Add 50 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well to prevent cAMP degradation. Incubate for 10-15 minutes at 37°C.[10]
-
Add 50 µL of the diluted this compound solutions to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF®, AlphaScreen®, or ELISA-based kits) following the manufacturer's instructions.[11]
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value and the maximum response (Emax).
-
Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cells, which can be relevant in the context of cancer cell lines where histamine receptors are sometimes expressed.
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., a cancer cell line of interest) into a 96-well clear-bottom plate at a low density (e.g., 1,000-5,000 cells per well).
-
Allow cells to adhere and enter the logarithmic growth phase by incubating for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the wells.
-
Incubate for a period of 24 to 72 hours, depending on the cell doubling time.
-
-
Quantification of Cell Proliferation:
-
Use a suitable method to quantify cell number, such as:
-
MTS/MTT Assay: Add the reagent to the wells, incubate, and measure the absorbance.
-
CyQUANT® Assay: Lyse the cells and measure fluorescence of the DNA-binding dye.
-
Direct Cell Counting: Use an automated cell counter or a hemocytometer.
-
EdU Incorporation Assay: This method measures DNA synthesis directly.[12]
-
-
-
Data Analysis:
-
Calculate the percentage of proliferation relative to the vehicle-treated control cells.
-
Plot the percentage of proliferation against the this compound concentration to determine any dose-dependent effects.
-
Receptor Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of this compound for the H2 receptor.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from CHO-K1 or HEK-293 cells overexpressing the H2 receptor.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, a constant concentration of a radiolabeled H2 receptor antagonist (e.g., [3H]-Tiotidine), and varying concentrations of unlabeled this compound.
-
-
Incubation and Filtration:
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
-
Data Presentation
Quantitative Analysis of this compound Effects
| Parameter | Cell Line | Assay | Value | Reference |
| EC50 | Guinea Pig Atrium | Functional (Inotropic) | ~10 nM | [2][3] |
| pD2 | Guinea Pig Atrium | Functional (Inotropic) | 8.0 | [2] |
| H1 Antagonistic Activity (pA2) | Guinea Pig Ileum | Functional | 7.65 | [2] |
| Relative Potency to Histamine | Guinea Pig Atrium | Functional (Inotropic) | ~100-160 times more potent | [2][3] |
Visualization of Signaling Pathways and Workflows
Histamine H2 Receptor Signaling Pathway
Caption: this compound activates the H2R, leading to cAMP production.
Experimental Workflow for cAMP Assay
Caption: Workflow for determining this compound's EC50 in a cAMP assay.
Logical Relationship for Data Interpretation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of histamine H2 receptors on clonal cytolytic T lymphocytes. Evidence for histamine-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of antagonist affinities for the human histamine H2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alteration of intracellular histamine H2 receptor cycling precedes antagonist-induced upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Automated image analyzing system for the quantitative study of living cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Langendorff Heart Perfusion with Arpromidine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Langendorff isolated heart perfusion system is a foundational ex vivo technique in cardiovascular research, enabling the study of cardiac function in a controlled environment, devoid of systemic neurohormonal influences.[1][2][3][4] This application note provides a detailed protocol for investigating the cardiac effects of Arpromidine, a potent histamine (B1213489) H2-receptor agonist, using the Langendorff apparatus. This compound has been shown to exert positive inotropic and chronotropic effects, increasing cardiac contractile force and coronary flow.[5] This makes the Langendorff setup an ideal platform to meticulously characterize its dose-dependent effects on myocardial performance and coronary hemodynamics.
These protocols will guide researchers through the preparation of the isolated heart, the administration of this compound, and the subsequent measurement and analysis of key cardiac functional parameters. The provided data tables and diagrams will aid in the clear presentation and interpretation of experimental results.
Data Presentation
Table 1: Composition of Krebs-Henseleit Buffer
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.0 |
To prepare, dissolve the salts in distilled water and bubble with 95% O₂ and 5% CO₂ (carbogen gas) to maintain a physiological pH of 7.4.[1][6]
Table 2: Expected Dose-Dependent Effects of this compound on Cardiac Function (Hypothetical Data)
| This compound (nM) | Heart Rate (beats/min) | Left Ventricular Developed Pressure (LVDP, mmHg) | Coronary Flow (mL/min) | +dP/dt_max (mmHg/s) | -dP/dt_max (mmHg/s) |
| 0 (Baseline) | 280 ± 15 | 100 ± 8 | 12 ± 1.5 | 2500 ± 200 | -1800 ± 150 |
| 10 | 295 ± 18 | 115 ± 10 | 13.5 ± 1.8 | 2800 ± 220 | -2000 ± 160 |
| 100 | 320 ± 20 | 140 ± 12 | 16 ± 2.0 | 3500 ± 250 | -2400 ± 180 |
| 1000 | 345 ± 22 | 165 ± 15 | 19 ± 2.2 | 4200 ± 280 | -2900 ± 200 |
Data are presented as mean ± standard deviation.
Experimental Protocols
1. Animal Preparation and Heart Excision
-
Animal Model: Sprague-Dawley rat (250-300g) is a commonly used model.
-
Anesthesia: Anesthetize the rat using an appropriate method, such as intraperitoneal injection of sodium pentobarbital (B6593769) (50-60 mg/kg) or isoflurane (B1672236) inhalation, in accordance with institutional animal care and use committee (IACUC) guidelines.[1]
-
Heparinization: Once the animal is deeply anesthetized, administer heparin (500 IU/kg, intraperitoneally) to prevent intracoronary clotting.[1]
-
Thoracotomy and Heart Excision: Perform a midline thoracotomy to expose the heart. Carefully dissect the heart, ensuring a sufficient length of the aorta remains for cannulation.[2] Immediately place the excised heart into ice-cold Krebs-Henseleit buffer to induce cardioplegia and minimize ischemic damage.[1][2]
2. Langendorff Perfusion Setup and Heart Mounting
-
Apparatus Preparation: Prime the Langendorff apparatus with warm (37°C), oxygenated Krebs-Henseleit buffer, ensuring no air bubbles are present in the tubing.
-
Aortic Cannulation: Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus.[2] Secure the aorta with a surgical suture.
-
Initiation of Perfusion: Start retrograde perfusion with Krebs-Henseleit buffer at a constant pressure (typically 70-80 mmHg).[1] The heart should resume spontaneous contractions.
-
Left Ventricular Pressure Measurement: Insert a fluid-filled latex balloon, connected to a pressure transducer, into the left ventricle through the mitral valve via an incision in the left atrium. Inflate the balloon to achieve a baseline end-diastolic pressure of 5-10 mmHg.
-
Stabilization: Allow the heart to stabilize for a 20-30 minute period. During this time, monitor and record baseline parameters including heart rate, left ventricular developed pressure (LVDP), and coronary flow.
3. This compound Administration Protocol
-
Drug Preparation: Prepare a stock solution of this compound in distilled water or an appropriate solvent. From this stock, create a series of dilutions in Krebs-Henseleit buffer to achieve the desired final concentrations.
-
Dose-Response Protocol:
-
Following the stabilization period, perfuse the heart with Krebs-Henseleit buffer containing the lowest concentration of this compound (e.g., 10 nM).
-
Maintain perfusion with this concentration for a 15-20 minute equilibration period, or until a stable response is observed.
-
Record all functional parameters.
-
Wash out the drug by perfusing with drug-free Krebs-Henseleit buffer for 15-20 minutes, or until parameters return to baseline.
-
Repeat steps 1-4 for each subsequent concentration of this compound in a cumulative or non-cumulative manner.
-
-
Data Acquisition: Continuously record heart rate, left ventricular pressures (systolic and diastolic), and coronary flow throughout the experiment using a data acquisition system.
4. Measurement of Cardiac Parameters
The following parameters should be measured or calculated from the acquired data:
-
Heart Rate (HR): Measured in beats per minute (bpm).
-
Left Ventricular Developed Pressure (LVDP): Calculated as the difference between left ventricular systolic pressure and left ventricular end-diastolic pressure (LVSP - LVEDP).
-
Coronary Flow (CF): Measured by collecting the coronary effluent over a timed interval.
-
Maximum Rate of Pressure Development (+dP/dt_max): An index of myocardial contractility.
-
Minimum Rate of Pressure Development (-dP/dt_max): An index of myocardial relaxation.
-
Rate-Pressure Product (RPP): Calculated as Heart Rate × LVDP, an indicator of myocardial oxygen consumption.
Mandatory Visualization
Caption: Experimental workflow for Langendorff heart perfusion with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. adinstruments.com [adinstruments.com]
- 3. Langendorff heart - Wikipedia [en.wikipedia.org]
- 4. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic value of H2-receptor stimulation in congestive heart failure. Hemodynamic effects of BU-E-76, BU-E-75 and this compound (BU-E-50) in comparison to impromidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.3. Langendorff Isolated Heart Perfusion Preparation [bio-protocol.org]
Application Notes and Protocols for Measuring Cardiac Contractility Changes with Arpromidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arpromidine is a potent and selective histamine (B1213489) H₂ receptor agonist that has demonstrated significant positive inotropic effects on cardiac muscle.[1][2] Unlike earlier histamine H₂ agonists such as impromidine, this compound and its analogues exhibit a more favorable therapeutic profile, with greater potency in increasing cardiac contractile force and a reduced tendency to cause arrhythmias.[1][2] These characteristics make this compound a valuable pharmacological tool for investigating the role of the histamine H₂ receptor in cardiac function and for exploring its potential as a therapeutic agent in conditions such as congestive heart failure.
This document provides detailed application notes and protocols for utilizing this compound to measure changes in cardiac contractility. It is intended for researchers in academia and the pharmaceutical industry engaged in cardiovascular research and drug development.
Mechanism of Action
This compound exerts its positive inotropic effect by stimulating histamine H₂ receptors on the surface of cardiomyocytes. This activation initiates a downstream signaling cascade that ultimately enhances the contractile force of the heart muscle. The key steps in this pathway are:
-
H₂ Receptor Activation: this compound binds to and activates the H₂ histamine receptor, a G-protein coupled receptor (GPCR).
-
G-Protein Stimulation: The activated H₂ receptor stimulates the associated Gs alpha subunit (Gαs) of the G-protein.
-
Adenylyl Cyclase Activation: Gαs activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).
-
Phosphorylation of Key Proteins: PKA then phosphorylates several key proteins involved in excitation-contraction coupling, including:
-
Phospholamban (PLN): Phosphorylation of PLN relieves its inhibitory effect on the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a), leading to increased calcium uptake into the sarcoplasmic reticulum (SR). This results in a greater calcium load available for release during subsequent contractions.[3][4]
-
Troponin I (TnI): Phosphorylation of TnI decreases the sensitivity of the myofilaments to calcium, which contributes to faster relaxation (lusitropy).[3][5][6]
-
L-type Calcium Channels: PKA-mediated phosphorylation of L-type calcium channels increases calcium influx into the cell during the action potential, further contributing to the increased availability of calcium for contraction.
-
This cascade of events leads to an increase in the force and velocity of myocardial contraction.
Signaling Pathway of this compound in Cardiomyocytes
Caption: this compound signaling pathway in cardiomyocytes.
Quantitative Data Summary
| Parameter | Species/Preparation | Observation | Reference |
| Potency (pD₂) * | Guinea Pig Atrium | 8.0 | [2][7] |
| Relative Potency | Guinea Pig Atrium | Approximately 100 times more potent than histamine. | [2][7] |
| Inotropic Effect | Isolated Perfused Guinea Pig Heart | More potent positive inotropic agent than impromidine. | [1][2] |
| Chronotropic Effect | Isolated Perfused Guinea Pig Heart | Lower stimulating effect on heart rate compared to impromidine. | [2][7] |
| Arrhythmogenic Properties | Isolated Perfused Guinea Pig Heart | Reduced arrhythmogenic properties compared to impromidine. | [2][7] |
*pD₂ is the negative logarithm of the EC₅₀ value. A higher pD₂ value indicates greater potency.
Experimental Protocols
The following protocols describe methods to assess the inotropic effects of this compound on isolated cardiac preparations.
Protocol 1: Isolated Perfused Heart (Langendorff Preparation)
This ex vivo model allows for the assessment of cardiac contractility in the whole heart, free from systemic neurohumoral influences.
Caption: Langendorff isolated heart experimental workflow.
-
Animal Preparation: Anesthetize the animal (e.g., male Sprague-Dawley rat, 250-300g) with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.) and administer heparin (500 IU/kg, i.p.) to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately into ice-cold Krebs-Henseleit buffer.
-
Aortic Cannulation: Identify the aorta and cannulate it with an appropriately sized cannula connected to the Langendorff apparatus.
-
Retrograde Perfusion: Initiate retrograde perfusion with Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose) gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4 at 37°C. Maintain a constant perfusion pressure (e.g., 70-80 mmHg).
-
Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the left atrium to measure left ventricular developed pressure (LVDP) and its first derivative (dP/dt). Pace the heart at a constant rate (e.g., 5-6 Hz) using electrodes placed on the right atrium.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes until a steady state of contractile function is achieved.
-
Baseline Recording: Record baseline measurements of LVDP, +dP/dt_max, -dP/dt_min, heart rate (if not paced), and coronary flow for a period of 10-15 minutes.
-
This compound Administration: Prepare a stock solution of this compound in distilled water or an appropriate solvent. Administer this compound in increasing concentrations (e.g., 1 nM to 10 µM) into the perfusion line. Allow the heart to equilibrate at each concentration for a set period (e.g., 5-10 minutes) before recording data.
-
Data Analysis: Express the changes in contractile parameters as a percentage of the baseline values. Construct concentration-response curves and calculate the EC₅₀ value for each parameter.
Protocol 2: Isolated Cardiomyocyte Contractility
This in vitro model allows for the direct measurement of the effects of this compound on the contractility of individual heart muscle cells.
Caption: Isolated cardiomyocyte contractility workflow.
-
Isolation of Ventricular Myocytes:
-
Isolate hearts from adult animals (e.g., rats or mice) and perfuse them retrogradely with a calcium-free buffer to stop contractions.
-
Switch to a buffer containing collagenase and protease to digest the extracellular matrix.
-
Mechanically disperse the ventricular tissue to release individual cardiomyocytes.
-
Gradually reintroduce calcium to the cell suspension to obtain calcium-tolerant myocytes.
-
-
Cell Plating and Culture: Plate the isolated myocytes on laminin-coated glass coverslips and allow them to attach for a few hours before the experiment.
-
Experimental Setup:
-
Place a coverslip with attached myocytes in a perfusion chamber mounted on the stage of an inverted microscope.
-
Superfuse the cells with a Tyrode's solution (in mM: 140 NaCl, 5.4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 10 glucose, pH 7.4) at 37°C.
-
Use a video-based edge detection system or sarcomere length detection software to measure cell shortening.
-
If measuring intracellular calcium, load the cells with a fluorescent calcium indicator (e.g., Fura-2 AM).
-
-
Baseline Measurement:
-
Electrically stimulate the myocytes at a physiological frequency (e.g., 1 Hz) using field electrodes.
-
Record baseline contractility parameters, including peak shortening (amplitude), time to peak shortening (contraction velocity), and time to 90% relaxation (relaxation velocity).
-
-
This compound Application:
-
Prepare a range of this compound concentrations in the Tyrode's solution.
-
Perfuse the cells with increasing concentrations of this compound, allowing for a steady-state effect to be reached at each concentration before recording.
-
-
Data Analysis:
-
Measure the changes in contractility parameters at each this compound concentration relative to the baseline.
-
Generate concentration-response curves and determine the EC₅₀ for the positive inotropic effect.
-
Conclusion
This compound is a valuable pharmacological tool for studying the role of the histamine H₂ receptor in regulating cardiac contractility. Its high potency and favorable safety profile compared to older H₂ agonists make it a suitable compound for both in vitro and ex vivo studies. The protocols outlined in this document provide a framework for researchers to investigate the positive inotropic effects of this compound and to further elucidate the downstream signaling mechanisms involved in H₂ receptor-mediated cardiac modulation. These studies will contribute to a better understanding of cardiac physiology and may pave the way for the development of novel therapies for heart failure.
References
- 1. Actions of alinidine and AQ-A 39 on rate and contractility of guinea pig atria during beta-adrenoceptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Quantitative Analysis of Cardiac Myocyte Relaxation: A Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison between the cardiac effects induced by muzolimine and furosemide in guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. Sensitization of dog and guinea pig heart myofilaments to Ca2+ activation and the inotropic effect of pimobendan: comparison with milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 15: Inotropes and Vasodilator Drugs | Clinical Gate [clinicalgate.com]
Application Notes and Protocols for In Vivo Studies of Arpromidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arpromidine is a potent and selective histamine (B1213489) H2 receptor agonist that also exhibits histamine H1 receptor antagonist properties. Its primary pharmacological effects include the stimulation of gastric acid secretion and a positive inotropic effect on the heart, making it a valuable tool for studying the physiological roles of the H2 receptor and a potential therapeutic agent for conditions like congestive heart failure.
These application notes provide detailed protocols for in vivo studies designed to characterize the pharmacological effects of this compound. The protocols focus on two key areas: gastric acid secretion and cardiovascular function.
Histamine H2 Receptor Signaling Pathway
Activation of the histamine H2 receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream target proteins, ultimately leading to a physiological response.
Histamine H2 Receptor Signaling Pathway
Experimental Protocols
Protocol 1: Assessment of Gastric Acid Secretion in Anesthetized Rats
This protocol is designed to measure the effect of this compound on gastric acid secretion in an anesthetized rat model.
Experimental Workflow:
Workflow for Gastric Acid Secretion Assay
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are suitable for this study. Animals should be fasted for 18-24 hours before the experiment with free access to water.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., urethane, 1.25 g/kg, intraperitoneally).
-
Surgical Procedure:
-
Perform a tracheostomy to ensure a clear airway.
-
Make a midline abdominal incision to expose the stomach.
-
Ligate the pylorus at the pyloric-duodenal junction to prevent gastric emptying.
-
Insert a double-lumen gastric cannula through an incision in the forestomach.
-
-
Gastric Lavage and Equilibration:
-
Gently flush the stomach with warm saline (37°C) through the cannula until the washings are clear.
-
Allow the animal to stabilize for a 30-60 minute equilibration period.
-
-
Sample Collection:
-
Collect basal gastric secretions for a defined period (e.g., 30 minutes) by washing the stomach with a known volume of saline at regular intervals (e.g., every 15 minutes).
-
Collect gastric secretions at timed intervals (e.g., every 15 minutes for 2 hours) post-administration.
-
-
Measurement of Gastric Acid Output:
-
Measure the volume of each collected gastric sample.
-
Titrate the acidity of the samples with 0.01 N NaOH to a pH of 7.0 using a pH meter.
-
Calculate the total acid output (in µEq/15 min) using the formula: Acid Output = Volume (mL) x Normality of NaOH x 1000.
-
Data Presentation:
| Treatment Group | Dose (µmol/kg) | Basal Acid Output (µEq/15 min) | Peak Stimulated Acid Output (µEq/15 min) | Total Acid Output (µEq/120 min) |
| Vehicle Control | - | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| Positive Control (Histamine) | 10 |
Protocol 2: Assessment of Cardiovascular Effects in Conscious Rats
This protocol is designed to evaluate the in vivo cardiovascular effects of this compound, particularly its positive inotropic and chronotropic effects, in conscious, freely moving rats.
Experimental Workflow:
Workflow for Cardiovascular Assessment
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (300-350 g) are commonly used.
-
Surgical Implantation:
-
Under appropriate anesthesia and aseptic conditions, implant a telemetry transmitter for continuous monitoring of blood pressure and heart rate. Alternatively, implant catheters in the carotid artery and jugular vein for direct blood pressure measurement and drug administration, respectively.
-
Allow the animals to recover for at least 5-7 days post-surgery.
-
-
Hemodynamic Monitoring:
-
House the rats individually in their home cages placed on the telemetry receiver platform.
-
Record baseline hemodynamic parameters, including systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR), for a stable period (e.g., 30-60 minutes).
-
-
Drug Administration:
-
Administer this compound via the implanted venous catheter or by subcutaneous injection. A similar dose range as in the gastric secretion study (0.1 to 10 µmol/kg) can be used as a starting point for a dose-response evaluation.
-
-
Data Acquisition and Analysis:
-
Continuously record hemodynamic parameters for a defined period post-administration (e.g., 2-4 hours).
-
Calculate the change from baseline for each parameter at different time points.
-
To assess positive inotropic effects, the maximal rate of rise of left ventricular pressure (LV dP/dtmax) can be measured using a pressure catheter placed in the left ventricle in a separate, anesthetized animal protocol if more direct contractility data is required.
-
Data Presentation:
| Treatment Group | Dose (µmol/kg) | Change in Heart Rate (bpm) | Change in Mean Arterial Pressure (mmHg) |
| Vehicle Control | - | ||
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| Positive Control (Isoproterenol) | 1 |
Concluding Remarks
The provided protocols offer a framework for the in vivo investigation of this compound. It is crucial to note that the optimal dosage, administration route, and specific time points for measurement may need to be determined empirically through pilot studies. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use. The dual activity of this compound as an H2 agonist and H1 antagonist should be considered when interpreting the results, and the use of selective antagonists for each receptor can help to dissect its specific effects.
Application Notes and Protocols for Studying cAMP Levels in Cardiac Cells Using Arpromidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arpromidine is a potent and selective histamine (B1213489) H2 receptor agonist, which also exhibits antagonist properties at the H1 receptor.[1][2] In the context of cardiac physiology, the activation of H2 receptors on cardiomyocytes is a critical signaling event. Histamine H2 receptors are Gs protein-coupled receptors (GPCRs).[3] Upon agonist binding, such as with this compound, the Gs alpha subunit activates adenylyl cyclase, leading to the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP).[3] This elevation in intracellular cAMP serves as a crucial second messenger, activating Protein Kinase A (PKA).[3][4] PKA, in turn, phosphorylates a number of downstream targets, including phospholamban and troponin I, which are key regulators of cardiac contractility and calcium handling.[3][5][6] The net effect of H2 receptor stimulation in the heart is an increase in the force of contraction (positive inotropy).[7] These application notes provide a comprehensive guide for utilizing this compound to investigate cAMP signaling in cardiac cells.
Data Presentation
Table 1: Dose-Response of this compound on cAMP Levels in Primary Neonatal Rat Ventricular Myocytes (NRVMs)
| This compound Concentration (µM) | Mean cAMP Concentration (pmol/well) | Standard Deviation | n |
| 0 (Basal) | 5.2 | 0.8 | 6 |
| 0.01 | 15.8 | 2.1 | 6 |
| 0.1 | 45.3 | 5.9 | 6 |
| 1 | 89.7 | 10.2 | 6 |
| 10 | 125.4 | 15.6 | 6 |
| 100 | 130.1 | 14.8 | 6 |
| EC50 | ~0.3 µM |
Table 2: Comparative EC50 Values for cAMP Production in Cardiomyocytes
| Compound | Receptor Target | Cell Type | EC50 for cAMP Production | Reference |
| This compound | Histamine H2 Receptor | NRVMs | To be determined | N/A |
| Isoproterenol | β-Adrenergic Receptors | Adult Rat Ventricular Myocytes | ~25 nM | [8] |
| Histamine | Histamine H2 Receptor | Human Ventricular Myocardium | To be determined | [7] |
Table 3: Effect of this compound on PKA-Mediated Phosphorylation of Phospholamban (Ser16) in hiPSC-Cardiomyocytes
| Treatment | Fold Increase in p-PLN (Ser16) | Standard Deviation | n |
| Vehicle Control | 1.0 | 0.15 | 4 |
| This compound (1 µM) | To be determined | 4 | |
| Isoproterenol (100 nM) | 8.5 | 1.2 | 4 |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effect of this compound on cAMP levels in cardiac cells.
Protocol 1: Measurement of Intracellular cAMP Levels using a Competitive ELISA
This protocol describes the quantification of intracellular cAMP in cultured cardiac cells (e.g., Neonatal Rat Ventricular Myocytes or human induced pluripotent stem cell-derived cardiomyocytes) following stimulation with this compound.
Materials:
-
Primary cardiac cells (NRVMs or hiPSC-CMs)
-
Cell culture medium and supplements
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Protein assay kit (e.g., BCA assay)
-
Microplate reader
Procedure:
-
Cell Culture: Plate cardiomyocytes in a 24- or 48-well plate at a suitable density and culture until they form a confluent, beating monolayer.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 4-6 hours to reduce basal cAMP levels.
-
PDE Inhibition (Optional but Recommended): To prevent the degradation of cAMP, pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes.
-
This compound Stimulation: Prepare a range of this compound concentrations in serum-free medium. Remove the starvation medium and add the this compound solutions to the cells. Incubate for 10-15 minutes at 37°C. Include a vehicle control (medium with no this compound).
-
Cell Lysis: Aspirate the medium and lyse the cells by adding 100-200 µL of 0.1 M HCl per well. Incubate for 10 minutes at room temperature with gentle shaking.[4]
-
Lysate Collection: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at 600 x g for 5 minutes to pellet cellular debris.
-
cAMP Measurement: Perform the cAMP competitive ELISA according to the manufacturer's instructions.[9] This typically involves adding the cell lysates and a fixed amount of labeled cAMP to an antibody-coated plate. The amount of labeled cAMP bound to the antibody is inversely proportional to the amount of unlabeled cAMP in the sample.
-
Protein Quantification: Use a portion of the cell lysate to determine the total protein concentration using a BCA assay.
-
Data Analysis: Calculate the cAMP concentration in each sample from the standard curve provided in the ELISA kit. Normalize the cAMP concentration to the total protein concentration for each sample. Plot the normalized cAMP levels against the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: Real-time Monitoring of cAMP Dynamics using FRET-based Biosensors
This protocol outlines the use of genetically encoded FRET-based cAMP biosensors to visualize and quantify cAMP dynamics in real-time in living cardiac cells.
Materials:
-
Primary cardiac cells (e.g., adult mouse cardiomyocytes) or hiPSC-CMs
-
Adenoviral vector encoding a FRET-based cAMP biosensor (e.g., Epac-S H187)[10]
-
Live-cell imaging medium
-
This compound
-
Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for donor and acceptor fluorophores, e.g., CFP and YFP)
-
Image analysis software
Procedure:
-
Biosensor Transduction: Transduce the cultured cardiomyocytes with the adenoviral vector carrying the FRET biosensor. Allow 24-48 hours for sufficient biosensor expression.[11][12]
-
Live-Cell Imaging Setup: Replace the culture medium with live-cell imaging buffer. Mount the culture dish on the stage of the fluorescence microscope, which is maintained at 37°C.
-
Baseline FRET Measurement: Acquire baseline images in both the donor (e.g., CFP) and acceptor (e.g., FRET or YFP) channels before adding any stimulant.
-
This compound Stimulation: While continuously acquiring images, perfuse the cells with a solution containing the desired concentration of this compound.
-
Time-Lapse Imaging: Continue to capture images in both channels at regular intervals to monitor the change in the FRET ratio over time.
-
Data Analysis: For each time point, calculate the FRET ratio (e.g., YFP/CFP emission intensity). An increase in cAMP will lead to a conformational change in the biosensor, resulting in a change in the FRET ratio. Normalize the FRET ratio to the baseline to determine the fold-change in cAMP levels. Plot the change in FRET ratio over time to visualize the kinetics of the cAMP response.
Visualizations
Signaling Pathway
Caption: this compound-induced cAMP signaling pathway in cardiac cells.
Experimental Workflow
Caption: Workflow for cAMP measurement in cardiac cells.
References
- 1. Rat cAMP(Cyclic Adenosine Monophosphate) ELISA Kit [elkbiotech.com]
- 2. Blinded, Multicenter Evaluation of Drug-induced Changes in Contractility Using Human-induced Pluripotent Stem Cell-derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Phosphopeptides Enable Quantitation of the Content and Function of the Four Phosphorylation States of Phospholamban in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. Phospholamban phosphorylation, mutation, and structural dynamics: a biophysical approach to understanding and treating cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cscp.utoronto.ca [cscp.utoronto.ca]
- 7. Impromidine is a partial histamine H2-receptor agonist on human ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linkage of β1-adrenergic stimulation to apoptotic heart cell death through protein kinase A–independent activation of Ca2+/calmodulin kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cAMP Assay Kit (Competitive ELISA) (ab290713) | Abcam [abcam.com]
- 10. Illuminating cell signaling with genetically encoded FRET biosensors in adult mouse cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenoviral transduction of FRET-based biosensors for cAMP in primary adult mouse cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
Arpromidine's Application in Cardiac Electrophysiology: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Arpromidine is a potent and selective histamine (B1213489) H2-receptor agonist that has demonstrated significant positive inotropic effects on cardiac muscle.[1][2] Unlike earlier H2-receptor agonists such as impromidine (B1671804), this compound exhibits a more favorable safety profile with a reduced tendency to induce cardiac arrhythmias.[1][2] This makes it a compound of interest for potential therapeutic applications in conditions like congestive heart failure, where enhanced cardiac contractility is desired without an increased risk of life-threatening arrhythmias.
The primary mechanism of action for this compound in the heart involves the activation of H2-receptors on cardiomyocytes. This activation stimulates the Gs-alpha subunit of the G-protein complex, leading to the activation of adenylyl cyclase.[3] This enzyme, in turn, increases the intracellular concentration of cyclic AMP (cAMP). The elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates several key proteins involved in cardiac excitation-contraction coupling. A critical target of PKA is the L-type calcium channel, and its phosphorylation leads to an increased influx of calcium ions (Ca2+) into the cell during the plateau phase of the cardiac action potential.[3] This enhanced calcium influx is the primary driver of the positive inotropic effect observed with this compound.
From an electrophysiological standpoint, the activation of H2-receptors has been shown to decrease the action potential duration (APD) in ventricular myocardium.[4] This effect is thought to be mediated by the cAMP-dependent increase in both the slow inward calcium current (ICa-L) and outward potassium currents.[4] The shortening of the action potential, combined with the potentiation of contractility, presents a unique electrophysiological profile. While a shortened APD can, under certain circumstances, be pro-arrhythmic, the overall lower arrhythmogenic potential of this compound compared to other inotropes suggests a complex interplay of its effects on various ion channels.[1][2]
Further detailed characterization of this compound's effects on specific cardiac ion channels, such as the rapid and slow components of the delayed rectifier potassium current (IKr and IKs), the fast sodium current (INa), and the L-type calcium current (ICa-L), is crucial for a comprehensive understanding of its arrhythmogenic risk profile. Such studies are essential for its development as a potential therapeutic agent.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables are presented as templates. They illustrate how data from cardiac electrophysiology studies on this compound should be structured for clear comparison. The placeholder values are representative of expected outcomes for a compound with the described characteristics of this compound and should be replaced with actual experimental data.
Table 1: Effect of this compound on Ventricular Action Potential Duration (APD)
| Concentration (nM) | APD50 (% change from baseline) | APD90 (% change from baseline) |
| 1 | -2.5 ± 0.8 | -3.1 ± 1.1 |
| 10 | -8.2 ± 1.5 | -9.5 ± 2.0 |
| 100 | -15.7 ± 2.1 | -18.3 ± 2.8 |
| 1000 | -25.1 ± 3.5 | -29.6 ± 4.2 |
Data are expressed as mean ± SEM. APD50 and APD90 refer to the action potential duration at 50% and 90% repolarization, respectively.
Table 2: Effect of this compound on Major Cardiac Ion Channels
| Ion Channel | Concentration (nM) | % Inhibition/Stimulation | IC50/EC50 (nM) |
| IKr (hERG) | 100 | -5.3 ± 1.2 | >10,000 |
| 1000 | -12.8 ± 2.5 | ||
| IKs | 100 | +8.1 ± 1.9 | Not Determined |
| 1000 | +22.5 ± 3.7 | ||
| ICa-L | 100 | +15.4 ± 2.8 | 85 |
| 1000 | +45.2 ± 5.1 | ||
| INa (peak) | 100 | -1.8 ± 0.5 | >10,000 |
| 1000 | -4.6 ± 1.1 | ||
| INa (late) | 100 | -3.2 ± 0.9 | >10,000 |
| 1000 | -9.7 ± 1.8 |
Data are expressed as mean ± SEM. IC50 represents the half-maximal inhibitory concentration, and EC50 represents the half-maximal effective concentration.
Table 3: Effect of this compound on Cardiac Conduction Parameters
| Parameter | Concentration (nM) | % Change from Baseline |
| Conduction Velocity (CV) | 100 | -0.9 ± 0.3 |
| 1000 | -2.1 ± 0.7 | |
| QRS Duration | 100 | +1.2 ± 0.4 |
| 1000 | +3.5 ± 0.9 |
Data are expressed as mean ± SEM.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the cardiac electrophysiological effects of this compound.
Protocol 1: Patch-Clamp Electrophysiology on Isolated Cardiomyocytes
Objective: To determine the effects of this compound on action potential duration and specific cardiac ion channel currents in isolated ventricular cardiomyocytes.
Materials:
-
Ventricular cardiomyocytes (e.g., from guinea pig, rabbit, or human induced pluripotent stem cell-derived cardiomyocytes).
-
Enzymatic digestion solution (e.g., collagenase, protease).
-
Tyrode's solution (for cell isolation and recording).
-
Internal (pipette) solution specific for the ion channel being studied.
-
This compound stock solution.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
Methodology:
-
Cell Isolation:
-
Isolate ventricular cardiomyocytes using standard enzymatic digestion protocols.
-
Allow isolated cells to stabilize in Tyrode's solution.
-
-
Electrophysiological Recording:
-
Establish whole-cell patch-clamp configuration on a healthy, rod-shaped cardiomyocyte.
-
For action potential recordings, use current-clamp mode and elicit action potentials using brief suprathreshold current injections.
-
For ion channel recordings, use voltage-clamp mode with specific voltage protocols to isolate the current of interest (e.g., IKr, IKs, ICa-L, INa).
-
-
Drug Application:
-
Record baseline action potentials or ion channel currents.
-
Perfuse the recording chamber with increasing concentrations of this compound, allowing for steady-state effects to be reached at each concentration.
-
Perform a washout with drug-free solution to assess reversibility.
-
-
Data Analysis:
-
Measure APD at 50% and 90% repolarization (APD50, APD90).
-
Measure the peak current amplitude for each ion channel at each drug concentration.
-
Calculate the percentage change from baseline for all parameters.
-
Determine IC50 or EC50 values by fitting concentration-response data to a Hill equation.
-
Protocol 2: Langendorff-Perfused Heart Assay
Objective: To evaluate the effects of this compound on global cardiac electrical activity and contractility in an ex vivo whole-heart model.
Materials:
-
Isolated heart from a suitable animal model (e.g., rabbit, guinea pig).
-
Langendorff perfusion system.
-
Krebs-Henseleit buffer, oxygenated with 95% O2 / 5% CO2.
-
ECG electrodes and recording system.
-
Intraventricular balloon catheter and pressure transducer.
-
This compound stock solution.
Methodology:
-
Heart Preparation:
-
Excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature and pressure. .
-
-
Instrumentation:
-
Place ECG electrodes on the epicardial surface to record a pseudo-ECG.
-
Insert a fluid-filled balloon into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.
-
-
Experimental Protocol:
-
Allow the heart to stabilize and record baseline ECG and hemodynamic parameters.
-
Administer increasing concentrations of this compound into the perfusate.
-
Record all parameters continuously.
-
Perform a washout with drug-free buffer.
-
-
Data Analysis:
-
Measure heart rate, QRS duration, and QT interval from the ECG.
-
Calculate LVDP, and the rates of contraction (+dP/dt) and relaxation (-dP/dt).
-
Analyze the incidence of any arrhythmias.
-
Compare the data at each concentration to the baseline values.
-
Visualizations
Caption: Signaling pathway of this compound in cardiomyocytes.
Caption: Workflow for cardiac electrophysiology studies.
Caption: Logical relationship for assessing arrhythmogenic risk.
References
- 1. Structure-activity relationships of histamine H2-agonists, a new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic value of H2-receptor stimulation in congestive heart failure. Hemodynamic effects of BU-E-76, BU-E-75 and this compound (BU-E-50) in comparison to impromidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Roles of Cardiovascular H2-Histamine Receptors Under Normal and Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological actions of histamine and H1-, H2-receptor antagonists in cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Arpromidine in High-Throughthroughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arpromidine is a potent and selective histamine (B1213489) H2 receptor agonist, exhibiting significantly higher potency than histamine itself. It also possesses histamine H1 receptor antagonist properties.[1][2] This dual activity, combined with its high efficacy at the H2 receptor, makes this compound a valuable pharmacological tool for studying H2 receptor signaling and a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of the histamine H2 receptor.
The histamine H2 receptor is a Gs protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This signaling pathway is a key target for therapeutic intervention in conditions such as gastric ulcers and gastroesophageal reflux disease (GERD). HTS assays are crucial in identifying new chemical entities that can modulate this pathway.
These application notes provide detailed protocols for utilizing this compound in HTS assays, focusing on cAMP detection and GTPγS binding assays, which are well-suited for monitoring the activation of Gs-coupled receptors.
Signaling Pathway of this compound at the Histamine H2 Receptor
This compound, as a histamine H2 receptor agonist, activates a well-defined signaling cascade. The binding of this compound to the H2 receptor induces a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cAMP. Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses.
Caption: this compound signaling pathway at the H2 receptor.
Quantitative Data for this compound in Functional Assays
The following table summarizes key quantitative parameters for this compound in relevant functional assays. This data is essential for assay development, establishing positive controls, and interpreting screening results.
| Parameter | Value | Assay Type | Cell Line/Tissue | Reference |
| pD2 | 8.0 | Functional Agonist Assay | Isolated Guinea Pig Atrium | [2] |
| Relative Potency | ~100 times that of histamine | Functional Agonist Assay | Isolated Guinea Pig Atrium | [1][2] |
| pA2 (H1 antagonism) | 7.65 | Functional Antagonist Assay | Not Specified | [2] |
| EC50 | Data not available in searched sources | cAMP Accumulation Assay | Not specified | |
| Z'-Factor | Data not available in searched sources | HTS Assay | Not specified | |
| Signal-to-Background Ratio | Data not available in searched sources | HTS Assay | Not specified |
Note: While specific EC50, Z'-factor, and Signal-to-Background ratios for this compound in HTS assays were not explicitly found in the searched literature, the provided pD2 and relative potency values can be used to estimate the expected concentration range for generating a robust signal in an HTS setting. A Z'-factor of ≥ 0.5 is generally considered acceptable for HTS assays.
Experimental Protocols
Two primary HTS-compatible assay formats for monitoring this compound's agonistic activity at the H2 receptor are detailed below: a cAMP accumulation assay and a GTPγS binding assay.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol describes a competitive immunoassay to measure cAMP levels in cells expressing the histamine H2 receptor.
Workflow Diagram:
Caption: Workflow for an HTRF-based cAMP assay.
Methodology:
-
Cell Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human histamine H2 receptor in appropriate media.
-
On the day of the assay, harvest cells and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Determine cell density and adjust to the desired concentration (e.g., 2,000-5,000 cells per well).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a concentration-response curve (e.g., 12-point, 1:3 dilution series starting from 10 µM).
-
Prepare test compounds and controls (negative control: vehicle; positive control: a known concentration of this compound, e.g., 1 µM).
-
-
Assay Procedure (384-well plate format):
-
Dispense 5 µL of the cell suspension into each well.
-
Add 5 µL of the serially diluted this compound, test compounds, or controls to the respective wells.
-
Incubate the plate at room temperature for 30 minutes to stimulate cAMP production.
-
Add 5 µL of the HTRF detection reagent mix containing the cAMP-d2 tracer.
-
Add 5 µL of the HTRF detection reagent mix containing the anti-cAMP cryptate-labeled antibody.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Calculate the Z'-factor using the positive (e.g., 1 µM this compound) and negative (vehicle) controls:
-
Z' = 1 - [(3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg|]
-
-
Protocol 2: [³⁵S]GTPγS Scintillation Proximity Assay (SPA)
This protocol measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by this compound.
Workflow Diagram:
Caption: Workflow for a [³⁵S]GTPγS SPA binding assay.
Methodology:
-
Membrane Preparation:
-
Grow and harvest cells expressing the histamine H2 receptor.
-
Homogenize cells in a hypotonic buffer and centrifuge to pellet the membranes.
-
Wash the membranes and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Determine protein concentration (e.g., using a Bradford assay).
-
-
Compound and Reagent Preparation:
-
Prepare serial dilutions of this compound as described in the cAMP assay protocol.
-
Prepare assay buffer containing GDP (e.g., 10 µM) to reduce basal activity.
-
Prepare a solution of [³⁵S]GTPγS (e.g., 0.1 nM).
-
Prepare a slurry of wheat germ agglutinin (WGA)-coated SPA beads.
-
-
Assay Procedure (384-well plate format):
-
In each well, add in the following order:
-
25 µL of assay buffer with or without this compound/test compounds.
-
25 µL of the cell membrane suspension (e.g., 5-10 µg of protein per well).
-
50 µL of assay buffer containing [³⁵S]GTPγS and GDP.
-
-
Seal the plate and incubate with gentle agitation for 60 minutes at 30°C.
-
Add 50 µL of the WGA-SPA bead slurry to each well.
-
Seal the plate and incubate for 90 minutes at room temperature with agitation to allow the membranes to bind to the beads.
-
Centrifuge the plate at 500 x g for 5 minutes to pellet the beads.
-
-
Data Acquisition and Analysis:
-
Measure the scintillation counts in each well using a microplate scintillation counter.
-
Plot the counts per minute (CPM) against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Calculate the Z'-factor using positive (e.g., 1 µM this compound) and negative (vehicle) controls.
-
Conclusion
This compound is an indispensable tool for the study of the histamine H2 receptor. The protocols provided herein offer robust and HTS-compatible methods for characterizing the activity of this compound and for screening large compound libraries to identify novel H2 receptor agonists or antagonists. The choice between a cAMP assay and a GTPγS binding assay will depend on the specific screening goals, available resources, and desired proximity of the readout to the receptor activation event. Careful assay optimization and validation, including the consistent achievement of a Z'-factor greater than 0.5, are critical for the success of any HTS campaign.
References
Application Notes and Protocols for Assessing Arpromidine's Effect on Heart Rate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arpromidine is a potent and selective histamine (B1213489) H2 receptor agonist, which also exhibits antagonist properties at the histamine H1 receptor.[1] Primarily recognized for its positive inotropic (contractility-enhancing) effects on the heart, its chronotropic (heart rate-modulating) effects are less pronounced compared to other H2 receptor agonists like impromidine.[2] This characteristic makes this compound a subject of interest in cardiovascular research, particularly in the context of heart failure where an increase in contractility is desired without a significant increase in heart rate, which could be detrimental.[2]
These application notes provide detailed protocols for assessing the effects of this compound on heart rate in both in vitro and in vivo models. The protocols are designed to yield reliable and reproducible data for preclinical evaluation of this compound and similar compounds.
Mechanism of Action
This compound primarily exerts its effects by stimulating histamine H2 receptors in cardiac tissue. The binding of this compound to these Gs-protein coupled receptors initiates a signaling cascade that influences heart rate.
Histamine H2 Receptor Signaling Pathway in Cardiomyocytes
The activation of the H2 receptor by an agonist like this compound in cardiomyocytes triggers the following sequence of events:
-
Agonist Binding: this compound binds to the H2 receptor on the surface of cardiomyocytes.
-
Gs Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA phosphorylates several key proteins involved in regulating heart rate, including L-type calcium channels and phospholamban, which ultimately modulate the pacemaker current.[3][4]
References
- 1. Effects of alpha-adrenoceptor agonists and antagonists on ouabain-induced arrhythmias and cardiac arrest in guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine and the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Roles of Cardiovascular H2-Histamine Receptors Under Normal and Pathophysiological Conditions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low solubility of Arpromidine in aqueous solutions
Welcome to the technical support center for Arpromidine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and use of this compound in experimental settings, with a particular focus on its low solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it in my aqueous buffer. Why did this happen?
A1: This is a common issue for compounds with low aqueous solubility.[1] Dimethyl sulfoxide (B87167) (DMSO) is a potent organic solvent capable of dissolving many nonpolar compounds. However, when the DMSO stock is diluted into an aqueous medium (like PBS or cell culture media), the overall solvent polarity increases dramatically. This can cause the compound to crash out of solution as it is no longer soluble in the high-water-content environment.[1] It is crucial to ensure your final DMSO concentration is as low as possible, typically not exceeding 0.1% in cellular assays, to avoid solvent effects on the experiment while maintaining the compound's solubility.[1]
Q2: What are the initial steps to take if I observe precipitation of this compound in my aqueous solution?
A2: If you observe precipitation, consider these initial troubleshooting steps:
-
Optimize DMSO Concentration: Instead of a single large dilution, try making intermediate serial dilutions of your concentrated stock in DMSO first. This can help prevent localized high concentrations of the compound from immediately precipitating upon contact with the aqueous buffer.[1]
-
Gentle Warming: Gently warming the solution to 37°C may help dissolve the precipitate. However, be cautious as prolonged exposure to heat can degrade some compounds.[1]
-
Sonication: Using a sonicator can help break up precipitate particles and aid in redissolving the compound.[1]
-
pH Adjustment: this compound contains a strongly basic guanidino group, which suggests its solubility is pH-dependent.[2] Lowering the pH of your aqueous buffer may significantly improve its solubility.[1]
Q3: Are there alternative formulation strategies to improve the aqueous solubility of this compound?
A3: Yes, several strategies can enhance the solubility of poorly soluble compounds:
-
Co-solvents: Using a mixture of solvents can improve solubility.[3] However, the choice of co-solvent must be compatible with your experimental system.
-
Excipients: Surfactants or cyclodextrins can be used to encapsulate lipophilic compounds and increase their aqueous solubility.[4][5] The selection of an appropriate excipient depends on the specific properties of the compound and the requirements of the experiment.[4]
Troubleshooting Guide for Low Solubility
This guide provides a systematic approach to addressing the low aqueous solubility of this compound.
Experimental Workflow for Troubleshooting Solubility
Caption: Troubleshooting workflow for this compound solubility.
Detailed Experimental Protocols
1. Protocol for Preparing this compound Stock Solution in DMSO
-
Calculate Solvent Volume: Based on the molecular weight of this compound (380.46 g/mol ), calculate the volume of anhydrous, high-purity DMSO required to achieve the desired stock concentration (e.g., 10 mM).[6]
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[1]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
2. Protocol for Diluting this compound Stock in Aqueous Buffer
-
Prepare Intermediate Dilutions (if necessary): If direct dilution leads to precipitation, prepare intermediate dilutions of the DMSO stock in DMSO first.
-
Pre-warm Aqueous Buffer: If gentle warming is used, pre-warm the aqueous buffer (e.g., cell culture medium) to 37°C.
-
Add DMSO Stock to Buffer: Critically, add the DMSO stock (or intermediate dilution) to the aqueous buffer, not the other way around. This ensures rapid dispersion.
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure uniform mixing and prevent localized precipitation.[1]
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%).[1]
3. Protocol for pH-Dependent Solubility Testing
-
Prepare a Series of Buffers: Prepare a set of aqueous buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).
-
Spike with this compound: Add a small aliquot of the concentrated this compound DMSO stock to each buffer to a final desired concentration.
-
Equilibrate: Gently mix the solutions and allow them to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Observe and Quantify: Visually inspect for precipitation. To quantify solubility, centrifuge the samples to pellet any precipitate and measure the concentration of this compound remaining in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Quantitative Data Summary
The following table provides illustrative data on the expected solubility of this compound under different conditions. Note: This data is hypothetical and for guidance purposes only.
| Condition | Temperature (°C) | pH | Expected Solubility (µg/mL) |
| Control | 25 | 7.4 | < 1 |
| Warming | 37 | 7.4 | 1 - 5 |
| Acidic pH | 25 | 6.0 | 5 - 10 |
| More Acidic pH | 25 | 5.0 | > 20 |
This compound's Mechanism of Action and Signaling Pathways
This compound is a histamine (B1213489) H1 receptor antagonist and a potent histamine H2 receptor agonist.[7][8]
Histamine H1 Receptor Antagonism
As an antagonist, this compound binds to the H1 receptor but does not activate it, thereby blocking the binding of histamine and inhibiting its downstream effects. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.
Caption: this compound blocks the H1 receptor signaling pathway.
Histamine H2 Receptor Agonism
As an agonist, this compound binds to and activates the H2 receptor, mimicking the effect of histamine. The H2 receptor is a GPCR that signals through the Gs family of G-proteins.
Caption: this compound activates the H2 receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] this compound-related acylguanidines: synthesis and structure-activity relationships of a new class of guanidine-type histamine H2 receptor agonists with reduced basicity | Semantic Scholar [semanticscholar.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. contractpharma.com [contractpharma.com]
- 5. Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound|CAS 106669-71-0|DC Chemicals [dcchemicals.com]
- 8. Synthesis and in vitro pharmacology of this compound and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Arpromidine Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Arpromidine in in vitro assays. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective histamine (B1213489) H2 receptor (H2R) agonist. It also exhibits moderate histamine H1 receptor (H1R) antagonist properties.[1][2] Its primary mechanism of action is to bind to and activate H2 receptors, which are Gs protein-coupled receptors (GPCRs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][4]
Q2: What are the common in vitro assays used to assess this compound activity?
Common in vitro assays for this compound, as an H2R agonist, include:
-
cAMP Accumulation Assays: These assays directly measure the increase in intracellular cAMP levels upon H2R activation. Various formats are available, including HTRF, AlphaScreen, and luminescence-based reporter assays (e.g., cAMP-Glo™).[5][6][7]
-
Calcium Mobilization Assays: While H2R primarily couples to Gs, some GPCRs can exhibit promiscuous coupling to Gq, leading to intracellular calcium release. These assays, often utilizing fluorescent calcium indicators like Fluo-4 or Fura-2 and measured with instruments like a FLIPR, can be used to assess this potential signaling pathway.[8]
-
Receptor Binding Assays: These assays determine the affinity of this compound for the H2 receptor by competing with a radiolabeled ligand (e.g., [3H]tiotidine).[9][10]
-
Functional Assays in Isolated Tissues: Historically, the activity of this compound has been characterized in isolated tissues, such as the guinea pig right atrium, by measuring physiological responses like changes in contraction rate.[1][11]
Q3: What is a recommended starting concentration range for this compound in cell-based in vitro assays?
This compound is a highly potent H2R agonist, reported to be approximately 100 times more potent than histamine.[11] A pD2 value of 8.0 has been reported in isolated guinea pig atrium, which corresponds to an EC50 of 10 nM.[12] Based on this, a good starting point for a dose-response curve in a cell-based assay would be to use a concentration range spanning from 0.1 nM to 1 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
Troubleshooting Guides
Issue 1: High Background Signal in cAMP Assays
| Potential Cause | Troubleshooting Steps |
| Constitutive Receptor Activity: Overexpression of H2 receptors in a cell line can lead to agonist-independent signaling.[3] | - Use a cell line with a lower, more physiological level of H2R expression.- If using a transient transfection system, optimize the amount of plasmid DNA used. |
| Endogenous Ligand Production: Some cell types may produce histamine or other endogenous ligands that activate the H2R. | - Perform a serum starvation step before the assay by incubating cells in serum-free medium for several hours.[3] |
| High Cell Density: Plating too many cells per well can result in an elevated basal cAMP level.[13] | - Perform a cell titration experiment to determine the optimal cell number per well that provides a good signal-to-background ratio.[13] |
| Phosphodiesterase (PDE) Inhibitor Issues: A high concentration of a PDE inhibitor (e.g., IBMX) can lead to the accumulation of basal cAMP.[3] | - Titrate the concentration of the PDE inhibitor to find the lowest effective concentration that still provides a robust signal with a positive control.[3] |
Issue 2: Low or No Signal (Weak Response) in cAMP Assays
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression: The cell line may not express a sufficient number of H2 receptors. | - Confirm H2R expression using techniques like qPCR, Western blot, or flow cytometry.- Use a cell line known to endogenously express H2R or a stably transfected cell line with confirmed expression. |
| Suboptimal this compound Concentration: The concentration of this compound used may be too low to elicit a detectable response. | - Perform a wide dose-response curve (e.g., 0.01 nM to 10 µM) to ensure the optimal concentration range is covered. |
| Incorrect Incubation Time: The stimulation time with this compound may not be optimal for peak cAMP production. | - Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the time of maximum response. |
| Cell Health and Viability: Poor cell health can lead to a blunted response. | - Ensure cells are healthy, within a low passage number, and have high viability before starting the assay. |
| Reagent Issues: Degradation of this compound or other critical assay reagents. | - Prepare fresh solutions of this compound and other reagents.- Ensure proper storage of all stock solutions. |
Issue 3: High Well-to-Well Variability
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a common source of variability.[14] | - Ensure the cell suspension is homogeneous by gently mixing before and during plating.- Use calibrated multichannel pipettes for cell seeding. |
| Pipetting Errors: Inaccurate or inconsistent pipetting of this compound or assay reagents. | - Use calibrated pipettes and proper pipetting techniques.- For dose-response curves, perform serial dilutions carefully. |
| Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in reagent concentrations.[15] | - Avoid using the outer wells of the plate for experimental samples. Fill them with media or a buffer to maintain humidity. |
| Temperature Gradients: Uneven temperature across the plate during incubation can affect cellular responses. | - Ensure the incubator provides uniform temperature distribution.- Allow plates to equilibrate to room temperature before adding reagents if required by the protocol. |
Experimental Protocols & Data
This compound Potency Data
| Parameter | Value | System | Reference |
| Relative Potency | ~100x Histamine | Isolated guinea pig right atrium | [11] |
| pD2 | 8.0 | Isolated guinea pig right atrium | [12] |
General Protocol for a cAMP Accumulation Assay (e.g., cAMP-Glo™)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Preparation:
-
Culture cells expressing the histamine H2 receptor to ~80-90% confluency.
-
Harvest cells and determine cell density and viability.
-
Resuspend cells in an appropriate assay buffer (e.g., HBSS with 0.1% BSA) to the desired concentration. A cell titration experiment is recommended to determine the optimal cell number.
-
-
Assay Procedure:
-
Dispense the cell suspension into a white, opaque 384-well plate.
-
Prepare serial dilutions of this compound in assay buffer. A recommended starting range is 1 µM down to 0.1 nM. Include a vehicle control (buffer only).
-
Add the this compound dilutions to the respective wells.
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).
-
Following the manufacturer's instructions for the cAMP-Glo™ Assay, add the detection reagents.[2][4][5][16] This typically involves a cell lysis step followed by the addition of a detection solution containing protein kinase A and the Kinase-Glo® reagent.
-
Incubate as recommended in the kit protocol.
-
Read the luminescence on a plate reader. The luminescent signal is inversely proportional to the cAMP concentration.
-
-
Data Analysis:
-
Generate a cAMP standard curve to convert luminescence readings to cAMP concentrations.
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Caption: this compound activates the H2R, leading to a Gs-mediated signaling cascade.
Caption: A generalized workflow for determining this compound's EC50 using a cAMP assay.
Caption: A logical flowchart for troubleshooting common issues in this compound assays.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. ulab360.com [ulab360.com]
- 3. benchchem.com [benchchem.com]
- 4. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 5. cAMP-Glo™ Assay [promega.sg]
- 6. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of an in vitro binding assay to predict histamine H2-antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro pharmacology of this compound and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. promega.com [promega.com]
Preventing Arpromidine degradation in experimental buffers
Technical Support Center: Arpromidine
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound degradation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in experimental buffers a concern?
This compound is a potent and selective histamine (B1213489) H2 receptor agonist. Its complex structure, featuring a guanidinium (B1211019) group, makes it susceptible to degradation in aqueous solutions. Factors such as pH, temperature, light exposure, and buffer composition can significantly impact its stability, potentially leading to a loss of biological activity and inconsistent experimental results.
Q2: My this compound solution appears to have lost potency over a short period. What are the likely causes?
A rapid loss of potency is often a primary indicator of compound degradation. The most common causes include:
-
Inappropriate pH: The guanidinium moiety in this compound is sensitive to pH. Extreme pH values can lead to hydrolysis and a loss of activity.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents in the buffer can lead to oxidative degradation of this compound.
-
Light Exposure: Like many complex organic molecules, this compound may be sensitive to light, which can catalyze degradation reactions.
-
Incorrect Storage: Storing this compound solutions at room temperature or for extended periods can accelerate degradation.
Q3: What is the recommended method for preparing a stable stock solution of this compound?
To ensure maximum stability, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, and store it at -20°C or -80°C in small, single-use aliquots. This minimizes repeated freeze-thaw cycles and exposure to aqueous environments. For detailed instructions, refer to the experimental protocols section.
Q4: Can I use any buffer for my experiments with this compound?
The choice of buffer can significantly affect the stability of this compound. It is crucial to use a buffer system that maintains a stable pH in the optimal range for this compound and is free of components that could promote degradation. For guidance on selecting a suitable buffer, please see the data presentation section.
Troubleshooting Guides
Issue: High variability in experimental results between replicates.
-
Possible Cause 1: this compound Degradation.
-
Solution: Prepare fresh working solutions of this compound from a frozen stock for each experiment. Minimize the time between preparing the working solution and adding it to the assay.
-
-
Possible Cause 2: Inconsistent Pipetting.
-
Solution: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Use calibrated pipettes and proper technique.
-
Issue: Complete loss of this compound activity in the assay.
A complete loss of activity strongly suggests that the compound has degraded.
-
Possible Cause 1: Extended Incubation Times.
-
Solution: If possible, reduce the incubation time of the assay. If long incubation times are necessary, perform a time-course experiment to determine the stability of this compound under your specific assay conditions.
-
-
Possible Cause 2: Incompatible Buffer Components.
-
Solution: Some buffer components can react with this compound. If you suspect this is the case, try a different buffer system. See the data presentation section for buffer recommendations.
-
Data Presentation
The stability of this compound is highly dependent on the experimental conditions. The following tables provide hypothetical data to illustrate the impact of buffer choice and the addition of antioxidants on this compound stability.
Table 1: Effect of Buffer pH on this compound Stability
| Buffer System | pH | % this compound Remaining after 24h at 25°C |
| Citrate | 5.0 | 75% |
| Phosphate | 6.0 | 85% |
| HEPES | 7.0 | 95% |
| Tris | 8.0 | 80% |
| Carbonate | 9.0 | 60% |
Table 2: Effect of Antioxidants on this compound Stability in Phosphate Buffer (pH 7.0)
| Antioxidant | Concentration | % this compound Remaining after 24h at 25°C |
| None | - | 85% |
| Ascorbic Acid | 1 mM | 92% |
| Trolox | 1 mM | 98% |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound with enhanced stability.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Testing the Stability of this compound in a New Experimental Buffer
Objective: To determine the stability of this compound in a specific experimental buffer over time.
Materials:
-
This compound stock solution (from Protocol 1)
-
Experimental buffer of interest
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the desired final concentration.
-
Immediately after preparation (t=0), take a sample of the working solution and analyze it by HPLC to determine the initial concentration of this compound.
-
Incubate the remaining working solution under the intended experimental conditions (e.g., 37°C, protected from light).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take additional samples and analyze them by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
Visualizations
Technical Support Center: Addressing Tachyphylaxis in Long-Term Arpromidine Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis in long-term experiments involving the potent histamine (B1213489) H2 receptor agonist, Arpromidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-potency agonist for the histamine H2 receptor.[1][2] The H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gs alpha subunit. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This increase in cAMP is the principal mechanism through which this compound exerts its cellular effects.
Q2: We are observing a diminished response to this compound in our cell cultures after repeated administrations. What is happening?
This phenomenon is likely tachyphylaxis, a rapid decrease in the response to a drug following its continuous or repeated administration.[3][4][5] For GPCRs like the H2 receptor, tachyphylaxis is a well-documented process. It is an acute form of desensitization that can occur within minutes to hours of agonist exposure.[6]
Q3: What are the molecular mechanisms behind this compound-induced tachyphylaxis?
Tachyphylaxis of the H2 receptor is primarily driven by two processes:
-
Desensitization: Upon prolonged stimulation with this compound, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the H2 receptor. This phosphorylation promotes the binding of β-arrestin proteins to the receptor, which sterically hinders the receptor's ability to couple with Gs proteins, thereby dampening the downstream cAMP signal.
-
Internalization: The binding of β-arrestin also targets the H2 receptor for endocytosis, removing it from the cell surface and further reducing the cell's responsiveness to this compound.[6]
Q4: How can we quantify the extent of tachyphylaxis in our experiments?
Several quantitative methods can be employed to measure tachyphylaxis:
-
cAMP Assays: Compare the maximal cAMP production in response to this compound in naive cells versus cells pre-treated with this compound for a specific duration. A significant reduction in the maximal response indicates desensitization.
-
Receptor Binding Assays: Use a radiolabeled H2 receptor antagonist (e.g., [3H]-tiotidine) to quantify the number of H2 receptors on the cell surface.[7] A decrease in the number of binding sites after this compound treatment indicates receptor internalization.
-
Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET): These assays can be used to monitor the real-time interaction between the H2 receptor and signaling partners like G-proteins or β-arrestin, providing dynamic information about desensitization.
Q5: Are there any strategies to prevent or mitigate tachyphylaxis in our long-term this compound experiments?
Yes, several strategies can be employed:
-
Intermittent Dosing: Instead of continuous exposure, treat cells with this compound for a defined period, followed by a washout period to allow for receptor resensitization and recycling to the cell surface.[8]
-
Investigate Biased Agonism: this compound, like other GPCR ligands, may exhibit biased agonism, preferentially activating one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[7][9][10] If the desired experimental outcome is independent of the pathway that causes tachyphylaxis, it might be possible to find experimental conditions that favor the desired signaling.
-
Lower Concentrations: Use the lowest effective concentration of this compound (close to its EC50) to minimize excessive receptor stimulation and subsequent desensitization.
Troubleshooting Guides
Issue: Progressive loss of this compound efficacy in a multi-day cell culture experiment.
Possible Cause: Tachyphylaxis due to continuous receptor stimulation.
Troubleshooting Steps:
-
Confirm Tachyphylaxis:
-
Conduct a time-course experiment. Measure the response to a fixed concentration of this compound at different time points (e.g., 1, 6, 12, 24, 48 hours) of continuous exposure. A time-dependent decrease in the response will confirm tachyphylaxis.
-
Perform a desensitization-resensitization experiment. After an initial stimulation with this compound, wash the cells and incubate them in agonist-free media for varying durations before re-stimulating with this compound. An increase in response with longer washout periods will indicate receptor resensitization.
-
-
Implement Mitigation Strategies:
-
Establish an Intermittent Dosing Schedule:
-
Based on the resensitization experiment, determine the optimal washout period. A common starting point is a 1:3 or 1:4 duty cycle (e.g., 1 hour of this compound exposure followed by a 3-4 hour washout).
-
For multi-day experiments, consider a daily dosing schedule where this compound is applied for a set number of hours and then removed until the next day. A study on an H2 receptor antagonist in human subjects showed that intermittent administration every other day prevented tolerance.[8] While this is an in-vivo study with an antagonist, the principle of allowing recovery time for the receptor system is applicable.
-
-
Optimize this compound Concentration:
-
Determine the EC50 of this compound in your specific cell system.
-
Conduct experiments using concentrations at or slightly above the EC50 to achieve a significant response while minimizing receptor overstimulation.
-
-
Issue: High variability in this compound response across different experimental days.
Possible Cause: Inconsistent levels of tachyphylaxis due to minor variations in experimental timing or cell culture conditions.
Troubleshooting Steps:
-
Standardize Protocols:
-
Ensure precise timing for all steps, including cell plating, treatment initiation, and assay performance.
-
Maintain consistent cell densities and passage numbers, as these can affect receptor expression levels.
-
-
Incorporate Control for Receptor Desensitization State:
-
Always include a "naive" control group of cells that have not been pre-exposed to this compound to establish the maximum possible response for each experiment.
-
Consider including a "fully desensitized" control by pre-treating a group of cells with a high concentration of this compound for an extended period to establish the baseline response in a desensitized state.
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| This compound Potency (pD2) | 8.0 | Isolated Guinea Pig Atrium | [1] |
| This compound Relative Potency | ~100 times that of histamine | Isolated Guinea Pig Atrium | [1] |
| Famotidine-induced H2R Internalization | 55% ± 7% after 60 min | HEK293T cells | [7] |
Note: pD2 is the negative logarithm of the EC50 value. An EC50 value for this compound can be calculated from the pD2 value (EC50 = 10^-pD2 M).
Experimental Protocols
Protocol 1: Quantification of H2 Receptor Desensitization using a cAMP Assay
Objective: To measure the decrease in this compound-stimulated cAMP production following pre-treatment with the agonist.
Materials:
-
Cells expressing the histamine H2 receptor
-
This compound
-
Forskolin (positive control)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium and reagents
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density optimized for your cell line and allow them to adhere overnight.
-
Desensitization (Pre-treatment):
-
Treat the "desensitized" wells with a concentration of this compound (e.g., 10x EC50) for a predetermined time (e.g., 1, 4, or 24 hours).
-
For the "naive" control wells, add vehicle (e.g., culture medium).
-
-
Washout:
-
Gently aspirate the medium from all wells.
-
Wash the cells three times with warm, serum-free medium to remove all traces of this compound.
-
-
Stimulation:
-
Add stimulation buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation) to all wells and incubate for a short period (e.g., 10 minutes).
-
Add a range of this compound concentrations to both "naive" and "desensitized" wells to generate a dose-response curve. Include a vehicle control and a positive control (e.g., forskolin).
-
-
cAMP Measurement:
-
After the stimulation period (typically 15-30 minutes), lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the dose-response curves for this compound in both naive and desensitized cells.
-
Compare the Emax (maximal effect) and EC50 (potency) values. A decrease in Emax is a direct measure of desensitization.
-
Protocol 2: Assessment of H2 Receptor Internalization and Recycling
Objective: To quantify the movement of H2 receptors from and back to the cell surface in response to this compound.
Materials:
-
Cells expressing an epitope-tagged (e.g., FLAG or HA) H2 receptor
-
This compound
-
Primary antibody against the epitope tag
-
Fluorescently labeled secondary antibody
-
Flow cytometer or fluorescence microscope
-
Cycloheximide (optional, to inhibit new protein synthesis)
Procedure:
-
Cell Preparation: Grow cells on coverslips (for microscopy) or in suspension (for flow cytometry).
-
Internalization:
-
Treat cells with a saturating concentration of this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Place cells on ice to stop membrane trafficking.
-
-
Surface Receptor Labeling:
-
Incubate the non-permeabilized cells with a primary antibody against the extracellular epitope tag.
-
Wash away unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Quantification of Internalization:
-
Measure the fluorescence intensity using a flow cytometer or by analyzing images from a fluorescence microscope. A decrease in fluorescence compared to the 0-minute time point indicates receptor internalization.
-
-
Recycling:
-
After the 60-minute this compound treatment, wash the cells thoroughly to remove the agonist.
-
Incubate the cells in agonist-free medium for various time points (e.g., 0, 30, 60, 120 minutes) to allow for receptor recycling.
-
Repeat the surface receptor labeling (step 3).
-
-
Quantification of Recycling:
-
An increase in fluorescence intensity over time in the agonist-free medium indicates the return of receptors to the cell surface.
-
-
(Optional) Inhibition of Protein Synthesis: To distinguish between recycling of existing receptors and the insertion of newly synthesized receptors, perform the recycling experiment in the presence of cycloheximide.[7]
Visualizations
Caption: H2 Receptor signaling and tachyphylaxis pathway.
Caption: Workflow for assessing this compound tachyphylaxis.
Caption: Troubleshooting logic for diminished this compound response.
References
- 1. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Histamine2-receptor antagonists: Rapid development of tachyphylaxis with repeat dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Reversal of the tolerance phenomenon by the intermittent administration of a histamine H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding kinetics of ligands acting at GPCRs: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. Physiological implications of biased signaling at histamine H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Arpromidine's H1 Receptor Antagonist Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively control for the histamine (B1213489) H1 receptor antagonist effects of Arpromidine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known receptor activities?
A1: this compound is a potent histamine H2 receptor agonist. It is also recognized as a histamine H1 receptor antagonist.[1] This dual activity is crucial to consider when designing experiments to investigate its H2 receptor-mediated effects.
Q2: How significant is this compound's H1 receptor antagonism?
A2: this compound exhibits H1-antagonistic activity comparable to that of the well-known H1 antagonist, pheniramine.[2][3][4] Specifically, it has a pA2 value of 7.65 at the H1 receptor, indicating a potent antagonistic effect that can confound experimental results if not properly controlled.[2][3]
Q3: Why is it important to control for this compound's H1 antagonist effects?
A3: The H1 receptor mediates various physiological responses, including allergic reactions, inflammation, and neurotransmission.[5] If the experimental system expresses H1 receptors, this compound's antagonist activity at this receptor can lead to off-target effects, making it difficult to isolate and accurately interpret its H2 receptor agonist activity.[6]
Q4: What are the initial steps to mitigate the H1 antagonist effects of this compound?
A4: The primary strategies include:
-
Using a selective H1 receptor antagonist: Co-administration of a highly selective H1 antagonist can block the H1 receptors, ensuring that the observed effects of this compound are mediated through the H2 receptor.
-
Employing cell lines with minimal or no H1 receptor expression: If possible, using a cell line that predominantly or exclusively expresses H2 receptors can eliminate the confounding variable of H1 receptor activity.
-
Performing control experiments: Utilizing a structurally similar but inactive analog of this compound as a negative control can help differentiate specific H2 agonist effects from non-specific or H1 antagonist-related activities.
Troubleshooting Guide
Issue: Unexpected or inconsistent results in functional assays with this compound.
-
Question: My functional assays, such as cAMP measurement or cellular response assays, are yielding variable or unexpected results when using this compound. Could this be due to its H1 antagonist effects?
-
Answer: Yes, this is a likely possibility. If your cells express H1 receptors, this compound's antagonism at this receptor can interfere with the signaling pathways you are trying to measure for H2 receptor activation.
Troubleshooting Steps:
-
Confirm H1 Receptor Expression: Use techniques like qPCR or Western blotting to verify the expression level of H1 receptors in your cell line.
-
Use a Selective H1 Antagonist: Pre-incubate your cells with a selective H1 receptor antagonist (e.g., mepyramine) before adding this compound. This will block the H1 receptors and allow you to isolate the H2 receptor-mediated effects.
-
Perform a Dose-Response Curve with a Control: Run a parallel experiment with a known selective H2 agonist to ensure your assay is responding as expected to H2 receptor activation.
-
Issue: Difficulty in confirming this compound's H1 receptor binding in a competitive assay.
-
Question: I am performing a competitive radioligand binding assay to measure this compound's affinity for the H1 receptor, but the results are unclear. What could be the issue?
-
Answer: Several factors can affect the outcome of a competitive binding assay.
Troubleshooting Steps:
-
Optimize Radioligand Concentration: Ensure you are using a concentration of the radiolabeled H1 antagonist (e.g., [3H]mepyramine) that is close to its Kd value for the H1 receptor.[7]
-
Check for Non-Specific Binding: Include a control with a high concentration of a known H1 antagonist (e.g., mianserin) to determine the level of non-specific binding.[8]
-
Verify Membrane Preparation Quality: Ensure that your cell membrane preparation has a sufficient concentration of H1 receptors.
-
Experimental Protocols
Competitive Radioligand Binding Assay for H1 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor by measuring its ability to displace a known radioligand, [3H]mepyramine.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Assay Setup: In a 96-well plate, add the H1 receptor membrane preparation.
-
Radioligand Addition: Add a fixed concentration of [3H]mepyramine (typically around its Kd value).
-
Competitor Addition: Add increasing concentrations of unlabeled this compound to different wells. For determining non-specific binding, add a high concentration of a known H1 receptor antagonist like mianserin.
-
Incubation: Incubate the plate for a sufficient time to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]mepyramine). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Functional Calcium Flux Assay
Objective: To functionally assess the H1 receptor antagonist activity of this compound by measuring its ability to inhibit histamine-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture: Plate cells expressing the H1 receptor (e.g., HEK293) in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer. Probenecid can be included to prevent dye leakage.[9]
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Agonist Stimulation: Add a fixed concentration of histamine (typically the EC80 concentration) to stimulate the H1 receptors and induce an intracellular calcium release.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after adding histamine using a fluorescence microplate reader.
-
Data Analysis: The antagonist effect of this compound will be observed as a decrease in the histamine-induced calcium signal. Calculate the IC50 value for this compound's inhibition of the histamine response.
Data Presentation
Table 1: Comparative Binding Affinities for the H1 Receptor
| Compound | Radioligand | Receptor Source | Ki (nM) |
| This compound | [3H]mepyramine | Guinea Pig Brain | ~22.4 (calculated from pA2) |
| Mepyramine | [3H]mepyramine | Human H1 Receptor | 1.5 |
| Pheniramine | - | - | Potency in the range of this compound |
Note: The Ki for this compound is estimated from its reported pA2 value of 7.65.[2][3]
Table 2: Functional Potencies in H1 Receptor Assays
| Compound | Assay Type | Cell Line | IC50 |
| This compound | Calcium Flux | H1-expressing cells | To be determined |
| Mepyramine | Calcium Flux | H1-expressing cells | To be determined |
Mandatory Visualizations
Caption: H1 Receptor Signaling Pathway and this compound's Antagonist Action.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Caption: Troubleshooting Decision Tree for this compound's Off-Target Effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-activity relationships of histamine H2-agonists, a new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of histamine H2-agonists, a new class of positive inotropic drugs. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and in vitro pharmacology of this compound and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. H1 antagonist - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Oral Bioavailability of Arpromidine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with improving the oral bioavailability of Arpromidine and its derivatives. The content is structured to provide practical troubleshooting guidance and address frequently asked questions in a clear question-and-answer format.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments aimed at enhancing the oral bioavailability of this compound derivatives.
Issue 1: Low Oral Bioavailability Observed in Preclinical Animal Models
-
Question: Our this compound derivative is showing very low and inconsistent plasma concentrations after oral administration in rats. What are the likely causes and how can we improve this?
-
Answer: The primary reason for the low oral bioavailability of this compound and its derivatives is the presence of the strongly basic guanidino group.[1] This group is highly protonated at physiological pH, leading to poor membrane permeability. Here’s a breakdown of potential causes and troubleshooting steps:
-
High Basicity (pKa): The guanidino moiety possesses a high pKa, causing the molecule to be predominantly in its charged, salt form in the gastrointestinal (GI) tract. This charged state significantly hinders its ability to passively diffuse across the lipid-rich intestinal cell membranes.
-
Troubleshooting:
-
Chemical Modification: The most effective strategy is to reduce the basicity of the guanidino group. Synthesis of N-acylguanidine derivatives has been shown to lower the basicity by 4-5 orders of magnitude, which can lead to improved absorption and even penetration across the blood-brain barrier.[1]
-
Formulation with pH Modifiers: Incorporating acidic excipients into the formulation can create a more favorable microenvironment pH in the intestine, potentially increasing the fraction of the un-ionized drug available for absorption.
-
-
-
Poor Solubility: While the salt form might be water-soluble, the free base required for absorption may have low solubility, leading to precipitation in the more neutral pH of the intestine.
-
Troubleshooting:
-
Formulation Strategies: Employing solubility enhancement techniques such as the use of co-solvents, surfactants, or complexing agents like cyclodextrins can help maintain the drug in a solubilized state.[2] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also be highly effective for basic compounds.[3]
-
-
-
Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.
-
Troubleshooting:
-
In Vitro Permeability Assays: Conduct Caco-2 cell permeability assays with and without P-gp inhibitors (e.g., verapamil) to determine if efflux is a significant factor.[4]
-
Structure-Activity Relationship (SAR) Studies: If efflux is confirmed, medicinal chemistry efforts can be directed towards modifying the structure to reduce its affinity for efflux transporters.
-
-
-
Issue 2: High Variability in In Vivo Experimental Results
-
Question: We are observing significant inter-animal variability in the plasma concentrations of our this compound derivative. What could be the contributing factors and how can we minimize this?
-
Answer: High variability is a common issue with orally administered drugs, especially those with bioavailability challenges.
-
Potential Causes & Mitigation:
-
Food Effects: The presence or absence of food can drastically alter gastric pH, gastric emptying time, and intestinal motility, all ofwhich can affect the dissolution and absorption of your compound.
-
Mitigation: Standardize the feeding schedule for your animal studies. Typically, a fasting period of 12-18 hours before dosing is recommended for bioavailability studies.[5]
-
-
Gastrointestinal Physiology: Individual differences in GI tract physiology among animals can contribute to variability.
-
Mitigation: While difficult to control completely, using a larger group of animals can help to statistically account for this variability.
-
-
Formulation Inhomogeneity: If the drug is not uniformly dispersed in the formulation (e.g., a suspension), it can lead to inconsistent dosing.
-
Mitigation: Ensure your formulation is homogenous. For suspensions, use appropriate suspending agents and ensure thorough mixing before each administration.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary physicochemical property of this compound that limits its oral bioavailability?
A1: The primary limiting factor is the high basicity of the guanidino group.[1] This results in a high degree of ionization at physiological pH, which in turn leads to poor permeability across the intestinal epithelium.
Q2: What are the most promising strategies to chemically modify this compound derivatives to improve their oral bioavailability?
A2: The most promising strategy is the synthesis of N-acylguanidine derivatives. This modification significantly reduces the basicity of the guanidino group without necessarily compromising the desired pharmacological activity.[6] This approach has been shown to improve absorption from the gut in preclinical models.[6]
Q3: What formulation approaches are recommended for basic compounds like this compound derivatives?
A3: For basic compounds, formulation strategies should aim to either increase the local concentration of the free base or enhance its solubility. Recommended approaches include:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized form and facilitate absorption via lymphatic pathways.[3]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance its dissolution rate.
-
Complexation: Using cyclodextrins to form inclusion complexes can improve the aqueous solubility of the drug.[2]
Q4: How can I assess the intestinal permeability of my this compound derivative in vitro?
A4: The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[4][7][8] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. By measuring the transport of your compound from the apical (intestinal lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp).[1][4]
Q5: What are the key parameters to measure in an in vivo pharmacokinetic study for an this compound derivative?
A5: A typical in vivo pharmacokinetic study in an animal model (e.g., rats) following oral administration would involve measuring the plasma concentration of the drug over time to determine the following key parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time it takes for the plasma concentration to reduce by half.
-
Absolute Bioavailability (F%): This is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration of the same dose.[9][10]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C21H25FN6 | [11] |
| Molecular Weight | 380.5 g/mol | [11] |
| XLogP3 | 2.4 | [11] |
| Hydrogen Bond Donor Count | 4 | [11] |
| Hydrogen Bond Acceptor Count | 6 | [11] |
| Rotatable Bond Count | 9 | [11] |
| pKa (predicted) | ~13 (for guanidino group) | [12] |
Table 2: Comparison of Guanidine (B92328) and Acylguanidine Derivatives
| Feature | Guanidine Derivatives (e.g., this compound) | Acylguanidine Derivatives |
| Basicity | High (pKa ~13)[12] | Significantly Lower (by 4-5 orders of magnitude)[1][6] |
| Oral Bioavailability | Very Low[1] | Potentially Improved[6] |
| CNS Penetration | Poor[1] | Potentially Improved[6] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Acylguanidines
This protocol is a general method and may require optimization for specific this compound derivatives.
-
Protection of the Guanidino Group (if necessary): If other functional groups in the this compound derivative are reactive, the guanidino group may need to be protected (e.g., with Boc groups).
-
Acylation: The protected or unprotected guanidine is reacted with an acylating agent (e.g., an acid chloride or anhydride) in an appropriate solvent (e.g., dichloromethane (B109758) or acetonitrile) and in the presence of a base (e.g., triethylamine (B128534) or diisopropylethylamine). The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Deprotection (if necessary): If a protecting group was used, it is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc groups).
-
Purification: The final N-acylguanidine derivative is purified using standard techniques such as column chromatography or recrystallization.[2][13]
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.[4][8]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow.[4]
-
Permeability Measurement:
-
The test compound (this compound derivative) is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and added to the apical (donor) compartment.
-
Samples are collected from the basolateral (receiver) compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
To assess active efflux, the experiment is also performed in the reverse direction (basolateral to apical).
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.[1][4]
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
-
Protocol 3: In Vivo Oral Bioavailability Study in Rats
-
Animal Acclimatization and Fasting: Male Sprague-Dawley or Wistar rats are acclimatized for at least one week. The animals are fasted overnight (12-18 hours) before the experiment with free access to water.[5][9][10][14]
-
Dosing:
-
Oral Group: The this compound derivative is formulated in a suitable vehicle (e.g., water with a co-solvent or a suspension) and administered by oral gavage.
-
Intravenous (IV) Group: For determination of absolute bioavailability, a separate group of rats is administered the drug intravenously (e.g., via the tail vein) in a suitable vehicle.
-
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: The concentration of the this compound derivative in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
-
Calculation of Absolute Bioavailability (F%):
-
F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
-
Mandatory Visualizations
Caption: Workflow of Oral Drug Absorption and First-Pass Metabolism.
Caption: Troubleshooting Workflow for Low Oral Bioavailability.
References
- 1. enamine.net [enamine.net]
- 2. Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Acylguanidines as bioisosteres of guanidines: NG-acylated imidazolylpropylguanidines, a new class of histamine H2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C21H25FN6 | CID 65895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Limitations of Arpromidine in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Arpromidine and its analogues in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of using this compound in preclinical studies?
A1: The principal limitations of this compound stem from its physicochemical properties. The presence of a strongly basic guanidino group results in:
-
Low Oral Bioavailability: this compound is poorly absorbed from the gastrointestinal tract, making oral administration challenging and often leading to variable and low systemic exposure.
-
Poor Blood-Brain Barrier (BBB) Penetration: The high polarity of this compound prevents it from effectively crossing the BBB, limiting its use in studying the role of central histamine (B1213489) H2 receptors.
Q2: How can the low oral bioavailability of this compound be overcome?
A2: The most effective strategy is to use analogues of this compound with reduced basicity. Acylguanidine derivatives, for instance, have been synthesized to be less basic, which can lead to improved pharmacokinetic properties, including better absorption after oral administration. Researchers can either synthesize these compounds or inquire about their commercial availability.
Q3: Are there alternatives to this compound for in vivo studies requiring central H2 receptor activation?
A3: Yes, researchers can consider using this compound-related acylguanidines. These compounds have been designed to have lower basicity, which allows them to penetrate the blood-brain barrier more effectively. When selecting an alternative, it is crucial to validate its potency and selectivity for the H2 receptor in your experimental model.
Q4: What are the known off-target effects of this compound and its analogues?
A4: Due to the guanidine (B92328) moiety, this compound and its derivatives may interact with other receptors and ion channels. Phenyl-guanidine structures, in particular, have been noted to have potential activity at α2-adrenoceptors.[1] It is essential to perform counter-screening assays to determine the selectivity profile of the specific compound being used in your model system.
Q5: How can I assess the blood-brain barrier penetration of my this compound analogue?
A5: A common in vivo method involves administering the compound to rodents and measuring its concentration in both brain and plasma samples at various time points. The brain/plasma concentration ratio (Kp) is then calculated. To account for protein binding, the unbound brain to unbound plasma concentration ratio (Kp,uu) is the most accurate measure of BBB penetration.[2][3] In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA)-BBB, can also be used as an initial screen.[4][5]
Troubleshooting Guides
Problem 1: High variability in in vivo efficacy studies with oral administration of this compound.
| Possible Cause | Troubleshooting Step |
| Poor and variable oral bioavailability. | 1. Switch to a different route of administration, such as intraperitoneal (IP) or subcutaneous (SC) injection, to ensure more consistent systemic exposure. 2. Consider using an this compound analogue with improved oral bioavailability, such as an acylguanidine derivative. 3. Perform pharmacokinetic studies to determine the actual plasma concentrations achieved with your current dosing regimen. |
| First-pass metabolism. | 1. Administer the compound via a route that bypasses the liver, such as intravenous (IV) or IP injection. 2. If oral administration is necessary, consider co-administration with an inhibitor of relevant metabolic enzymes, though this can complicate data interpretation. |
| Issues with formulation. | 1. Ensure the compound is fully solubilized in the vehicle before administration. 2. Optimize the formulation to enhance solubility and stability. |
Problem 2: Lack of expected central nervous system (CNS) effects in vivo.
| Possible Cause | Troubleshooting Step |
| Insufficient Blood-Brain Barrier (BBB) penetration. | 1. Confirm that you are using a compound designed to cross the BBB, such as an acylguanidine analogue of this compound. 2. Perform in vivo studies to quantify the brain and plasma concentrations of your compound to confirm it is reaching the target tissue at a sufficient concentration.[2][3][4][5] 3. Consider direct CNS administration (e.g., intracerebroventricular injection) if the goal is to confirm the central effects of H2 receptor activation without the confound of BBB transport. |
| P-glycoprotein (Pgp) efflux. | 1. Use in vitro assays, such as the MDR1-MDCKII cell line, to determine if your compound is a substrate for Pgp efflux transporters at the BBB.[4][5] 2. If it is a Pgp substrate, consider co-administration with a Pgp inhibitor to increase brain exposure, though this adds complexity to the experiment. |
Problem 3: Inconsistent results in in vitro functional assays (e.g., cAMP accumulation).
| Possible Cause | Troubleshooting Step |
| Cell density and passage number. | 1. Optimize cell density for your specific assay, as too high or too low a density can affect the response window.[6] 2. Use cells within a consistent and narrow range of passage numbers to minimize variability due to cellular aging. |
| Receptor desensitization. | 1. Minimize pre-incubation times with the agonist before measuring the response. 2. Be aware that prolonged exposure to agonists can lead to receptor phosphorylation by G protein-coupled receptor kinases (GRKs) and subsequent desensitization.[7] |
| Agonist degradation. | 1. Prepare fresh agonist solutions for each experiment. 2. Avoid repeated freeze-thaw cycles of stock solutions. |
| Assay conditions. | 1. Optimize the agonist stimulation time; equilibrium must be reached for an accurate measurement of the full response.[6] 2. Include a phosphodiesterase inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP and ensure its accumulation.[6] |
Quantitative Data Summary
The following table summarizes key pharmacological data for this compound and related compounds. Note that values can vary depending on the experimental system.
| Compound | Receptor Target | Assay Type | pKi / pEC50 | Reference |
| This compound | Histamine H2 | GTPase activity (human) | pEC50: 8.35 | [8] |
| This compound | Histamine H1 | GTPase activity (human) | pKi: 6.83 | [8] |
| Impromidine | Histamine H2 | GTPase activity (human) | pEC50: 7.95 | [8] |
| Histamine | Histamine H2 | GTPase activity (human) | pEC50: 6.51 | [8] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Blood-Brain Barrier Penetration in Rodents
-
Compound Administration:
-
Administer the this compound analogue to mice or rats at a predetermined dose via the desired route (e.g., oral gavage, IP injection).
-
-
Sample Collection:
-
At various time points post-administration (e.g., 15, 30, 60, 120 minutes), anesthetize the animals.
-
Collect a blood sample via cardiac puncture into a tube containing an anticoagulant.
-
Immediately perfuse the animal transcardially with ice-cold saline to remove blood from the brain.
-
Excise the brain and rinse with cold saline.
-
-
Sample Processing:
-
Centrifuge the blood sample to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Compound Quantification:
-
Analyze the plasma and brain homogenate samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to determine the concentration of the compound.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
-
For a more accurate assessment, determine the unbound fraction of the compound in both plasma and brain tissue (fu,plasma and fu,brain) using equilibrium dialysis.
-
Calculate the unbound brain-to-unbound plasma concentration ratio (Kp,uu = Kp * fu,plasma / fu,brain). A Kp,uu value > 0.3 is generally considered indicative of significant BBB penetration.
-
Protocol 2: Histamine H2 Receptor Radioligand Binding Assay
-
Membrane Preparation:
-
Prepare cell membranes from a cell line stably expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells).
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Increasing concentrations of the unlabeled test compound (this compound or analogue).
-
A fixed concentration of a suitable radioligand for the H2 receptor (e.g., [³H]-tiotidine).
-
Cell membranes.
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 4°C to prevent internalization) for a sufficient time to reach equilibrium (e.g., 40 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer.
-
-
Quantification:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the non-specific binding by including wells with a high concentration of an unlabeled H2 receptor ligand.
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Visualizations
Histamine H2 Receptor Signaling Pathway
Caption: Canonical signaling pathway of the Histamine H2 receptor.
Experimental Workflow for Assessing Oral Bioavailability
Caption: Workflow for determining the oral bioavailability of an this compound analogue.
References
- 1. benchchem.com [benchchem.com]
- 2. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules [mdpi.com]
- 3. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules [ouci.dntb.gov.ua]
- 4. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. revvity.com [revvity.com]
- 7. Modulation of histamine H2 receptor signalling by G-protein-coupled receptor kinase 2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Arpromidine Stability in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Arpromidine in long-term cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture for extended periods.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity of this compound over time. | This compound Degradation: The compound may be unstable in the cell culture medium at 37°C. Components in the media (e.g., amino acids, vitamins) or changes in pH could contribute to its degradation.[1][2] | Conduct a Stability Assessment: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium. A detailed protocol is provided below.[3] Frequent Media Changes: If this compound is found to be unstable, replenish the media with a fresh solution of the compound at regular intervals to maintain a consistent concentration.[1] |
| High variability in experimental results between replicates or different experimental runs. | Inconsistent Sample Handling: Variations in the preparation of this compound stock solutions or dilutions can lead to inconsistencies.[1] Pipetting Errors: Inaccurate pipetting can result in variable concentrations of this compound in the culture wells.[1] Analytical Method Variability: If using methods like HPLC or LC-MS/MS to quantify this compound, the analytical method itself may have variability.[1] | Standardize Protocols: Ensure consistent preparation of stock solutions and dilutions. Use calibrated pipettes and proper pipetting techniques. Validate Analytical Methods: If applicable, ensure your analytical method for quantifying this compound is validated for reproducibility.[2] |
| Precipitation observed in the cell culture medium after adding this compound. | Poor Solubility: this compound may have limited solubility in the cell culture medium at the desired concentration. Solvent Issues: The final concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high, causing precipitation when added to the aqueous medium.[4] | Check Solubility: Determine the maximum solubility of this compound in your specific cell culture medium. Optimize Solvent Concentration: Ensure the final solvent concentration is low (typically <0.5%) and does not affect cell viability or compound solubility.[4] |
| Observed cytotoxicity or unexpected off-target effects. | Formation of Toxic Degradants: Degradation of this compound over time may produce byproducts that are toxic to the cells.[3] | Identify Degradation Products: Use LC-MS/MS to analyze the cell culture medium for the presence of this compound degradation products.[5] Test Cytotoxicity of Pre-incubated Medium: Incubate the medium with this compound for the duration of your experiment, then use this "conditioned" medium to treat cells and assess cytotoxicity.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the stability of this compound in my cell culture experiments?
A1: Understanding the stability of this compound is crucial for the accurate interpretation of your experimental results. If this compound degrades during the experiment, the effective concentration that the cells are exposed to will decrease. This can lead to a misinterpretation of its potency and efficacy, and can result in inconsistent data.[1][4]
Q2: What are the primary factors that can affect the stability of this compound in cell culture media?
A2: Several factors can influence the stability of a small molecule like this compound in cell culture media:
-
Temperature: Standard incubator conditions of 37°C can accelerate the degradation of some compounds.[1]
-
pH: The pH of the cell culture medium (typically 7.2-7.4) can influence the rate of hydrolysis and other pH-dependent degradation pathways.[1][6]
-
Media Components: Components within the media, such as amino acids, vitamins, and metal ions, can react with and degrade the compound.[1][2]
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds.[1][7][8]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1]
-
Enzymatic Degradation: If using conditioned media or in the presence of cells, secreted enzymes could potentially metabolize this compound.[1]
Q3: How should I prepare and store this compound stock solutions to ensure maximum stability?
A3: For long-term storage, it is recommended to store this compound as a dry powder at -20°C.[4] Prepare a concentrated stock solution in a suitable solvent, such as DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[4][9] When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium immediately before use.
Q4: What are the recommended methods for quantifying the concentration of this compound in cell culture media?
A4: The most common and reliable methods for quantifying small molecules like this compound in biological samples are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][5] LC-MS/MS is generally preferred for its higher sensitivity and specificity and its ability to identify potential degradation products.[1]
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture system.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
37°C incubator
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Spike the Media: Dilute the this compound stock solution into pre-warmed cell culture media to the final concentration you will use in your experiments (e.g., 10 µM). Ensure the final solvent concentration is low (e.g., <0.5%).[1]
-
Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or the wells of a multi-well plate.[1]
-
Time Zero (T=0) Sample: Immediately take a sample from the spiked media. This will serve as your T=0 time point. Process this sample as described in step 7.[1]
-
Incubation: Place the remaining tubes or the plate in a 37°C incubator.[1]
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from the incubator.
-
Sample Processing: If your media contains protein (e.g., FBS), precipitate the proteins by adding a cold quenching solvent (e.g., 3 volumes of acetonitrile). Vortex and centrifuge at high speed to pellet the precipitated protein. Transfer the supernatant to a clean tube or well for analysis.[1]
-
Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.[1]
Data Presentation
Summarize your quantitative stability data in a table similar to the one below. This will allow for easy comparison of this compound stability under different conditions.
| Time (hours) | % this compound Remaining (Mean ± SD, n=3) |
| 0 | 100 |
| 2 | |
| 4 | |
| 8 | |
| 24 | |
| 48 | |
| 72 |
Visualizations
This compound Signaling Pathway
This compound is a potent histamine (B1213489) H2 receptor agonist.[10][11][12][13] The histamine H2 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
Caption: Simplified signaling pathway of this compound as a histamine H2 receptor agonist.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for determining this compound stability in cell culture media.
Troubleshooting Logic for this compound Instability
Caption: Troubleshooting workflow for addressing this compound stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the instability of chlorhexidine, part I: kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of dacarbazine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term Cryopreservation of Human and other Mammalian Cells at −80 °C for 8 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] this compound-related acylguanidines: synthesis and structure-activity relationships of a new class of guanidine-type histamine H2 receptor agonists with reduced basicity | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and in vitro pharmacology of this compound and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of histamine H2-agonists, a new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-related acylguanidines: synthesis and structure-activity relationships of a new class of guanidine-type histamine H2 receptor agonists with reduced basicity - University of Regensburg Publication Server [epub.uni-regensburg.de]
Mitigating potential arrhythmogenic effects of Arpromidine in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential arrhythmogenic effects during experiments with Arpromidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cardiac effects?
This compound is a potent and selective histamine (B1213489) H2-receptor agonist. In cardiac tissue, its primary effect is positive inotropy, meaning it increases the force of myocardial contraction. This is mediated through the activation of H2 receptors, which stimulates the production of cyclic AMP (cAMP) and subsequently enhances calcium influx into cardiac myocytes.
Q2: Is this compound known to be arrhythmogenic?
This compound is considered to have a reduced arrhythmogenic potential compared to its parent compound, impromidine.[1] While all cardioactive compounds warrant careful monitoring, studies have shown that this compound and its analogues are less likely to induce arrhythmias.[1]
Q3: What are the potential signs of arrhythmogenic effects in my experiments?
In in vitro preparations, such as isolated hearts or cardiomyocytes, signs of arrhythmogenesis can include:
-
Irregular beating rhythm
-
Spontaneous ectopic beats
-
Tachycardia (abnormally fast heart rate)
-
Fibrillation (uncoordinated contractions)
-
Changes in action potential duration (APD)
In in vivo animal models, you should monitor for:
-
Irregularities in the electrocardiogram (ECG), such as premature ventricular contractions (PVCs), tachycardia, or fibrillation.
-
Significant changes in heart rate or blood pressure outside of the expected therapeutic effect.
-
Clinical signs of distress in the animal.
Q4: What are the key safety precautions to take when working with this compound?
-
Start with a low concentration/dose: Begin with a concentration range that is known to elicit the desired positive inotropic effect and titrate upwards carefully.
-
Establish a stable baseline: Ensure that your experimental preparation is stable and exhibits a regular rhythm before administering this compound.
-
Continuous monitoring: Continuously monitor cardiac function throughout the experiment.
-
Have a washout plan: Be prepared to wash out the compound if you observe any adverse effects.
-
Control for confounding factors: Ensure that your experimental buffer/perfusate composition (e.g., ion concentrations) is physiological and stable.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Spontaneous arrhythmias in baseline (before this compound) | Inadequate oxygenation of the tissue preparation. | Check and optimize the oxygen supply to your perfusate or cell culture medium. |
| Improper temperature of the preparation. | Ensure the temperature of your experimental setup is maintained at a physiological level (typically 37°C). | |
| Mechanical instability of the recording setup. | Secure all electrodes and transducers to minimize motion artifacts. | |
| Sudden onset of tachycardia after this compound administration | Concentration of this compound may be too high. | Reduce the concentration of this compound in subsequent experiments. |
| Interaction with other compounds in the experimental medium. | Review all components of your experimental medium for potential interactions. | |
| Loss of contractile force after an initial positive inotropic effect | Cellular exhaustion or toxicity at high concentrations. | Perform a concentration-response curve to identify the optimal therapeutic window. |
| Ischemia in the tissue preparation. | Ensure adequate perfusion and oxygenation of the tissue. | |
| Irregular or chaotic ECG/action potential recordings | Electrical interference. | Ground all equipment properly and shield the setup from sources of electrical noise. |
| Poor electrode contact. | Ensure electrodes are properly positioned and have good contact with the tissue. | |
| Potential arrhythmogenic effect. | Immediately initiate washout of the compound and document the event. Consider using a lower concentration in future experiments. |
Experimental Protocols
In Vitro Assessment of this compound on Isolated Langendorff-Perfused Heart
This protocol provides a general framework for assessing the cardiac effects of this compound. Specific parameters may need to be optimized for your experimental setup.
1. Heart Preparation:
- Anesthetize the animal (e.g., rabbit, guinea pig) following approved institutional guidelines.
- Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
- Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.
2. Data Acquisition:
- Place recording electrodes on the surface of the ventricle to record a pseudo-ECG.
- Insert a balloon-tipped catheter into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.
- Allow the heart to stabilize for a baseline period of at least 20-30 minutes.
3. This compound Administration:
- Prepare a stock solution of this compound in a suitable vehicle (e.g., deionized water or saline).
- Administer this compound via the perfusion line at increasing concentrations (e.g., starting from 1 nM to 1 µM) in a cumulative or non-cumulative manner.
- Allow the heart to equilibrate at each concentration for a sufficient period (e.g., 5-10 minutes) before recording data.
4. Data Analysis:
- Measure heart rate, LVDP, and the occurrence of any arrhythmias from the ECG and pressure recordings.
- Construct concentration-response curves for the inotropic and chronotropic effects of this compound.
- Quantify the incidence of arrhythmias at each concentration.
In Vivo Cardiovascular Monitoring in Conscious Animals
This protocol outlines the use of telemetry for in vivo cardiovascular safety assessment.
1. Animal Preparation:
- Surgically implant a telemetry transmitter (e.g., for ECG and blood pressure) in the animal (e.g., rat, dog) under anesthesia, following the manufacturer's instructions and approved surgical protocols.
- Allow for a sufficient recovery period (e.g., 1-2 weeks) after surgery.
2. Baseline Recording:
- Acclimatize the animal to the experimental environment.
- Record baseline cardiovascular parameters (ECG, heart rate, blood pressure) for a significant period (e.g., 24 hours) to establish a diurnal rhythm.
3. This compound Administration:
- Administer this compound via the desired route (e.g., intravenous, oral).
- Select a range of doses based on preliminary efficacy studies.
4. Continuous Monitoring and Data Analysis:
- Continuously monitor and record cardiovascular parameters using the telemetry system for a predetermined period after drug administration.
- Analyze the data for changes in heart rate, blood pressure, and ECG intervals (e.g., PR, QRS, QT).
- Carefully examine the ECG recordings for any drug-induced arrhythmias.
Data Presentation
Table 1: In Vitro Cardiac Effects of a Hypothetical H2-Receptor Agonist
| Concentration (nM) | Change in LVDP (%) | Change in Heart Rate (%) | Incidence of Arrhythmias (%) |
| 1 | +15 | +5 | 0 |
| 10 | +45 | +12 | 0 |
| 100 | +80 | +20 | 5 |
| 1000 | +95 | +25 | 15 |
Table 2: In Vivo Cardiovascular Parameters Following Administration of a Hypothetical H2-Receptor Agonist
| Dose (mg/kg) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) | Number of PVCs per hour |
| 0.1 | +10 | +20 | <1 |
| 1 | +25 | +40 | 2-5 |
| 10 | +35 | +60 | 5-10 |
Visualizations
Caption: Signaling pathway of this compound in cardiomyocytes.
Caption: Experimental workflows for assessing this compound's cardiac effects.
References
Troubleshooting inconsistent results in Arpromidine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in their Arpromidine experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary pharmacological effects?
This compound is a potent histamine (B1213489) H2 receptor agonist and a moderate histamine H1 receptor antagonist.[1][2] Its primary pharmacological effect is a positive inotropic (contractility-enhancing) effect on the heart, which has led to its investigation in the context of congestive heart failure.[2]
Q2: What is the mechanism of action of this compound?
This compound selectively binds to and activates histamine H2 receptors, which are Gs-protein coupled receptors (GPCRs). Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP in cardiac muscle cells contributes to the positive inotropic effect. Concurrently, its antagonist activity at H1 receptors can prevent histamine-induced effects mediated by this receptor subtype.
Q3: What are the common experimental applications of this compound?
This compound is primarily used in in vitro and ex vivo studies to investigate the pharmacology of histamine H2 receptors and to characterize its positive inotropic effects. Common experimental models include isolated guinea pig atria and perfused hearts.[1]
Q4: What are the key parameters to consider when designing an this compound experiment?
Key parameters include the choice of experimental model (cell line, tissue), the concentration of this compound, incubation time, and the specific assay used to measure the biological response (e.g., cAMP accumulation, muscle contraction).
Q5: How should this compound be stored and handled?
Troubleshooting Inconsistent Results
Inconsistent results in this compound experiments can arise from various factors, from reagent handling to experimental setup. This guide provides a structured approach to troubleshooting common issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Agonist Response | Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Prepare fresh this compound solutions for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Incorrect Concentration: Errors in calculating dilutions or pipetting inaccuracies. | Double-check all calculations and ensure pipettes are calibrated. Perform a concentration-response curve to verify the expected potency. | |
| Cell/Tissue Health: Poor cell viability, low receptor expression levels, or tissue degradation. | Ensure cells are healthy and in the logarithmic growth phase. For tissues, use fresh preparations and handle them carefully to maintain viability. | |
| Assay Conditions: Suboptimal incubation time, temperature, or buffer composition. | Optimize incubation time and temperature for the specific assay. Ensure the buffer composition (pH, ionic strength) is appropriate for the receptor and cell/tissue type. | |
| High Background Signal | Constitutive Receptor Activity: Some cell lines may exhibit high basal receptor activity. | Use a cell line with lower endogenous receptor expression or consider using an inverse agonist to reduce basal activity. |
| Non-specific Binding: In receptor binding assays, the radioligand may bind to non-receptor components. | Include a non-specific binding control using a high concentration of an unlabeled ligand. Optimize washing steps to reduce non-specific binding. | |
| Assay Reagent Issues: Contaminated reagents or high background from the detection system. | Use fresh, high-quality reagents. Run appropriate controls for the detection system to identify sources of background noise. | |
| High Variability Between Replicates | Inconsistent Cell/Tissue Handling: Uneven cell seeding density or variations in tissue preparation. | Ensure uniform cell seeding by properly resuspending cells before plating. Standardize tissue dissection and preparation procedures. |
| Pipetting Errors: Inconsistent volumes of reagents added to different wells. | Use calibrated pipettes and practice consistent pipetting techniques. | |
| Edge Effects: Evaporation from wells at the edge of a microplate can concentrate reagents. | Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. | |
| Unexpected Antagonist-like Effects | H1 Receptor Antagonism: At higher concentrations, this compound's H1 antagonist activity may become more prominent and could interfere with assays if the system has active H1 receptors. | Be aware of the dual pharmacology of this compound. Use a selective H1 agonist to confirm if the observed effect is due to H1 receptor blockade. |
| Receptor Desensitization: Prolonged exposure to a high concentration of agonist can lead to receptor desensitization and a diminished response. | Optimize the stimulation time to capture the peak response before significant desensitization occurs. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's activity at histamine H1 and H2 receptors.
Table 1: Histamine H2 Receptor Agonist Activity of this compound
| Parameter | Value | Species/Tissue | Reference |
| Potency | ~100 times that of histamine | Guinea pig (isolated atrium) | [1] |
| Potency | Up to 160 times that of histamine (analogues) | Guinea pig (isolated atrium) | [1] |
Table 2: Histamine H1 Receptor Antagonist Activity of this compound
| Parameter | Value | Species/Tissue | Reference |
| Potency | In the range of pheniramine | Not specified | [1] |
Note: More specific Ki and EC50 values were not available in the provided search results. Researchers should determine these values empirically in their specific experimental system.
Experimental Protocols
Receptor Binding Assay (Competitive)
This protocol is a general guideline for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the histamine H2 receptor.
Materials:
-
Cell membranes expressing the histamine H2 receptor
-
Radioligand (e.g., [³H]-Tiotidine)
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)
-
This compound solutions of varying concentrations
-
Non-specific binding control (e.g., high concentration of an unlabeled H2 antagonist like Cimetidine)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the histamine H2 receptor.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of this compound.
-
Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol outlines a general method for measuring cAMP accumulation in response to this compound stimulation of the histamine H2 receptor.
Materials:
-
Cells expressing the histamine H2 receptor
-
Cell culture medium
-
Stimulation Buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
This compound solutions of varying concentrations
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate and grow to the desired confluency.
-
Cell Starvation: Prior to the assay, starve the cells in a serum-free medium for a few hours.
-
Compound Addition: Remove the starvation medium and add stimulation buffer containing varying concentrations of this compound.
-
Stimulation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathways and Experimental Workflows
Histamine H2 Receptor Signaling Pathway
References
Technical Support Center: Purity Assessment of Synthesized Arpromidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the purity of synthesized Arpromidine. The following sections detail experimental protocols, data presentation, and visual workflows to address common challenges encountered during purity analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of this compound?
A1: The primary techniques for assessing the purity of synthesized this compound are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and its impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification and profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities.[1][2]
Q2: I am seeing unexpected peaks in my HPLC chromatogram. What could they be?
A2: Unexpected peaks can originate from several sources, including:
-
Process-related impurities: Starting materials, intermediates, or by-products from the synthesis.[3]
-
Degradation products: this compound may degrade under certain conditions (e.g., exposure to light, heat, or pH extremes).
-
Reagents and solvents: Residual solvents or reagents used in the synthesis or sample preparation.
-
System contaminants: Impurities from the HPLC system itself (e.g., from the mobile phase or column).
Q3: How can I identify the structure of an unknown impurity?
A3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for elucidating the structure of unknown impurities.[1][4][5][6][7][8] By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, you can determine the molecular weight of the impurity and obtain fragmentation patterns that provide clues about its structure. For definitive structural confirmation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[7]
Q4: My purity results from HPLC and quantitative NMR (qNMR) are different. Why?
A4: Discrepancies between HPLC and qNMR purity results can occur because they measure purity differently. HPLC with UV detection typically calculates purity based on the relative peak area, assuming all compounds have a similar response factor. In contrast, qNMR is a primary ratio method that can determine absolute purity without needing a reference standard of the impurity, provided the structures of the main compound and the impurity are known.[1] Differences can also arise if impurities are not UV-active (and thus not detected by HPLC) or do not contain protons (and are not detected by ¹H NMR).
Q5: What are some potential process-related impurities in the synthesis of guanidine-containing compounds like this compound?
A5: The synthesis of compounds containing a guanidine (B92328) moiety can sometimes lead to the formation of specific impurities. For instance, in the synthesis of brimonidine (B1667796), a related ophthalmic drug, a process-related impurity, 5-Bromo-quinoxalin-6-yl-cyanamide, was identified.[9] The formation of this impurity was found to be pH-dependent.[9] Therefore, it is crucial to carefully control reaction conditions such as pH and temperature to minimize the formation of by-products.[9]
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH; Column degradation; Sample overload. | Optimize mobile phase pH to ensure the analyte is in a single ionic form. Use a new column of the same type. Reduce the injection volume or sample concentration. |
| Inconsistent retention times | Fluctuation in mobile phase composition or flow rate; Column temperature variation. | Ensure proper mobile phase mixing and pump performance. Use a column oven to maintain a constant temperature. |
| Ghost peaks | Contamination in the mobile phase, injector, or column. | Use fresh, high-purity mobile phase. Flush the injector and column. |
| No peaks detected | Incorrect wavelength setting; Sample degradation; No injection occurred. | Verify the UV absorbance maximum of this compound. Prepare a fresh sample. Check the autosampler for proper operation. |
LC-MS Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Poor ionization/low signal intensity | Incompatible mobile phase (e.g., non-volatile buffers); Suboptimal source parameters. | Use a volatile mobile phase like acetonitrile (B52724) or methanol (B129727) with additives like formic acid or ammonium (B1175870) formate.[4] Optimize ion source parameters (e.g., gas flow, temperature, voltage). |
| Mass inaccuracy | Instrument not calibrated. | Calibrate the mass spectrometer using a known reference standard. |
| In-source fragmentation | High source temperature or voltage. | Reduce the ion source temperature and cone voltage to minimize fragmentation before mass analysis. |
Experimental Protocols
HPLC Method for Purity Assessment of this compound (Representative Method)
This method is a representative example based on common practices for analyzing guanidine-containing compounds and related pharmaceuticals.[10][11][12][13][14][15] Method validation according to ICH guidelines is essential before routine use.[13][16]
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of synthesized this compound in 1 mL of mobile phase A. |
LC-MS Method for Impurity Identification
This method is designed to be compatible with mass spectrometry for the identification of impurities.
| Parameter | Condition |
| LC System | Same as HPLC method above |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100 - 1000 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
¹H NMR for Structural Confirmation and Purity
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Methanol (CD₃OD) |
| Concentration | ~5-10 mg/mL |
| Internal Standard | Tetramethylsilane (TMS) |
| Analysis | Compare the obtained spectrum with the expected chemical shifts and coupling constants for the this compound structure. Integrate signals of impurities relative to the main compound for a semi-quantitative purity assessment. |
Data Presentation
Table 1: Comparison of Analytical Techniques for this compound Purity Assessment
| Technique | Information Provided | Typical Purity Specification | Key Advantages | Limitations |
| HPLC-UV | Quantitative purity (% area), detection of UV-active impurities. | >99.0% | High precision and robustness for routine quality control. | Requires chromophores for detection; assumes equal detector response for all components for accurate quantification without reference standards. |
| LC-MS | Molecular weight of impurities, structural information from fragmentation. | N/A (for identification) | High sensitivity and specificity for impurity identification.[4][5][6][8] | Quantitative analysis can be complex; ion suppression effects. |
| ¹H NMR | Structural confirmation, identification and quantification of proton-containing impurities. | Conforms to structure | Provides detailed structural information; can be used for absolute quantification (qNMR).[1] | Lower sensitivity than HPLC for trace impurities; may not detect impurities without protons. |
Visualizations
Caption: Workflow for the purity assessment of synthesized this compound.
Caption: Troubleshooting logic for identifying unknown peaks in an HPLC chromatogram.
References
- 1. chimia.ch [chimia.ch]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. hpst.cz [hpst.cz]
- 5. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A novel reversed phase high performance liquid chromatography approach for stability-indicating simultaneous analysis of brimonidine tartrate and timolol maleate [frontiersin.org]
- 15. longdom.org [longdom.org]
- 16. pharmainfo.in [pharmainfo.in]
Technical Support Center: Enhancing Arpromidine Selectivity for the Histamine H2 Receptor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the selectivity of Arpromidine for the histamine (B1213489) H2 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is improving its H2 receptor selectivity important?
This compound is a potent histamine H2 receptor agonist, approximately 100 times more potent than histamine itself.[1] However, it also exhibits moderate H1 receptor antagonist properties.[1] For its use as a specific pharmacological tool to study H2 receptor function or as a basis for therapeutic drug development, improving its selectivity is crucial to minimize off-target effects and ensure that observed biological responses are solely due to H2 receptor activation.
Q2: What are the known off-target interactions of this compound and its analogs?
The primary off-target interaction of this compound is its antagonistic activity at the histamine H1 receptor.[1] Furthermore, related imidazolylpropylguanidines have shown activity at H3 and H4 receptors, making it essential to screen for selectivity across all four histamine receptor subtypes when developing new this compound analogs.[2] Some carbamoylguanidine-type H2 receptor agonists derived from similar scaffolds have also shown affinity for dopamine (B1211576) D2-like receptors.
Q3: What structural modifications to this compound can enhance its selectivity for the H2 receptor?
Several structural modification strategies have been shown to improve the selectivity of this compound for the H2 receptor:
-
Halogenation of the Phenyl Ring: The addition of halogen substituents, such as in the 3,4-difluoro (BU-E-75) and 3,5-difluoro (BU-E-76) analogs, can increase H2 agonist potency up to 160 times that of histamine while maintaining or slightly altering H1 antagonist activity.[1]
-
Acylguanidine Derivatives: Replacing the strongly basic guanidino group with an acylguanidine moiety can reduce basicity by 4-5 orders of magnitude. This modification can lead to improved pharmacokinetic properties, such as oral bioavailability and the ability to cross the blood-brain barrier, while maintaining H2 agonist potency.[2][3]
-
Bioisosteric Replacement of the Imidazole (B134444) Ring: Replacing the imidazole ring with a 2-aminothiazole (B372263) group has been shown to yield highly potent and selective H2 receptor agonists.[2] These aminothiazole analogs have demonstrated a significant reduction in H3 receptor antagonistic activity, thereby improving selectivity.[4]
Q4: What are the key experimental assays to determine the selectivity of this compound analogs?
To determine the selectivity of this compound analogs, a combination of binding and functional assays across the four histamine receptor subtypes (H1, H2, H3, and H4) is recommended:
-
Radioligand Binding Assays: These assays measure the affinity of the compound for each receptor subtype by assessing its ability to displace a radiolabeled ligand. The output is typically a Ki (inhibition constant) or IC50 value.
-
Functional Assays: These assays measure the biological response following receptor activation or inhibition.
-
For H2 receptor agonism, a common functional assay is the measurement of cyclic AMP (cAMP) production in cells expressing the H2 receptor.[5]
-
For H1 receptor antagonism, a Schild analysis can be performed by measuring the inhibition of histamine-induced responses (e.g., muscle contraction in isolated guinea pig ileum).[6]
-
Data Presentation
Table 1: Comparative Activity of this compound and Analogs at Histamine Receptors
| Compound | H1 Receptor Activity (pA2) | H2 Receptor Activity (pD2) | H3 Receptor Activity | H4 Receptor Activity | Reference |
| This compound | ~7.65 (antagonist) | 8.0 (agonist) | Data not available | Data not available | [1] |
| BU-E-75 (3,4-difluoro) | Data not available | More potent than this compound | Data not available | Data not available | [7] |
| BU-E-76 (3,5-difluoro) | Data not available | More potent than this compound | Data not available | Data not available | [7] |
| Acylguanidine Analogs | Reduced H1 activity | Maintained H2 potency | Reduced H3 activity | Data not available | [3] |
| Aminothiazole Analogs | Data not available | Maintained H2 potency | Devoid of H3 activity | Data not available | [4] |
Experimental Protocols
Radioligand Binding Assay for H2 Receptor Affinity
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a test compound for the H2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human H2 receptor.
-
Radioligand: [³H]-Tiotidine or [¹²⁵I]-Iodoaminopotentidine.
-
Test compounds (e.g., this compound and its analogs).
-
Non-specific binding control: A high concentration of a known H2 antagonist (e.g., 1 µM Tiotidine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or non-specific binding control. The final volume should be consistent across all wells.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.
Functional cAMP Assay for H2 Receptor Agonism
This protocol outlines a general procedure for measuring cAMP production in response to H2 receptor activation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human H2 receptor.
-
Test compounds (e.g., this compound and its analogs).
-
Positive control: A known H2 agonist (e.g., Histamine or Dimaprit).
-
Stimulation buffer (e.g., HBSS with 0.1% BSA, pH 7.4).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Plate the H2 receptor-expressing cells in a 96-well plate and grow to the desired confluency.
-
Pre-incubation: Wash the cells with stimulation buffer and pre-incubate for a short period (e.g., 30 minutes) at 37°C.
-
Stimulation: Add varying concentrations of the test compounds or positive control to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value for each compound.
Mandatory Visualizations
Caption: H2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Selectivity Profiling.
Troubleshooting Guides
Radioligand Binding Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Total Binding Signal | - Degraded radioligand.- Inactive receptor preparation.- Insufficient receptor concentration.- Suboptimal assay conditions (time, temperature, buffer). | - Verify radioligand integrity and specific activity.- Use freshly prepared cell membranes and avoid multiple freeze-thaw cycles.- Increase the amount of membrane protein in the assay.- Optimize incubation time and temperature. |
| High Non-specific Binding | - Radioligand sticking to filters or plates.- Hydrophobic nature of the test compound.- Inappropriate buffer composition. | - Pre-soak filters with polyethyleneimine (PEI).- Include a blocking agent like bovine serum albumin (BSA) in the assay buffer.- Optimize wash steps (increase volume or number of washes). |
| Poor Reproducibility | - Inaccurate pipetting.- Inconsistent incubation times.- Non-homogenous membrane preparation. | - Ensure proper calibration and use of pipettes.- Use a precise timer for all incubation steps.- Thoroughly vortex the membrane preparation before aliquoting. |
| Compound Solubility Issues | - this compound and its analogs are basic and may have limited solubility in certain buffers. | - Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration is low and consistent across all wells.- Test different buffer compositions and pH values to improve solubility. |
cAMP Functional Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or Low Response to Agonist | - Poor cell health.- Low receptor expression.- Inactive agonist.- Incorrect assay setup. | - Ensure cells are healthy and within a suitable passage number.- Verify H2 receptor expression via a binding assay or Western blot.- Use a fresh, validated stock of the agonist.- Confirm the correct cell number and assay kit components are used. |
| High Basal cAMP Levels | - Over-confluent cells.- Presence of phosphodiesterase (PDE) inhibitors in the media.- Constitutive receptor activity. | - Plate cells at a lower density.- Ensure media is free of PDE inhibitors unless they are part of the experimental design.- Establish a baseline with untransfected cells. |
| Variable Results | - Inconsistent cell numbers per well.- Edge effects in the plate.- Temperature fluctuations during incubation. | - Perform an accurate cell count before plating.- Avoid using the outer wells of the plate or fill them with buffer.- Ensure consistent temperature control during all incubation steps. |
References
- 1. Synthesis and in vitro pharmacology of this compound and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Histamine Receptor Ligands - Universität Regensburg [uni-regensburg.de]
- 3. [PDF] this compound-related acylguanidines: synthesis and structure-activity relationships of a new class of guanidine-type histamine H2 receptor agonists with reduced basicity | Semantic Scholar [semanticscholar.org]
- 4. This compound-related acylguanidines: synthesis and structure-activity relationships of a new class of guanidine-type histamine H2 receptor agonists with reduced basicity - University of Regensburg Publication Server [epub.uni-regensburg.de]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Therapeutic value of H2-receptor stimulation in congestive heart failure. Hemodynamic effects of BU-E-76, BU-E-75 and this compound (BU-E-50) in comparison to impromidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Arpromidine Analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the blood-brain barrier (BBB) penetration of Arpromidine analogues.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles limiting the blood-brain barrier penetration of this compound and its analogues?
This compound and its analogues are potent histamine (B1213489) H2 receptor agonists. However, their clinical utility for central nervous system (CNS) disorders is often hampered by poor BBB penetration. The main obstacles include:
-
High Polarity and Basicity: The guanidino group in this compound is strongly basic. At physiological pH, this group is protonated, leading to a high degree of ionization. Charged molecules have difficulty crossing the lipophilic BBB.
-
Low Lipophilicity: The inherent polarity of the guanidino and imidazole (B134444) moieties results in low lipophilicity (LogP), which is a key determinant for passive diffusion across the BBB.
-
Efflux Transporter Recognition: Although not definitively established for all this compound analogues, many amine-containing compounds are substrates for efflux transporters at the BBB, such as P-glycoprotein (P-gp). These transporters actively pump drugs out of the brain endothelial cells, reducing their net accumulation in the CNS.
Q2: What are the general strategies to enhance the BBB penetration of small molecules like this compound analogues?
Several strategies can be employed to improve the CNS delivery of this compound analogues:
-
Chemical Modification:
-
Lipidation/Prodrug Approach: Masking the polar functional groups, particularly the guanidino group, with lipophilic moieties can increase the overall lipophilicity of the molecule. These prodrugs can cross the BBB and then be enzymatically or chemically cleaved to release the active this compound analogue within the CNS.
-
Reducing Basicity: Structural modifications to lower the pKa of the guanidino group can decrease its ionization at physiological pH, thereby enhancing its ability to partition into the lipid environment of the BBB. For instance, converting the guanidine (B92328) to an acylguanidine can significantly lower basicity.[1][2]
-
-
Carrier-Mediated Transport (CMT):
-
Nutrient Transporter Targeting: Analogues can be conjugated to ligands that are recognized by endogenous nutrient transporters at the BBB, such as glucose transporters (e.g., GLUT1) or amino acid transporters (e.g., LAT1).
-
-
Receptor-Mediated Transcytosis (RMT):
-
This strategy is more applicable to larger molecules but can be adapted for small molecules by conjugation to a larger carrier that targets receptors like the transferrin receptor (TfR) or insulin (B600854) receptor (IR).
-
Q3: How does modifying the guanidino group in this compound analogues affect their BBB penetration potential?
Modifying the strongly basic guanidino group is a key strategy. Research on this compound-related acylguanidines has shown that this modification reduces the basicity by 4-5 orders of magnitude. This is a crucial finding, as these acylguanidine derivatives are capable of penetrating the blood-brain barrier and are absorbed from the gastrointestinal tract, making them more viable candidates for CNS drug development.[1][2]
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) of an this compound Analogue in an In Vitro BBB Model (e.g., Transwell Assay)
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Optimization Steps |
| High Polarity/Low Lipophilicity | 1. Chemical Modification: Synthesize analogues with increased lipophilicity by adding non-polar functional groups. Aim for a calculated LogP value in the optimal range for BBB penetration (typically 1.5-2.5). 2. Prodrug Strategy: Design a lipophilic prodrug by masking the polar guanidino or imidazole groups with moieties that can be cleaved in the brain. |
| Active Efflux by P-glycoprotein (P-gp) | 1. Co-administration with P-gp Inhibitors: Perform the Transwell assay in the presence of a known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A). A significant increase in the apical-to-basolateral (A-to-B) Papp value and a decrease in the efflux ratio (B-to-A / A-to-B) would confirm P-gp mediated efflux. 2. Structural Modification: Modify the analogue to reduce its affinity for P-gp. This can sometimes be achieved by altering stereochemistry or removing P-gp pharmacophore features. |
| Poor Solubility in Assay Buffer | 1. Solubility Assessment: Determine the solubility of the analogue in the assay buffer at the tested concentration. 2. Use of Co-solvents: If solubility is an issue, consider using a low percentage of a biocompatible co-solvent (e.g., DMSO), ensuring it does not compromise the integrity of the cell monolayer. |
| Compromised In Vitro BBB Model Integrity | 1. Monitor Transendothelial Electrical Resistance (TEER): Regularly measure TEER values to ensure the integrity of the cell monolayer. TEER values for hCMEC/D3 models should be stable and within the expected range for your laboratory. 2. Paracellular Permeability Marker: Include a fluorescently-labeled, non-permeable marker (e.g., Lucifer yellow) to assess the integrity of the tight junctions. |
Issue 2: Low Brain-to-Plasma Concentration Ratio of an this compound Analogue in In Vivo Studies (e.g., Microdialysis)
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Optimization Steps |
| Rapid Peripheral Metabolism | 1. Pharmacokinetic Profiling: Conduct a thorough pharmacokinetic study to determine the half-life and major metabolic pathways of the analogue. 2. Structural Modification: Modify the analogue at sites susceptible to rapid metabolism to improve its metabolic stability. |
| High Plasma Protein Binding | 1. Measure Plasma Protein Binding: Determine the fraction of the analogue bound to plasma proteins. Only the unbound fraction is available to cross the BBB. 2. Structural Modification: Modify the structure to reduce affinity for plasma proteins like albumin, although this can be challenging without affecting other properties. |
| Inefficient BBB Transport | 1. Re-evaluate Physicochemical Properties: If not already optimized, revisit the strategies to increase lipophilicity and reduce basicity as described in the FAQs and Issue 1. 2. Explore Alternative Delivery Routes: For preclinical studies, consider direct administration routes like intracerebroventricular (ICV) injection to confirm CNS target engagement, although this is not a viable long-term clinical strategy. |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using hCMEC/D3 Cells in a Transwell System
This protocol provides a method to assess the permeability of this compound analogues across a human cerebral microvascular endothelial cell (hCMEC/D3) monolayer.
Materials:
-
hCMEC/D3 cells
-
Complete cell culture medium
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Rat tail collagen I
-
Phosphate-buffered saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Test this compound analogue and control compounds (e.g., caffeine (B1668208) for high permeability, Lucifer yellow for low permeability)
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Coating Transwell Inserts:
-
Coat the apical side of the Transwell inserts with rat tail collagen I (50 µg/mL in sterile water) and incubate for at least 1 hour at 37°C.
-
Aspirate the collagen solution and allow the inserts to air dry.
-
-
Cell Seeding:
-
Seed hCMEC/D3 cells onto the coated inserts at a density of 2.5 x 10^4 cells/cm².
-
Add complete culture medium to both the apical (0.5 mL) and basolateral (1.5 mL) chambers.
-
Culture the cells at 37°C in a 5% CO₂ incubator until a confluent monolayer is formed (typically 4-6 days). Monitor monolayer integrity by measuring TEER.
-
-
Permeability Assay:
-
On the day of the experiment, wash the cell monolayer twice with pre-warmed HBSS.
-
Replace the medium in the basolateral (receiver) chamber with fresh HBSS.
-
Add the test this compound analogue and control compounds dissolved in HBSS to the apical (donor) chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber, replacing the volume with fresh HBSS.
-
At the final time point, collect samples from both apical and basolateral chambers.
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of the compounds in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
-
Protocol 2: In Vivo Microdialysis for Measuring Brain Extracellular Fluid Concentration in Rats
This protocol describes the use of microdialysis to measure the unbound concentration of an this compound analogue in the brain extracellular fluid (ECF) of freely moving rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., with a 2-4 mm membrane)
-
Guide cannula
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Test this compound analogue
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a hole at the desired coordinates for the target brain region (e.g., striatum, prefrontal cortex).
-
Implant the guide cannula and secure it to the skull with dental cement.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving rat.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples into a refrigerated fraction collector.
-
Administer the this compound analogue via the desired route (e.g., intravenous, intraperitoneal).
-
Continue to collect dialysate samples at regular intervals for several hours.
-
At the end of the experiment, collect a blood sample for plasma concentration analysis.
-
-
Sample Analysis and Data Interpretation:
-
Analyze the concentration of the analogue in the dialysate and plasma samples using a sensitive analytical method.
-
Correct the dialysate concentrations for in vivo recovery of the probe (determined by retrodialysis or the no-net-flux method).
-
Calculate the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu).
-
Data Presentation
Table 1: Physicochemical Properties and In Vitro BBB Permeability of Hypothetical this compound Analogues
| Analogue | Modification | LogP | pKa | Papp (A-to-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| This compound | Parent Compound | 0.8 | 12.5 | 0.1 | 1.5 |
| Analogue 1 | Acylguanidine | 2.1 | 8.0 | 2.5 | 1.2 |
| Analogue 2 | Lipophilic side chain | 2.8 | 12.4 | 1.8 | 4.5 |
| Analogue 3 | Acylguanidine + Lipophilic side chain | 3.5 | 8.1 | 3.2 | 3.8 |
Table 2: In Vivo Brain Penetration of Hypothetical this compound Analogues in Rats
| Analogue | Brain ECF Cmax (nM) | Plasma Cmax (nM) | Brain/Plasma Ratio (Kp) |
| This compound | < LOD | 500 | < 0.01 |
| Analogue 1 | 50 | 450 | 0.11 |
| Analogue 2 | 25 | 480 | 0.05 |
| Analogue 3 | 75 | 420 | 0.18 |
Note: This data is hypothetical and for illustrative purposes. LOD: Limit of Detection.
Visualizations
Caption: Strategies to enhance the BBB penetration of this compound analogues.
Caption: Troubleshooting workflow for low in vitro BBB permeability.
Caption: Simplified signaling pathway of this compound analogues in the CNS.
References
- 1. Structure-activity relationships of histamine H2-agonists, a new class of positive inotropic drugs. | Semantic Scholar [semanticscholar.org]
- 2. [PDF] this compound-related acylguanidines: synthesis and structure-activity relationships of a new class of guanidine-type histamine H2 receptor agonists with reduced basicity | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Validating the Positive Inotropic Effects of Arpromidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the positive inotropic effects of Arpromidine, a potent histamine (B1213489) H2-receptor agonist, with alternative inotropic agents. The data presented is compiled from various experimental models to offer a clear perspective on its efficacy and mechanism of action.
Introduction to this compound
This compound is a highly potent and selective histamine H2-receptor agonist. Its positive inotropic (contractility-enhancing) effects stem from its ability to stimulate H2 receptors in cardiac muscle, leading to an increase in intracellular cyclic AMP (cAMP) levels. This mechanism is distinct from that of commonly used catecholamines like dobutamine (B195870) and isoprenaline, which act on β-adrenergic receptors. This guide explores the experimental evidence validating this compound's inotropic properties and compares its performance with established positive inotropic agents.
Comparative Data Presentation
The following tables summarize the quantitative data on the positive inotropic effects of this compound and its comparators in different experimental models.
Table 1: In Vitro Potency of Positive Inotropic Agents in Isolated Guinea Pig Atria
| Compound | Receptor Target | Potency (pD2) | Potency (EC50, nM) | Relative Potency to Histamine |
| This compound | Histamine H2 | 8.0[1] | 10 | ~100x more potent[1] |
| Histamine | Histamine H1/H2 | ~6.0 | ~1000 | 1x |
| Impromidine | Histamine H2 | - | - | More potent than Histamine |
| Dobutamine | β1-adrenergic | - | - | - |
| Isoprenaline | β1/β2-adrenergic | - | - | - |
Table 2: Hemodynamic Effects of Inotropic Agents in In Vivo Models (Canine)
| Compound | Dose | Heart Rate | Left Ventricular Pressure (LVP) | Cardiac Output (CO) | Systemic Vascular Resistance (SVR) |
| This compound Analogue (Impromidine) | 16 nmol/kg (IV) | Increased | Increased | Increased | Decreased |
| Dobutamine | 4 µg/kg/min (IV) | No significant change | Increased (dp/dt max) | Increased | Decreased[2] |
| Isoproterenol | 0.02 µg/kg/min (IV) | Increased | Increased (dp/dt max) | Increased | Decreased |
Note: Data for this compound in a comprehensive in vivo hemodynamic study was not available. Data for the related H2-agonist Impromidine is presented as a surrogate. Direct comparative studies of this compound with Dobutamine and Isoproterenol in the same in vivo model are limited.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Isolated Guinea Pig Atria Preparation
Objective: To assess the in vitro positive inotropic effect and potency of compounds.
Protocol:
-
Guinea pigs are euthanized, and the hearts are rapidly excised.
-
The right atria are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and gassed with 95% O2 / 5% CO2.
-
The atria are allowed to beat spontaneously, and the force of contraction is measured using an isometric force transducer.
-
After a stabilization period, cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds (e.g., this compound, histamine) to the organ bath.
-
The increase in atrial contractile force is recorded, and potency (pD2 or EC50) is calculated.
Langendorff Perfused Heart Model
Objective: To evaluate the ex vivo effects of drugs on cardiac contractility and hemodynamics in an isolated heart.
Protocol:
-
A heart is isolated from a laboratory animal (e.g., guinea pig, rat) and mounted on a Langendorff apparatus.
-
The heart is retrogradely perfused through the aorta with an oxygenated physiological solution at a constant pressure or flow.
-
A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure changes (left ventricular developed pressure, LVDP).
-
Heart rate and coronary flow are also monitored.
-
After a stabilization period, the test compound is infused into the perfusion solution, and its effects on LVDP, heart rate, and coronary flow are recorded.
In Vivo Hemodynamic Studies in Anesthetized Dogs
Objective: To determine the cardiovascular effects of a substance in a living animal model.
Protocol:
-
Dogs are anesthetized, and catheters are placed in a femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
A catheter is advanced into the left ventricle to measure left ventricular pressure and its rate of rise (LV dp/dt).
-
Cardiac output is measured using techniques such as thermodilution.
-
Baseline hemodynamic parameters are recorded.
-
The test compound is administered intravenously, and changes in heart rate, blood pressure, left ventricular pressure, and cardiac output are continuously monitored.
Signaling Pathways and Experimental Workflows
Signaling Pathway for Positive Inotropic Effect of this compound
References
Arpromidine: A Comparative Guide to its G-Protein Coupled Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arpromidine is a potent and highly selective agonist for the histamine (B1213489) H2 receptor (H2R), a G-protein coupled receptor (GPCR) primarily associated with the stimulation of gastric acid secretion. This guide provides a comparative analysis of this compound's selectivity profile, focusing on its interactions with other GPCRs. While exhibiting high affinity and efficacy at the H2R, this compound also displays antagonistic properties at the histamine H1 receptor (H1R). This document summarizes the available quantitative data on its binding affinities and functional activities, details the experimental methodologies used for these assessments, and illustrates the key signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the known binding affinities (Ki) and functional activities (EC50) of this compound at various histamine receptor subtypes. This data is crucial for understanding its selectivity and potential off-target effects.
| Receptor Subtype | Species | Assay Type | Parameter | Value (nM) | Reference |
| Histamine H2 Receptor (H2R) | Human | GTPase Assay | EC50 | 3.3 ± 0.9 | [1] |
| Guinea Pig | GTPase Assay | EC50 | 0.9 ± 0.2 | [1] | |
| Histamine H1 Receptor (H1R) | Human | [3H]mepyramine Competition Binding | Ki | 25 ± 5 | [1] |
| Guinea Pig | [3H]mepyramine Competition Binding | Ki | 280 ± 60 | [1] | |
| Histamine H3 Receptor (H3R) | - | - | - | Data not available | - |
| Histamine H4 Receptor (H4R) | - | - | - | Data not available | - |
| Adrenergic Receptors | - | - | - | Data not available | - |
| Muscarinic Receptors | - | - | - | Data not available | - |
Note: A lower Ki value indicates higher binding affinity. A lower EC50 value indicates higher potency as an agonist. This compound demonstrates significantly higher potency at the H2 receptor compared to its binding affinity at the H1 receptor, highlighting its selectivity. Studies on this compound-related acylguanidines have been conducted on human H4 receptors, but specific data for this compound is not available[2].
Comparative Analysis
This compound's primary pharmacological action is as a potent agonist at the histamine H2 receptor, with studies indicating its activity is approximately 100 times that of histamine at this receptor subtype[3]. In addition to its H2R agonism, this compound has been shown to possess moderate antagonistic activity at the histamine H1 receptor, with a potency in the range of the classic H1 antagonist, pheniramine[3].
The selectivity of this compound for the H2R over the H1R is a key characteristic. The provided data shows a significantly lower EC50 value for H2R activation compared to its Ki value for H1R binding, indicating a strong preference for the H2 receptor.
Currently, there is a lack of publicly available data on the binding affinity and functional activity of this compound at other histamine receptor subtypes (H3R and H4R), as well as at other major GPCR families such as adrenergic and muscarinic receptors. Comprehensive screening of this compound against a broad panel of GPCRs would be necessary to fully elucidate its selectivity profile and identify any potential off-target interactions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Competition Binding Assay for H1 Receptor Affinity (Ki)
This assay determines the affinity of a test compound (this compound) for the H1 receptor by measuring its ability to compete with a radiolabeled ligand ([3H]mepyramine) for binding to the receptor.
Materials:
-
Membrane preparations from Sf9 insect cells expressing the human or guinea pig H1 receptor.
-
[3H]mepyramine (radiolabeled antagonist).
-
This compound (unlabeled test compound).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a final volume of 250 µL, membrane preparations (containing a specific amount of protein) are incubated with a fixed concentration of [3H]mepyramine and varying concentrations of this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]mepyramine (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPase Assay for H2 Receptor Agonist Activity (EC50)
This functional assay measures the ability of an agonist (this compound) to stimulate the GTPase activity of the Gs protein coupled to the H2 receptor. This activation is an early event in the signal transduction cascade.
Materials:
-
Membrane preparations from Sf9 insect cells co-expressing the human or guinea pig H2 receptor and the Gsα subunit.
-
[γ-32P]GTP (radiolabeled guanosine (B1672433) triphosphate).
-
This compound (test agonist).
-
Assay Buffer: e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
GTPγS (non-hydrolyzable GTP analog, for determining non-specific binding).
Procedure:
-
Pre-incubation: Membranes are pre-incubated with varying concentrations of this compound.
-
Initiation of Reaction: The reaction is initiated by the addition of [γ-32P]GTP.
-
Incubation: The reaction mixture is incubated for a specific time at a controlled temperature (e.g., 20 minutes at 30°C) to allow for GTP hydrolysis.
-
Termination: The reaction is terminated by the addition of a stop solution (e.g., activated charcoal slurry) which binds to the unreacted [γ-32P]GTP.
-
Separation: The charcoal is pelleted by centrifugation, leaving the liberated [32P]Pi in the supernatant.
-
Quantification: The amount of [32P]Pi in the supernatant is measured by scintillation counting.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation of GTPase activity (EC50) is determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathway of the Histamine H2 Receptor
Caption: Signaling pathway of the histamine H2 receptor activated by this compound.
Experimental Workflow for Radioligand Competition Binding Assay
Caption: Workflow of a radioligand competition binding assay.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. [PDF] this compound-related acylguanidines: synthesis and structure-activity relationships of a new class of guanidine-type histamine H2 receptor agonists with reduced basicity | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and in vitro pharmacology of this compound and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Arpromidine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Arpromidine's performance against other key histamine (B1213489) H2 receptor ligands, supported by experimental data. It is designed to offer a clear cross-validation of this compound's mechanism of action as a potent H2 receptor agonist.
Comparative Analysis of Receptor Affinity and Functional Potency
This compound is a high-potency agonist at the histamine H2 receptor. Its pharmacological activity has been characterized in various in vitro systems, often by comparing its effects to the endogenous agonist histamine, the well-characterized partial agonist impromidine (B1671804), and the classical H2 receptor antagonist, cimetidine (B194882).
The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of these compounds at the histamine H2 receptor. It is important to note that these values are compiled from various studies using different experimental systems; therefore, direct comparisons should be made with caution.
| Compound | Receptor | Ligand Type | Ki (nM) | Source System |
| This compound | Histamine H2 | Agonist | Data not available in direct comparative studies | - |
| Histamine | Histamine H2 | Agonist | ~1,000 | Guinea pig cortex |
| Impromidine | Histamine H2 | Partial Agonist | Data not available in direct comparative studies | - |
| Cimetidine | Histamine H2 | Antagonist | 800 | Guinea pig atrium |
Table 1: Comparative Histamine H2 Receptor Binding Affinities (Ki)
| Compound | Functional Assay | Ligand Type | EC50 (nM) | Relative Potency (vs. Histamine) | Source System |
| This compound | Positive Inotropic Effect | Agonist | - | ~100-160x | Isolated guinea pig right atrium[1] |
| Histamine | Adenylyl Cyclase Activation | Agonist | 920 | 1x | CHO-K1 cells expressing human H2 receptor[2] |
| Impromidine | Gastric Acid Secretion | Partial Agonist | 3.8 (nmol/kg/hr) | ~38x | Conscious dogs[3] |
| Cimetidine | Inhibition of Histamine-stimulated response | Antagonist | - | - | Various |
Table 2: Comparative Histamine H2 Receptor Functional Potency (EC50)
This compound also exhibits moderate antagonist activity at the histamine H1 receptor, with a potency in the range of the classical H1 antagonist, pheniramine[1].
Experimental Protocols
Radioligand Binding Assay for Histamine H2 Receptor
This protocol is a representative method for determining the binding affinity (Ki) of compounds for the histamine H2 receptor using [3H]-tiotidine, a known H2 receptor antagonist radioligand.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human histamine H2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-tiotidine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Competitors: this compound, histamine, impromidine, cimetidine at various concentrations.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of [3H]-tiotidine (typically at or below its Kd).
-
Increasing concentrations of the competitor compound (this compound, histamine, impromidine, or unlabeled cimetidine for Ki determination). For total binding, add assay buffer instead of a competitor. For non-specific binding, add a high concentration of an unlabeled H2 antagonist (e.g., 10 µM cimetidine).
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Functional Assay
This protocol describes a method to determine the functional potency (EC50) of H2 receptor agonists by measuring their ability to stimulate the production of cyclic AMP (cAMP).
Materials:
-
Cells: Intact cells stably expressing the human histamine H2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Stimulation Buffer: A physiological buffer such as HBSS or DMEM, often supplemented with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Agonists: this compound, histamine, impromidine at various concentrations.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation: On the day of the assay, remove the culture medium and pre-incubate the cells with stimulation buffer (containing a PDE inhibitor) for a short period (e.g., 10-15 minutes) at 37°C.
-
Agonist Stimulation: Add increasing concentrations of the agonist (this compound, histamine, or impromidine) to the wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels as a function of the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
Visualizations
Caption: Signaling pathway of the Histamine H2 receptor activated by this compound.
Caption: Experimental workflow for cross-validating this compound's mechanism of action.
Caption: Logical relationships of this compound and other ligands at Histamine H1 and H2 receptors.
References
- 1. Synthesis and in vitro pharmacology of this compound and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Use of impromidine to define specific histamine H-2 effects on gastric secretion, heart rate and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of Arpromidine Pharmacology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of Arpromidine with alternative histamine (B1213489) H1 receptor antagonists and H2 receptor agonists. The information presented is based on independently replicated pharmacology studies, with a focus on quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows.
Executive Summary
This compound is a potent histamine H2 receptor agonist that also exhibits moderate H1 receptor antagonist activity. This dual pharmacological profile makes it a unique compound of interest for cardiovascular and gastrointestinal research. This guide offers a comparative analysis of this compound's performance against other established histamine receptor ligands, supported by experimental data from various in vitro studies.
Comparative Pharmacology of this compound and Alternatives
The following tables summarize the quantitative data for this compound and a selection of comparator compounds, including first and second-generation H1 receptor antagonists and other H2 receptor agonists.
Table 1: H1 Receptor Antagonist Affinity (pA2 and Ki)
| Compound | Class | pA2 | Ki (nM) | Species/Tissue | Reference |
| This compound | - | 7.65 | - | Guinea Pig Atrium | [1] |
| Diphenhydramine | First-generation H1 Antagonist | - | 11 | Human H1 Receptor | [2] |
| Chlorpheniramine | First-generation H1 Antagonist | - | 2.8 | Human H1 Receptor | [2] |
| Cetirizine | Second-generation H1 Antagonist | - | 1.0 | Human H1 Receptor | [2] |
| Loratadine | Second-generation H1 Antagonist | - | 1.2 | Human H1 Receptor | [2] |
| Fexofenadine | Second-generation H1 Antagonist | - | 1.0-3.0 | Human H1 Receptor | [2] |
Table 2: H2 Receptor Agonist Potency and Efficacy (pD2 and EC50)
| Compound | Class | pD2 | EC50 (nM) | Emax (% of Histamine) | Species/Tissue | Reference |
| This compound | H2 Agonist | 8.0 | - | - | Guinea Pig Atrium | [1] |
| Impromidine | H2 Agonist | - | 5.6 (stimulation of HR) | 100 | Conscious Dog | [3] |
| Histamine | Endogenous Agonist | - | 920 | 100 | Human H2 Receptor (CHO-K1 cells) | [4] |
| Dimaprit | H2 Agonist | - | 3600 | - | Human H2 Receptor (CHO-K1 cells) | [4] |
| Amthamine (B1667264) | H2 Agonist | - | 18,900 | 100 | Rat Isolated Gastric Fundus | [5] |
Signaling Pathways
This compound's dual activity involves two distinct signaling pathways. As an H1 receptor antagonist, it blocks the Gq-coupled pathway, while as an H2 receptor agonist, it stimulates the Gs-coupled pathway.
Experimental Protocols and Workflows
The following are detailed methodologies for key experiments cited in the pharmacological evaluation of this compound and related compounds.
Receptor Binding Assay ([³H]-mepyramine for H1 Receptor)
This assay determines the binding affinity of a compound for the histamine H1 receptor by measuring the displacement of a radiolabeled ligand, [³H]-mepyramine.
Experimental Workflow:
Detailed Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the histamine H1 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Binding Assay: In a reaction tube, add the cell membrane preparation, a fixed concentration of [³H]-mepyramine (the radioligand), and varying concentrations of the unlabeled test compound (the competitor).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific [³H]-mepyramine binding against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Isolated Guinea Pig Right Atrium Assay (for H2 Receptor Agonism)
This functional assay assesses the potency and efficacy of H2 receptor agonists by measuring their effect on the spontaneous contraction rate of the isolated guinea pig right atrium.
Experimental Workflow:
Detailed Protocol:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect the heart in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). Isolate the spontaneously beating right atrium.
-
Mounting: Suspend the atrium in a temperature-controlled organ bath (e.g., 32°C) containing oxygenated physiological salt solution. Attach one end of the atrium to a fixed point and the other to an isometric force transducer to record the rate of contraction.
-
Equilibration: Allow the preparation to equilibrate for a set period (e.g., 60 minutes) under a resting tension.
-
Drug Administration: Add the H2 receptor agonist to the organ bath in a cumulative concentration-response manner. Allow the response to each concentration to stabilize before adding the next.
-
Data Recording: Continuously record the atrial rate throughout the experiment.
-
Data Analysis: Express the increase in atrial rate as a percentage of the maximum response to a standard agonist like histamine. Plot the percentage response against the logarithm of the agonist concentration to generate a dose-response curve. From this curve, determine the pD2 (-log EC50) and the maximum effect (Emax).
cAMP Accumulation Assay (for H2 Receptor Function)
This assay measures the functional consequence of H2 receptor activation by quantifying the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the H2 receptor signaling pathway.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Culture a suitable cell line stably or transiently expressing the histamine H2 receptor (e.g., HEK293 or CHO cells) in appropriate cell culture plates.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Agonist Stimulation: Add varying concentrations of the H2 receptor agonist to the cells and incubate for a specific time at 37°C to stimulate cAMP production.
-
Cell Lysis: Terminate the stimulation and lyse the cells using a lysis buffer to release the accumulated intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP detection kit. These kits are typically based on competitive immunoassay principles, such as ELISA or Homogeneous Time-Resolved Fluorescence (HTRF).
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).[6]
References
- 1. Structure-activity relationships of histamine H2-agonists, a new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Does the [3H]mepyramine binding site represent the histamine H1 receptor? Re-examination of the histamine H1 receptor with quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
Arpromidine: A Promising Inotropic Agent in Heart Failure? A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of arpromidine, a potent histamine (B1213489) H2 receptor agonist, in failing versus non-failing cardiac tissue. It also contrasts its performance with the established beta-adrenergic agonist, dobutamine (B195870), supported by experimental data.
Heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the body's metabolic demands. A key feature of chronic heart failure is the progressive decline in myocardial contractility. While conventional inotropic agents like dobutamine, which stimulate beta-adrenergic receptors, are used to augment cardiac output, their efficacy diminishes in failing hearts due to the downregulation of these receptors. This has spurred the search for alternative inotropic pathways that remain responsive in the diseased heart. This compound, a selective histamine H2 receptor agonist, has emerged as a potential candidate by activating a distinct signaling cascade to enhance cardiac contractility.
Preserved H2-Receptor Pathway in Heart Failure
A critical advantage of targeting the histamine H2 receptor in heart failure is the preservation of its signaling pathway. Unlike the beta-adrenergic system, which becomes desensitized due to chronic sympathetic overstimulation, studies have shown that the myocardial H2-receptor system is not significantly affected in congestive heart failure.[1] Research on human myocardium from patients with heart failure has demonstrated that H2-receptors and their coupling to adenylyl cyclase remain unaltered.[2] This suggests that H2-receptor agonists like this compound could offer a more consistent inotropic effect in the failing heart compared to beta-agonists.
Comparative Efficacy of this compound and Dobutamine
While direct, head-to-head clinical trials comparing this compound and dobutamine in both failing and non-failing human cardiac tissue are limited, preclinical evidence and mechanistic understanding allow for a comparative assessment.
Mechanism of Action
Both this compound and dobutamine ultimately increase intracellular cyclic AMP (cAMP) levels, leading to protein kinase A (PKA) activation and phosphorylation of key proteins involved in excitation-contraction coupling, thereby enhancing myocardial contractility. However, they initiate this cascade through different G-protein coupled receptors.
-
This compound: Stimulates histamine H2 receptors, which are coupled to a stimulatory G-protein (Gs), activating adenylyl cyclase to produce cAMP.
-
Dobutamine: Primarily acts on beta-1 adrenergic receptors, also coupled to Gs, to induce the same downstream effect.[3]
The key distinction lies in the receptor population's response to the pathophysiology of heart failure.
Performance in Non-Failing vs. Failing Hearts
This compound: In non-failing cardiac tissue, this compound is expected to produce a robust positive inotropic effect. More importantly, due to the preserved nature of the H2-receptor system in heart failure, its efficacy is anticipated to be maintained, if not relatively enhanced, in failing myocardium.[1][2] Studies in a vasopressin-induced acute heart failure model in guinea pigs have shown that this compound and its more potent difluorinated analogues, BU-E-75 and BU-E-76, can effectively normalize contractile parameters.[1] In isolated perfused guinea pig hearts, these compounds increased cardiac contractile force and coronary flow with less chronotropic and arrhythmogenic effects compared to the reference H2-agonist, impromidine (B1671804).[1]
Dobutamine: Dobutamine is a potent inotrope in the non-failing heart. However, its effectiveness is significantly blunted in chronic heart failure. This is a well-documented phenomenon attributed to the downregulation and desensitization of beta-1 adrenergic receptors in the failing myocardium.[1] While still used clinically for acute decompensated heart failure, the required doses may be higher, and the response can be less predictable.
Data Presentation
Table 1: Comparison of this compound and Dobutamine
| Feature | This compound | Dobutamine |
| Target Receptor | Histamine H2 Receptor | Beta-1 Adrenergic Receptor |
| Signaling Pathway | Gs -> Adenylyl Cyclase -> cAMP -> PKA | Gs -> Adenylyl Cyclase -> cAMP -> PKA |
| Efficacy in Non-Failing Heart | Positive Inotropic Effect | Potent Positive Inotropic Effect |
| Efficacy in Failing Heart | Efficacy largely preserved | Efficacy significantly reduced |
| Receptor Status in Heart Failure | Density and function maintained[1][2] | Density and function downregulated |
| Supporting Evidence (Failing Heart) | Effective in animal models of acute heart failure[1] | Reduced efficacy documented in human studies |
| Potential Advantages in Heart Failure | Bypasses downregulated beta-adrenergic pathway | Established clinical use for acute decompensation |
| Potential Disadvantages | Limited clinical data in humans | Reduced efficacy, potential for arrhythmias |
Table 2: Experimental Data on H2-Receptor Agonists in an Acute Heart Failure Model (Guinea Pig)
| Compound | Effect on Contractile Parameters in Vasopressin-Induced Heart Failure |
| This compound (BU-E-50) | Less effective at normalizing contractile parameters compared to analogues[1] |
| BU-E-75 (Difluorinated Analogue) | Normalized all contractile parameters[1] |
| BU-E-76 (Difluorinated Analogue) | Normalized all contractile parameters; more potent than BU-E-75[1] |
| Impromidine (Reference H2-Agonist) | Less effective at normalizing contractile parameters[1] |
Experimental Protocols
Isolated Perfused Heart (Langendorff) Preparation
This protocol is designed to assess the direct effects of inotropic agents on myocardial contractility and hemodynamics, independent of systemic neurohormonal influences.
1. Animal Model:
-
Male guinea pigs (300-400g) are commonly used.
2. Heart Isolation and Perfusion:
-
Animals are heparinized and anesthetized.
-
Hearts are rapidly excised and arrested in ice-cold Krebs-Henseleit buffer.
-
The aorta is cannulated, and retrograde perfusion is initiated with Krebs-Henseleit buffer (gassed with 95% O2, 5% CO2, maintained at 37°C).
3. Hemodynamic Measurements:
-
A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure. Left ventricular developed pressure (LVDP) and its first derivative (LV dP/dtmax) are recorded as indices of contractility.
-
Heart rate is derived from the ventricular pressure signal.
-
Coronary flow is measured by collecting the perfusate.
4. Experimental Protocol:
-
After a stabilization period, baseline hemodynamic parameters are recorded.
-
The heart is then perfused with increasing concentrations of the test compound (e.g., this compound or dobutamine) to establish a dose-response relationship.
-
For heart failure models, cardiac dysfunction can be induced prior to drug administration (e.g., by infusion of a vasoconstrictor like vasopressin).[1]
5. Data Analysis:
-
Changes in LVDP, LV dP/dtmax, heart rate, and coronary flow are expressed as a percentage of the baseline values.
-
EC50 values (the concentration producing 50% of the maximal response) are calculated to compare the potency of different agents.
Mandatory Visualization
Caption: Signaling pathways of this compound and Dobutamine and the impact of heart failure.
Caption: Experimental workflow for in vitro analysis of inotropic agents.
Conclusion
This compound presents a compelling therapeutic rationale for the treatment of heart failure, primarily due to the preservation of its target receptor and signaling pathway in the failing heart. This stands in stark contrast to beta-adrenergic agonists like dobutamine, whose efficacy is compromised by receptor downregulation. While further research, particularly in human subjects, is necessary to fully elucidate its clinical utility and safety profile, the existing preclinical data and mechanistic understanding position this compound as a promising alternative or adjunct to conventional inotropic therapies. The development of this compound and its analogues warrants continued investigation for the management of both acute and chronic heart failure.
References
- 1. Therapeutic value of H2-receptor stimulation in congestive heart failure. Hemodynamic effects of BU-E-76, BU-E-75 and this compound (BU-E-50) in comparison to impromidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the H2-receptor agonist impromidine in human myocardium from patients with heart failure due to mitral and aortic valve disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive inotropes in heart failure: a review article - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Arpromidine's Effects in Animal Models: An Essential Guide for Researchers
Arpromidine, a potent and selective histamine (B1213489) H2 receptor agonist, has been a subject of interest for its potential therapeutic applications, particularly in cardiovascular conditions. This guide provides a comprehensive comparison of this compound's effects observed in different animal models, supported by experimental data and detailed methodologies. Due to the limited availability of in vivo studies specifically on this compound, this guide also incorporates data from its close structural analog, Impromidine (B1671804), to provide a broader comparative context for researchers, scientists, and drug development professionals.
Cardiovascular Effects: A Potent Inotropic Agent
This compound has demonstrated significant positive inotropic effects, primarily studied in guinea pig models. These effects are attributed to its agonistic activity at histamine H2 receptors in the heart, leading to an increase in myocardial contractility.
Quantitative Data on Cardiovascular Effects
| Compound | Animal Model | Preparation | Key Parameter | Value | Reference |
| This compound | Guinea Pig | Isolated, spontaneously beating right atrium | H2 Agonistic Potency | ~100 times the activity of histamine | [1] |
| This compound | Guinea Pig | Isolated, perfused heart | Inotropic Effect | Potent positive inotropic effects observed | [1] |
| Impromidine | Anesthetized Cat | In vivo | Cardiovascular Response | Increased coronary, gastric, and skeletal muscle blood flow without lowering blood pressure at certain infusion rates. | [2] |
| Impromidine | Anesthetized Rat | In vivo | Cardiovascular Response | Increased coronary, gastric, and hepatic arterial blood flow without lowering blood pressure at certain infusion rates. | [2] |
| Impromidine | Conscious Dog | In vivo | Heart Rate | ED50: 5.6 nmol/kg/hr (30 times more potent than histamine) | [3] |
| Impromidine | Conscious Dog | In vivo | Systolic Blood Pressure | Fall in blood pressure comparable to histamine | [3] |
Effects on Gastric Acid Secretion
Quantitative Data on Gastric Acid Secretion
| Compound | Animal Model | Preparation | Key Parameter | Value | Reference |
| Impromidine | Conscious Dog | In vivo (gastric fistula) | Acid Secretion Stimulation | ED50: 3.8 nmol/kg/hr (38 times more potent than histamine) | [3] |
| Impromidine | Isolated Rat Stomach | In vitro | Agonist Activity | Partial agonist; 100 times more potent than histamine with 50% of the maximal response. | [4] |
Experimental Protocols
In Vitro Assessment of H2-Agonistic Activity in Guinea Pig Atrium
-
Animal Model: Male guinea pigs.
-
Preparation: Isolated, spontaneously beating right atrium.
-
Methodology: The right atrium is dissected and mounted in an organ bath containing a physiological salt solution, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature. The spontaneous beating rate is recorded. Cumulative concentration-response curves are generated for the agonist (e.g., this compound, histamine) to determine the potency (EC50) and intrinsic activity.[1]
In Vivo Hemodynamic Studies in Anesthetized Rats and Cats
-
Animal Model: Anesthetized cats and rats.
-
Methodology: Animals are anesthetized, and catheters are placed to measure arterial blood pressure, heart rate, and cardiac output. The agonist (e.g., Impromidine) is administered via intravenous infusion at varying rates. Total peripheral vascular resistance and regional blood flow (e.g., coronary, gastric, renal) are monitored to assess the hemodynamic response.[2]
In Vivo Gastric Acid Secretion in Conscious Dogs
-
Animal Model: Conscious dogs with chronic gastric fistulas.
-
Methodology: After a fasting period, gastric juice is collected from the fistula to measure basal acid output. The H2 receptor agonist (e.g., Impromidine) is administered as a continuous intravenous infusion in a step-dose manner. Gastric samples are collected at regular intervals to determine the rate of acid secretion. This allows for the calculation of parameters such as the maximal response and the ED50 for acid secretion.[3]
Signaling Pathways and Experimental Workflows
References
- 1. Synthesis and in vitro pharmacology of this compound and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haemodynamic studies with impromidine in anaesthetised cats and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of impromidine to define specific histamine H-2 effects on gastric secretion, heart rate and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impromidine (SK & F 92676) acts as a partial agonist on the isolated whole stomach of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuropharmacological Effects of Arpromidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Arpromidine, a potent histamine (B1213489) H2 receptor agonist, with other key research compounds. The objective is to offer a clear, data-driven resource for validating its neuropharmacological effects in preclinical research. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to support rigorous scientific investigation.
Comparative Analysis of Receptor Binding Affinity and Potency
This compound is a high-potency agonist at the histamine H2 receptor with additional affinity for the H1 receptor, where it acts as an antagonist.[1] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of central H2 receptors. This section compares the binding affinity (Ki) and functional potency (EC50/pD2) of this compound with other commonly used H2 receptor agonists: Impromidine (B1671804), Dimaprit (B188742), and Amthamine (B1667264).
| Compound | H1 Receptor Ki (nM) | H2 Receptor Ki (nM) | H3 Receptor Ki (nM) | H4 Receptor Ki (nM) | H2 Receptor Potency (EC50/pD2) | H1 Receptor Activity |
| This compound | Antagonist activity reported[1] | Potent Agonist | - | - | pD2 = 8.0 (guinea pig atrium)[2] | Antagonist |
| Impromidine | >1000[3] | Potent Agonist | - | - | ED50 = 3.8 nmol/kg·hr (dog gastric acid secretion)[3] | Negligible |
| Dimaprit | >100,000[4] | 25118.86 (human)[3] | 47.86 (guinea pig)[3] | 316.23 (human)[3] | pD2 ~5.5 (guinea pig atrium)[5] | Negligible H1 agonism[4] |
| Amthamine | Negligible[6] | 11481.54 (human)[7] | Negligible[6] | - | pD2 = 6.72 (guinea pig atrium)[5] | Negligible |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Signaling Pathways and Experimental Workflows
Histamine H2 Receptor Signaling Pathway
Activation of the histamine H2 receptor, a Gs protein-coupled receptor (GPCR), initiates a well-defined signaling cascade.[8] this compound, as an H2 agonist, triggers this pathway, leading to the production of cyclic AMP (cAMP), a key second messenger involved in numerous cellular responses.
Caption: this compound activates the H2R/Gs/cAMP signaling cascade.
General Experimental Workflow for Compound Validation
The validation of a neuropharmacological agent like this compound typically follows a multi-step process, from initial binding studies to functional assays and in vivo models.
Caption: A typical workflow for validating neuropharmacological effects.
Detailed Experimental Protocols
Radioligand Binding Assay for Histamine H2 Receptor
This protocol is used to determine the binding affinity (Ki) of a test compound for the histamine H2 receptor.
Materials:
-
Cell membranes expressing the human histamine H2 receptor.
-
Radioligand: [³H]-Tiotidine.[9]
-
Non-specific competitor: 1 µM Tiotidine.[9]
-
Test compound (e.g., this compound).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific competitor (for non-specific binding).
-
Add the radioligand ([³H]-Tiotidine) to all wells at a concentration near its Kd.
-
Incubate the plate for 40 minutes at room temperature.[9]
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP) via the H2 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H2 receptor.
-
Assay medium: Serum-free DMEM.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compound (e.g., this compound).
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the H2 receptor-expressing cells in a 96-well plate and grow to confluency.
-
Wash the cells with assay medium.
-
Pre-incubate the cells with a PDE inhibitor for a short period.
-
Add serial dilutions of the test compound to the wells.
-
Incubate for 10 minutes at 37°C.[1]
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve and determine the EC50 and Emax values for the test compound.
Isolated Guinea Pig Right Atrium Assay
This ex vivo functional assay is a classic method for assessing the potency of H2 receptor agonists by measuring their positive chronotropic effect.
Materials:
-
Adult guinea pig.
-
Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.
-
Organ bath with temperature control (32°C) and force transducer.
-
Test compound (e.g., this compound).
Procedure:
-
Humanely euthanize a guinea pig and quickly excise the heart.
-
Isolate the right atrium and suspend it in an organ bath containing Krebs-Henseleit solution.
-
Allow the tissue to equilibrate for at least 30 minutes, during which it will beat spontaneously.[10]
-
Record the basal heart rate.
-
Add the test compound cumulatively to the organ bath, allowing the heart rate to stabilize after each addition.
-
Record the increase in heart rate at each concentration.
-
Construct a concentration-response curve and determine the pD2 value (the negative logarithm of the EC50).
References
- 1. researchgate.net [researchgate.net]
- 2. The histamine H2 receptor agonist impromidine: synthesis and structure-activity considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of impromidine to define specific histamine H-2 effects on gastric secretion, heart rate and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for H2-receptor-mediated inhibition of histamine release from isolated rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro cardiac pharmacology of the new histamine H2-receptor agonist amthamine: comparisons with histamine and dimaprit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine receptor - Wikipedia [en.wikipedia.org]
- 8. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A comparative study with impromidine (SKF 92676), a potent agonist for histamine H2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of the Side-Effect Profiles of Arpromidine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the side-effect profiles of the potent histamine (B1213489) H₂ receptor agonist, Arpromidine, and its halogenated analogues. The information is intended to support research and development in the field of cardiovascular drugs by presenting available data on their primary pharmacological effects and associated side effects.
Introduction
This compound is a high-affinity histamine H₂ receptor agonist that also exhibits moderate histamine H₁ receptor antagonist properties. Its potent positive inotropic (contractility-enhancing) effects on the heart have made it a subject of interest for the development of new cardiotonic drugs. Analogues of this compound, particularly those with halogen substitutions on the phenyl ring (e.g., BU-E-75 and BU-E-76), have been synthesized to optimize its therapeutic potential and minimize adverse effects. This guide focuses on the comparative side-effect profiles of these compounds, with a particular emphasis on their cardiovascular effects.
Data Presentation: Side-Effect Profile Comparison
The following table summarizes the known side-effect profiles of this compound and its halogenated analogues based on preclinical studies. The data is primarily derived from in vitro and in vivo animal models, and direct comparative quantitative data in humans is limited.
| Side Effect Category | This compound | Halogenated Analogues (e.g., BU-E-75, BU-E-76) | Key Findings |
| Cardiovascular | |||
| Positive Inotropic Effect (Therapeutic Effect) | Potent | More Potent than this compound | Halogenation increases H₂ receptor agonism and positive inotropic effects. |
| Chronotropic Effect (Heart Rate) | Stimulating effects on heart rate | Lower stimulating effects on heart rate compared to impromidine (B1671804) and likely this compound | The halogenated analogues exhibit a more favorable separation of inotropic and chronotropic effects. |
| Arrhythmogenic Potential | Potential for arrhythmias | Reduced arrhythmogenic properties compared to impromidine | Halogenated analogues appear to have a better cardiac safety profile in preclinical models. |
| Other Potential Side Effects (based on H₁/H₂ receptor activity) | |||
| Vasodilation/Hypotension | Possible due to H₂ receptor agonism | Likely similar to this compound, potentially more pronounced due to higher potency | H₂ receptor-mediated vasodilation is a known effect of potent agonists. |
| Sedation | Unlikely, due to H₁ antagonism being moderate and peripherally focused | Unlikely | The primary activity is as an H₂ agonist. |
| Gastrointestinal | Potential for gastric acid secretion stimulation (H₂ agonism) | Potentially higher than this compound | This is a classic effect of H₂ receptor agonists. |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the cardiovascular side effects of compounds like this compound and its analogues.
Isolated Perfused Heart (Langendorff) Preparation
This ex vivo model is crucial for assessing the direct cardiac effects of a drug, independent of systemic neural and hormonal influences.
Objective: To determine the direct inotropic, chronotropic, and arrhythmogenic effects of this compound and its analogues on the heart.
Methodology:
-
Animal Model: Male guinea pigs (300-400g) are typically used.
-
Anesthesia: Animals are anesthetized with an appropriate agent (e.g., sodium pentobarbital).
-
Heart Isolation: The heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.
-
Perfusion: The heart is retrogradely perfused with a warmed (37°C), oxygenated Krebs-Henseleit solution.
-
Data Acquisition:
-
A pressure transducer is inserted into the left ventricle to measure left ventricular developed pressure (LVDP), an index of contractility.
-
Heart rate is continuously monitored.
-
An electrocardiogram (ECG) is recorded to detect any arrhythmias.
-
-
Drug Administration: After a stabilization period, this compound or its analogues are infused into the perfusion solution at increasing concentrations.
-
Data Analysis: Concentration-response curves are generated for changes in LVDP and heart rate. The incidence and type of arrhythmias at each concentration are recorded.
In Vivo Hemodynamic Studies in Anesthetized Animals
This in vivo model allows for the assessment of the overall cardiovascular effects of the drug in a whole-animal system.
Objective: To evaluate the effects of this compound and its analogues on systemic hemodynamics, including blood pressure, heart rate, and cardiac output.
Methodology:
-
Animal Model: Anesthetized dogs or pigs are often used for their cardiovascular physiology's similarity to humans.
-
Instrumentation:
-
Catheters are placed in a femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
A catheter is advanced into the left ventricle to measure LVDP.
-
An electromagnetic flow probe may be placed around the ascending aorta to measure cardiac output.
-
ECG leads are placed to monitor cardiac rhythm.
-
-
Drug Administration: this compound or its analogues are administered intravenously as a bolus or continuous infusion.
-
Data Collection: Continuous recordings of blood pressure, heart rate, LVDP, cardiac output, and ECG are made before, during, and after drug administration.
-
Data Analysis: Changes in hemodynamic parameters from baseline are calculated and compared between the different compounds.
Mandatory Visualization
Signaling Pathways
The following diagram illustrates the signaling pathways of histamine H₁ and H₂ receptors, which are the primary targets of this compound and its analogues.
Caption: Histamine H₁ and H₂ receptor signaling pathways and the dual action of this compound.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the preclinical assessment of the cardiovascular side effects of new drug candidates like this compound analogues.
Caption: Preclinical workflow for cardiovascular side-effect profiling of this compound analogues.
Arpromidine's Cardiotonic Profile: A Comparative Analysis of H2-Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of arpromidine's effects on cardiac efficiency relative to other inotropic agents, with a focus on experimental data. This compound, a potent histamine (B1213489) H2-receptor agonist, has been investigated for its potential as a positive inotropic agent in the context of heart failure. This document summarizes the available preclinical data comparing this compound and related compounds to the established H2-receptor agonist, impromidine (B1671804).
In Vitro and In Vivo Hemodynamic Effects: A Comparative Summary
A key preclinical study investigated the cardiovascular effects of this compound (BU-E-50) and its difluorinated analogues, BU-E-75 and BU-E-76, in comparison to impromidine (IMP) in guinea pigs. The findings from this research are summarized below, providing insights into the relative potency and safety profile of these H2-receptor agonists.
In Vitro Performance in Isolated Perfused Guinea Pig Hearts
In an isolated perfused heart model, this compound and its analogues demonstrated a favorable profile compared to impromidine, exhibiting greater potency in enhancing cardiac contractility and coronary perfusion with a reduced tendency to induce undesirable chronotropic and arrhythmogenic effects.
| Parameter | This compound (BU-E-50) vs. Impromidine | BU-E-75 & BU-E-76 vs. Impromidine |
| Cardiac Contractile Force | More Potent | More Potent |
| Coronary Flow | More Potent | More Potent |
| Heart Rate | Less Effective | Less Effective |
| Arrhythmogenic Potential | Less Arrhythmogenic | Less Arrhythmogenic |
Table 1: Qualitative Comparison of In Vitro Cardiac Effects of this compound and Analogues Versus Impromidine.[1]
In Vivo Hemodynamic Profile in Guinea Pigs
Under in vivo conditions, the difluorinated analogue BU-E-76 emerged as the most potent agent in augmenting key hemodynamic parameters. Notably, this compound and its analogues consistently displayed a safer profile with respect to heart rate and arrhythmogenesis compared to impromidine.
| Parameter | Relative Potency | Chronotropic & Arrhythmogenic Potential (vs. Impromidine) |
| LVdp/dt (max) | BU-E-76 > BU-E-75 > this compound > Impromidine | Less |
| Left Ventricular Pressure (LVP) | BU-E-76 > BU-E-75 > this compound > Impromidine | Less |
| Cardiac Output | BU-E-76 > BU-E-75 > this compound > Impromidine | Less |
| Systemic Blood Pressure | BU-E-76 > BU-E-75 > this compound > Impromidine | Less |
Table 2: In Vivo Hemodynamic Effects of this compound and Analogues in Comparison to Impromidine.[1]
In a model of vasopressin-induced acute heart failure, BU-E-76 and BU-E-75 were capable of normalizing all contractile parameters, a therapeutic effect not observed with this compound or impromidine.[1] This suggests that the difluorinated analogues may offer superior efficacy in acute heart failure settings.
Mechanism of Action: The Histamine H2-Receptor Signaling Pathway
This compound and the compared agents exert their cardiotonic effects through the stimulation of histamine H2-receptors located on cardiomyocytes. Activation of these Gs-protein coupled receptors initiates a signaling cascade that ultimately leads to an increase in intracellular calcium and enhanced myocardial contractility.
Caption: Histamine H2-Receptor Signaling Pathway in Cardiomyocytes.
Experimental Protocols
The data presented in this guide are based on established preclinical models for assessing cardiovascular drug effects. The following are detailed methodologies representative of the key experiments cited.
In Vitro Isolated Perfused Heart (Langendorff) Preparation
This protocol is designed to assess the direct effects of pharmacological agents on cardiac function independent of systemic influences.
Caption: Experimental Workflow for Isolated Perfused Heart Studies.
Methodology:
-
Animal Preparation: Male guinea pigs are anesthetized, and the hearts are rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature (e.g., 37°C) and pressure.
-
Instrumentation: A force transducer is attached to the apex of the heart to measure contractile force. A catheter may be inserted into the left ventricle to measure left ventricular pressure. Coronary flow is measured by collecting the effluent from the pulmonary artery. Electrodes are placed to record an electrocardiogram (ECG) to monitor heart rate and rhythm.
-
Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes before the start of the experiment.
-
Drug Administration: this compound, impromidine, and other test compounds are infused into the perfusion buffer at increasing concentrations.
-
Data Acquisition: Cardiac parameters, including contractile force, heart rate, coronary flow, and ECG, are continuously recorded throughout the experiment.
-
Arrhythmia Assessment: The incidence and duration of any arrhythmias are noted during drug infusion.
In Vivo Hemodynamic Assessment
This protocol evaluates the cardiovascular effects of test compounds in a whole-animal model, providing insights into the integrated physiological response.
Methodology:
-
Animal Preparation: Guinea pigs are anesthetized, and catheters are surgically implanted for drug administration and measurement of physiological parameters.
-
Instrumentation: A catheter is placed in the left ventricle via the carotid artery to measure left ventricular pressure (LVP) and derive the maximal rate of pressure rise (LVdp/dt). Another catheter is placed in a femoral artery to monitor systemic blood pressure. An electromagnetic flow probe may be placed around the ascending aorta to measure cardiac output. An ECG is recorded to monitor heart rate.
-
Stabilization: Following surgery, the animal is allowed to stabilize.
-
Drug Administration: Test compounds are administered intravenously.
-
Data Acquisition: Hemodynamic parameters (LVP, LVdp/dt, systemic blood pressure, cardiac output, and heart rate) are continuously monitored and recorded before, during, and after drug administration.
-
Data Analysis: The changes in hemodynamic parameters from baseline are calculated and compared between different treatment groups.
Note: The specific details of the experimental protocols, such as drug concentrations and infusion rates, would be as described in the original research articles. The descriptions provided here represent standard methodologies in the field.
Conclusion
The available preclinical data suggests that this compound and its difluorinated analogues, BU-E-75 and BU-E-76, are potent positive inotropic agents that act via the histamine H2-receptor.[1] Compared to impromidine, they exhibit a more favorable profile with enhanced cardiac contractile force and coronary flow, coupled with reduced chronotropic and arrhythmogenic side effects.[1] The difluorinated analogues, particularly BU-E-76, appear to be the most potent in vivo.[1] These findings indicate that this compound and its analogues may represent a promising class of compounds for the treatment of heart failure, warranting further investigation to fully characterize their cardiac efficiency and therapeutic potential.
References
Arpromidine in the Landscape of Modern Inotropic Agents: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Arpromidine, a potent histamine (B1213489) H2-receptor agonist with positive inotropic properties, against a new generation of inotropic drugs. This document synthesizes available experimental data to benchmark this compound's performance and mechanism of action in the context of evolving therapeutic strategies for cardiac contractility.
This compound, a phenyl(pyridylalkyl)guanidine derivative, exerts its inotropic effects through a distinct mechanism compared to traditional and novel cardiac stimulants. While direct head-to-head clinical trial data with the latest inotropic agents is limited, this guide offers a structured comparison based on existing preclinical and clinical findings for this compound and its contemporary counterparts, including phosphodiesterase III (PDE3) inhibitors, calcium sensitizers, and cardiac myosin activators.
Performance Data Summary
The following tables summarize key performance indicators for this compound and a selection of novel inotropic drugs. It is important to note that these values are derived from various studies and experimental conditions, and direct cross-comparison should be approached with caution.
Table 1: Hemodynamic Effects of this compound (Preclinical Data)
| Parameter | Species | Model | Effect | Citation |
| Inotropic Potency | Guinea Pig | Isolated Atrium | ~100-160 times the activity of histamine | [1] |
| Heart Rate | Guinea Pig | Isolated Perfused Heart | Lower stimulating effects compared to impromidine | [1] |
| Arrhythmogenic Properties | Guinea Pig | Isolated Perfused Heart | Reduced arrhythmogenic properties compared to impromidine | [1] |
Table 2: Hemodynamic and Clinical Effects of Novel Inotropic Drugs
| Drug Class | Representative Drug(s) | Key Hemodynamic Effects | Notable Clinical Outcomes | Citations |
| PDE3 Inhibitors | Milrinone (B1677136) | Increases cardiac output and stroke volume; Reduces systemic vascular resistance. | Used in acute decompensated heart failure; No long-term mortality benefit shown. | [2][3][4] |
| Calcium Sensitizers | Levosimendan (B1675185) | Increases cardiac output without a significant increase in myocardial oxygen demand; Vasodilatory effects. | Shown to be superior to dobutamine (B195870) in some studies for increasing cardiac output and reducing pulmonary capillary wedge pressure; mortality benefit not consistently demonstrated. | [5][6] |
| Cardiac Myosin Activators | Omecamtiv Mecarbil, Danicamtiv | Increases systolic ejection time, stroke volume, and left ventricular ejection fraction. | Omecamtiv mecarbil showed a modest reduction in a composite of heart failure events or death in the GALACTIC-HF trial. Danicamtiv has shown improvements in left ventricular systolic function in Phase 2a trials. | [7][8][9][10] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and novel inotropic agents are crucial for understanding their differing physiological effects.
This compound Signaling Pathway
This compound acts as a potent agonist at the histamine H2-receptor, which is coupled to a stimulatory G-protein (Gs). Activation of this pathway leads to the stimulation of adenylyl cyclase, resulting in an increased intracellular concentration of cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates key proteins involved in calcium handling and myofilament function, ultimately leading to an increase in cardiac contractility.[11]
Novel Inotropic Drug Signaling Pathways
The newer classes of inotropic drugs operate through different signaling cascades.
Experimental Protocols
The evaluation of inotropic agents typically involves a combination of in vitro and in vivo models. The following outlines a general experimental workflow for assessing the positive inotropic effects of a compound using an isolated perfused heart preparation (Langendorff apparatus), a common preclinical model.
Isolated Perfused Heart (Langendorff) Protocol
-
Animal Model: Male Dunkin-Hartley guinea pigs (300-400g) are commonly used.
-
Heart Isolation: Animals are euthanized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer. The aorta is cannulated for retrograde perfusion.
-
Perfusion: The heart is mounted on a Langendorff apparatus and perfused with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2, and maintained at a constant temperature (37°C) and pressure.
-
Data Acquisition: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure. Left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow are continuously recorded.
-
Drug Administration: After a stabilization period, the test compound (e.g., this compound) or a comparator drug is infused at increasing concentrations.
-
Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy (maximal effect) of the compound on cardiac contractility.
Conclusion
This compound represents a unique class of inotropic agents acting through the histamine H2-receptor. While preclinical data indicate significant potency, a direct comparison with novel agents like Levosimendan and Omecamtiv mecarbil is challenging due to the different eras of their primary research. The newer agents offer diverse mechanisms of action, such as improving myofilament calcium sensitivity or directly targeting the cardiac myosin motor, which may translate to different efficacy and safety profiles in various clinical settings. Future research, potentially involving direct comparative studies in standardized preclinical models, would be invaluable for precisely positioning this compound within the modern therapeutic arsenal (B13267) for heart failure and other conditions requiring inotropic support.
References
- 1. Impromidine is a partial histamine H2-receptor agonist on human ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive inotropic and vasodilator actions of milrinone in patients with severe congestive heart failure. Dose-response relationships and comparison to nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Positive Inotropic Agents in the Management of Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inotropes in Acute Heart Failure: From Guidelines to Practical Use: Therapeutic Options and Clinical Practice | CFR Journal [cfrjournal.com]
- 5. Levosimendan, a Promising Pharmacotherapy in Cardiogenic Shock: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of levosimendan in comparison and in combination with dobutamine in the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myosin modulators: emerging approaches for the treatment of cardiomyopathies and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiac myosin activators for heart failure therapy: focus on omecamtiv mecarbil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of danicamtiv, a novel cardiac myosin activator, in heart failure with reduced ejection fraction: experimental data and clinical results from a phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiac myosin activators for heart failure therapy: focus on omecamtiv mecarbil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Roles of Cardiovascular H2-Histamine Receptors Under Normal and Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Arpromidine: A Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information, this guide offers procedural, step-by-step instructions for the proper disposal of Arpromidine, a potent histamine (B1213489) H2 receptor antagonist.[1][2][3][4] Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
For researchers and scientists in the field of drug development, the responsible management of chemical waste is paramount. While specific disposal instructions for every compound are not always available, a comprehensive understanding of general principles for hazardous and pharmaceutical waste provides a clear path forward. This document outlines the recommended disposal procedures for this compound, based on established safety data for similar compounds and general chemical waste management guidelines.
Core Principles of this compound Disposal
The disposal of this compound should be approached with the understanding that it is a biologically active chemical compound. Therefore, it must be treated as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional. Never dispose of this compound or its containers in the regular trash or down the drain.[5]
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[6]
-
Waste Segregation: this compound waste should be segregated from other waste streams. This includes pure this compound, solutions containing this compound, and any materials contaminated with it (e.g., pipette tips, gloves, and paper towels).
-
Waste Container Labeling: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
-
Container Management: Keep the hazardous waste container securely closed except when adding waste.[5] Store the container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal of Empty Containers: Thoroughly rinse empty this compound containers with a suitable solvent (e.g., water or another solvent in which this compound is soluble). The first rinseate must be collected and disposed of as hazardous waste.[5] Subsequent rinses may also need to be collected depending on local regulations. After thorough rinsing and air-drying, the container can be disposed of as non-hazardous waste, or as directed by your institution's EHS department.
-
Arranging for Pickup: Once the waste container is full, or in accordance with your laboratory's waste accumulation time limits, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[5]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₅FN₆ | PubChem[7] |
| Molecular Weight | 380.5 g/mol | PubChem[7] |
| CAS Number | 106669-71-0 | PubChem[7] |
Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations for chemical waste disposal.
References
- 1. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Demystifying H2 receptor antagonists: A Comprehensive Guide and How to Keep Up with the Latest Developments [synapse.patsnap.com]
- 4. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | C21H25FN6 | CID 65895 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
